molecular formula C8H7ClO4S B1294870 Methyl 2-(chlorosulfonyl)benzoate CAS No. 26638-43-7

Methyl 2-(chlorosulfonyl)benzoate

Cat. No.: B1294870
CAS No.: 26638-43-7
M. Wt: 234.66 g/mol
InChI Key: HUNUAFNLLYVTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(chlorosulfonyl)benzoate is a useful research compound. Its molecular formula is C8H7ClO4S and its molecular weight is 234.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNUAFNLLYVTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067228
Record name Benzoic acid, 2-(chlorosulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26638-43-7
Record name Benzoic acid, 2-(chlorosulfonyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26638-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(chlorosulfonyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026638437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(chlorosulfonyl)-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-(chlorosulfonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(chlorosulfonyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2-(CHLOROSULFONYL)BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6HZM8X6PK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"Methyl 2-(chlorosulfonyl)benzoate" properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-(chlorosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers its chemical and physical properties, spectroscopic data, synthesis methodologies, key applications, and essential safety and handling information.

Core Properties and Identifiers

This compound, also known by its synonym CBC, is a white to beige crystalline solid.[1][2] It is recognized as a versatile precursor in the synthesis of various pharmaceutically active compounds and other industrial chemicals.[3]

IdentifierValue
CAS Number 26638-43-7[2][4][5]
Molecular Formula C8H7ClO4S[2][4][5]
Molecular Weight 234.66 g/mol [2][5][6]
IUPAC Name This compound[6][7]
Synonyms CBC, o-(Methoxycarbonyl)benzenesulphonyl chloride, Methyl 2-(chlorosulphonyl)benzoate[1][5][8]
InChI Key HUNUAFNLLYVTQD-UHFFFAOYSA-N[2][6][7]
SMILES COC(=O)C1=CC=CC=C1S(Cl)(=O)=O[2][7][9]

Physical and Chemical Characteristics

The compound is stable under normal temperatures and pressures but is sensitive to moisture and reacts violently with water.[2][4][8]

PropertyValue
Appearance White to beige or pink crystalline powder or chunks[2][8]
Odor Odorless[1]
Melting Point 62 - 63 °C (143.6 - 145.4 °F)[1][2][4]
Boiling Point 344.8 ± 25.0 °C (Predicted)[2][4][10]
Density 1.4452 g/cm³ (estimate)[2]
Flash Point 162.3 ± 23.2 °C[4]
Water Solubility Reacts with water[2][8]
Storage Temperature 2-8°C, under inert atmosphere[2][8]

Synthesis and Manufacturing

The most established and efficient method for synthesizing this compound is through the diazotization of methyl 2-aminobenzoate, followed by a chlorosulfonylation reaction.[3] While an alternative route using 2-sulfobenzoic anhydride exists, it is less common due to the limited availability of the starting material.[3] Modern manufacturing processes favor a continuous-flow reaction system, which has been shown to be highly efficient, minimize hazardous side reactions like hydrolysis, and allow for high throughput.[11][12][13]

Experimental Protocol: Continuous-Flow Synthesis

This protocol is based on an optimized continuous-flow process for the diazotization of methyl 2-aminobenzoate and subsequent chlorosulfonylation.[3][13]

Reagents and Equipment:

  • Methyl 2-aminobenzoate

  • Concentrated Hydrochloric Acid (HCl, 37 wt %)

  • Sodium Nitrite (NaNO2, 40 wt % aqueous solution)

  • Sodium Bisulfite (NaHSO3, 15 wt % aqueous solution)

  • Copper(I) Chloride (CuCl)

  • Three-inlet continuous-flow reactor system (e.g., Hastelloy tubing) with metering pumps

  • Tandem collection tank

  • Pressure sensors and temperature controllers

  • System for absorbing tail gas (e.g., aqueous sodium hydroxide)

Methodology:

  • Preparation of Solutions:

    • Solution A: Prepare a solution of methyl 2-aminobenzoate in concentrated hydrochloric acid.

    • Solution B: Prepare a 40 wt % aqueous solution of sodium nitrite.

    • Collection Tank Solution: Pre-place an aqueous solution of NaHSO3 (1.5 equiv), hydrochloric acid (2.0 equiv), and a catalytic amount of CuCl (0.01 equiv) into the collection tank.[13]

  • Diazotization (Flow Reactor):

    • Using precision metering pumps, introduce Solution A (methyl 2-aminobenzoate in HCl) and Solution B (NaNO2 solution) into the three-inlet flow reactor.[3][13]

    • A typical molar ratio for methyl 2-aminobenzoate:HCl:NaNO2 is 1.0:3.0:1.1.[3][13]

    • Maintain the reaction temperature at approximately 20 °C.[3] The in-situ generation of nitrous acid and the subsequent diazotization occur simultaneously within the flow reactor.

    • The residence time in the reactor is optimized to be short (e.g., 20 seconds) to maximize yield and minimize the formation of azo byproducts.[3]

  • Chlorosulfonylation (Collection Tank):

    • The output from the flow reactor, containing the diazonium salt solution, is continuously fed into the collection tank.

    • The diazonium salt reacts with the sulfur dioxide generated in situ from the NaHSO3 and HCl in the presence of the CuCl catalyst to form the sulfonyl chloride.

  • Work-up and Isolation:

    • Upon completion of the reaction, the mixture is typically processed by separating the organic layer.

    • The product is isolated by evaporating the solvent, followed by drying, to yield this compound.[2]

Diagram: Continuous-Flow Synthesis Workflow

G Continuous-Flow Synthesis of this compound cluster_reagents Reagents cluster_process Process A Methyl 2-aminobenzoate in conc. HCl Mixer Three-Inlet Mixer A->Mixer B 40% aq. Sodium Nitrite (NaNO2) B->Mixer C aq. NaHSO3 + HCl + CuCl (catalyst) Tank Collection Tank (Chlorosulfonylation) C->Tank Reactor Flow Reactor (20°C) Residence Time = 20s Mixer->Reactor Diazotization Reactor->Tank Diazonium Salt Product This compound Tank->Product Isolation

Caption: Workflow for continuous-flow synthesis.

Applications and Chemical Reactivity

This compound is a crucial building block due to the reactivity of the sulfonyl chloride group. It serves as a precursor for a wide range of important organic compounds.[3]

  • Pharmaceuticals: It is a key intermediate in the synthesis of farnesyltransferase inhibitors, acetohydroxyacid synthase inhibitors, and various sulfonamides.[3]

  • Agrochemicals: Used in the development of new herbicides and pesticides.

  • Other Industrial Uses: It is used to produce saccharin, dyes, and pigments.[2][5][8]

The sulfonyl chloride moiety can readily react with nucleophiles such as amines (to form sulfonamides), alcohols (to form sulfonate esters), and water (hydrolysis). The proximity of the methyl ester group can also influence its reactivity and allows for further molecular elaborations.

Diagram: Key Applications and Derivatives

G Applications of this compound cluster_classes General Derivatives cluster_products Specific End Products Start Methyl 2-(chlorosulfonyl)benzoate Sulfonamides Sulfonamides Start->Sulfonamides + R₂NH SulfonateEsters Sulfonate Esters Start->SulfonateEsters + ROH Sulfones Sulfones Start->Sulfones Dyes Dyes & Pigments Start->Dyes Saccharin Saccharin Sulfonamides->Saccharin Inhibitors Enzyme Inhibitors (Farnesyltransferase, etc.) Sulfonamides->Inhibitors

Caption: Logical relationships and applications.

Safety and Handling

This compound is classified as a hazardous and corrosive chemical that requires strict safety protocols for handling and storage.[1]

Hazard InformationDetails
GHS Pictograms Corrosion, Exclamation Mark[6]
Signal Word Danger [1][6][14]
Hazard Statements H314: Causes severe skin burns and eye damage.[1][14] Reacts violently with water.[1][14]
Precautionary Statements P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310[6][14]

Handling and Storage:

  • Handle only in a well-ventilated area, preferably under a chemical fume hood.[14]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[4][14]

  • Avoid breathing dust and prevent contact with skin, eyes, and clothing.[1][14]

  • Keep away from water and moist air, as it reacts violently.[4][14]

  • Store in a dry, cool, and well-ventilated place in a tightly closed container.[14] Store locked up in a corrosives area.[1]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][14]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water. Seek immediate medical attention.[1][14]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[1][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

References

Methyl 2-(chlorosulfonyl)benzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-(chlorosulfonyl)benzoate, a key chemical intermediate in the synthesis of various pharmaceuticals, dyes, and pigments.[1][2][3] This document outlines its chemical identifiers, physical and chemical properties, and a detailed experimental protocol for its synthesis via a continuous-flow diazotization process.

Core Identifiers and Properties

This compound is a white to beige or pink crystalline powder.[1][2] It is sensitive to moisture and should be stored in an inert atmosphere at 2-8°C.[1][2] The following tables summarize the key identifiers and physicochemical properties of this compound.

IdentifierValue
CAS Number 26638-43-7[1][4][5]
IUPAC Name This compound[4][6]
Molecular Formula C8H7ClO4S[1][4]
Molecular Weight 234.66 g/mol [1]
EINECS 631-087-9[1][2]
InChI Key HUNUAFNLLYVTQD-UHFFFAOYSA-N[1][4]
SMILES C(OC)(=O)C1=CC=CC=C1S(Cl)(=O)=O[1][4]
Synonyms Benzoic acid, 2-(chlorosulfonyl)-, methyl ester; o-(Methoxycarbonyl)benzenesulphonyl chloride; CBC[2][3]
PropertyValue
Melting Point 62-63 °C[1][2]
Boiling Point 344.8±25.0 °C (Predicted)[1][2]
Density 1.4452 (estimate)[1][2]
Form Crystalline Powder or Chunks[1][2]
Color White to beige or pink[1][2]
Water Solubility Reacts[1][2]
Purity 97%[6]

Experimental Protocol: Continuous-Flow Synthesis

An efficient method for the synthesis of this compound involves a continuous-flow diazotization of methyl 2-aminobenzoate, followed by chlorosulfonylation.[7][8][9] This process has been shown to minimize side reactions, such as hydrolysis, even at high concentrations of hydrochloric acid.[7][8]

Materials:
  • Methyl 2-aminobenzoate

  • Concentrated Hydrochloric Acid (37 wt%)

  • Sodium Nitrite (40 wt% aqueous solution)

  • Sodium Bisulfite (15 wt% aqueous solution)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane

Equipment:
  • Three-inlet continuous-flow reactor system

  • Tandem tank reactor

  • Metering pumps

  • Tubular reactors

Procedure:
  • Preparation of Reagent Solutions:

    • Solution A: Prepare a solution of methyl 2-aminobenzoate in concentrated hydrochloric acid.

    • Solution B: Prepare a 40 wt% aqueous solution of sodium nitrite.

    • Prepare an aqueous solution containing sodium bisulfite (1.5 equiv), hydrochloric acid (2.0 equiv), and a catalytic amount of CuCl (0.01 equiv).[10]

  • Diazotization in Continuous-Flow Reactor:

    • Pump Solution A and Solution B into a three-inlet flow reactor. The molar ratio of methyl 2-aminobenzoate: HCl: NaNO2 should be maintained at 1.0:3.0:1.1.[7][10]

    • The flow rates are adjusted to achieve the desired residence time for the diazotization reaction to occur.[7] For example, flow rates of 122.8 mL/min for Solution A and 46.7 mL/min for Solution B have been used.[10]

  • Chlorosulfonylation:

    • The resulting diazonium salt solution from the flow reactor is then introduced into a tandem tank reactor pre-loaded with the aqueous solution of sodium bisulfite, hydrochloric acid, and CuCl.[7][10]

  • Work-up and Isolation:

    • Upon completion of the reaction, the organic layer is separated.

    • The solvent (e.g., dichloromethane) is evaporated.

    • The resulting product, 2-methoxycarbonylbenzenesulfonyl chloride, is dried to yield the final product. A yield of 94% has been reported using this method.[1]

Synthesis Workflow Diagram

The following diagram illustrates the continuous-flow synthesis process of this compound.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Stages cluster_product Product Isolation MA Methyl 2-aminobenzoate in Conc. HCl (Solution A) FR Three-Inlet Flow Reactor MA->FR SN Aqueous Sodium Nitrite (40 wt%, Solution B) SN->FR CS Aqueous NaHSO3, HCl, CuCl TR Tandem Tank Reactor CS->TR FR->TR Diazonium Salt WU Work-up & Separation TR->WU Reaction Mixture P This compound WU->P Purified Product

Caption: Continuous-flow synthesis of this compound.

Applications and Significance

This compound serves as a crucial intermediate in the synthesis of a variety of commercially important compounds. Its primary applications include:

  • Pharmaceuticals: It is a building block for various active pharmaceutical ingredients.

  • Saccharin: It is a key precursor in the production of the artificial sweetener saccharin.[7]

  • Dyes and Pigments: It is utilized in the synthesis of certain dyes and pigments.[1][2]

The development of efficient and scalable synthesis methods, such as the continuous-flow process described, is of significant interest to the chemical and pharmaceutical industries. This methodology not only improves yield and purity but also offers a safer and more controlled reaction environment.

References

Technical Guide: Synthesis of Methyl 2-(chlorosulfonyl)benzoate from Methyl Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the synthesis of methyl 2-(chlorosulfonyl)benzoate from methyl anthranilate. The primary synthetic route involves a Sandmeyer-type reaction, a robust and widely utilized method for the conversion of aromatic amines to various functional groups. This process is of significant interest to researchers and professionals in drug development and fine chemical synthesis due to the importance of sulfonyl chlorides as versatile intermediates.

The synthesis proceeds in two main stages:

  • Diazotization: The amino group of methyl anthranilate is converted into a diazonium salt using a nitrite source under acidic conditions at low temperatures.

  • Chlorosulfonylation: The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the desired this compound.

Recent advancements have demonstrated the use of continuous-flow reactors for this synthesis, which can enhance safety and efficiency by minimizing undesirable side reactions such as hydrolysis.[1][2][3]

Experimental Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, compiled from various experimental protocols.

ParameterValue/RangeNotes
Reactants
Methyl Anthranilate1 equivalentStarting material
Hydrochloric Acid (conc.)2-4 equivalentsUsed for diazotization
Sodium Nitrite1-1.2 equivalentsDiazotizing agent
Sulfur DioxideSaturated solutionSource of sulfonyl group
Copper(I) Chloride or Copper(II) ChlorideCatalytic amount (e.g., 0.1 eq)Catalyst for chlorosulfonylation[4][5]
Reaction Conditions
Diazotization Temperature0 to 10°C[6]Critical to maintain low temperature to prevent diazonium salt decomposition
Chlorosulfonylation Temperature0 to 10°C
Reaction Time (Diazotization)30-60 minutes
Reaction Time (Chlorosulfonylation)1-2 hours
Solvents
DiazotizationAqueous HCl
ChlorosulfonylationAcetic acid, Dichloromethane, or other inert organic solvents[4]
Yield >85%Reported yields can be high, especially in continuous-flow systems[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments in the synthesis of this compound.

Diazotization of Methyl Anthranilate

This procedure describes the formation of the methyl 2-(methoxycarbonyl)benzenediazonium chloride intermediate.

Materials:

  • Methyl anthranilate

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Distilled water

  • Ice bath

Procedure:

  • In a flask equipped with a stirrer and thermometer, a mixture of methyl anthranilate and concentrated hydrochloric acid is prepared.[6]

  • The flask is cooled in an ice-salt bath to maintain a temperature between 0 and 10°C.[6]

  • A solution of sodium nitrite in water is prepared and cooled.

  • The cold sodium nitrite solution is added dropwise to the stirred methyl anthranilate solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, the mixture is stirred for an additional 30-60 minutes at the same temperature to ensure complete diazotization. The resulting solution contains the diazonium salt and is used directly in the next step.

Chlorosulfonylation

This procedure outlines the conversion of the diazonium salt to this compound.

Materials:

  • Diazonium salt solution from the previous step

  • Sulfur dioxide gas

  • Copper(I) chloride or Copper(II) chloride[4]

  • Acetic acid or an inert organic solvent (e.g., dichloromethane)[4]

  • Ice bath

Procedure:

  • In a separate reaction vessel, the chosen solvent (e.g., acetic acid) is saturated with sulfur dioxide gas at a low temperature.

  • The copper catalyst (e.g., copper(I) chloride) is added to the sulfur dioxide solution.

  • The previously prepared cold diazonium salt solution is then added slowly to the stirred sulfur dioxide-copper catalyst mixture, maintaining the temperature between 0 and 10°C.

  • The reaction mixture is stirred for 1-2 hours at low temperature. The completion of the reaction is often indicated by the cessation of nitrogen gas evolution.

  • Upon completion, the reaction mixture is typically poured into ice-water to precipitate the crude product.

  • The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization or chromatography.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound from methyl anthranilate.

SynthesisWorkflow Start Methyl Anthranilate Step1 Diazotization (0-10°C) Start->Step1 Reagent1 Conc. HCl Sodium Nitrite Reagent1->Step1 Intermediate Diazonium Salt Step1->Intermediate Step2 Chlorosulfonylation (0-10°C) Intermediate->Step2 Reagent2 SO₂ CuCl (catalyst) Reagent2->Step2 Product This compound Step2->Product Workup Aqueous Workup & Purification Product->Workup FinalProduct Purified Product Workup->FinalProduct

Caption: Synthetic pathway for this compound.

References

"Methyl 2-(chlorosulfonyl)benzoate" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-(chlorosulfonyl)benzoate

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceuticals and other commercially important chemicals.[1][2][3] This document details its chemical identity, physical and spectroscopic properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

IUPAC Name: this compound[4]

Chemical Structure:

SMILES: COC(=O)C1=CC=CC=C1S(Cl)(=O)=O[1][4]

InChI Key: HUNUAFNLLYVTQD-UHFFFAOYSA-N[1][4]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C8H7ClO4S[1][4][5][6]
Molecular Weight 234.66 g/mol [1][5]
CAS Number 26638-43-7[1][4]
Appearance White to beige or pink crystalline powder or chunks[1][2]
Melting Point 62-63 °C[1][2]
Boiling Point 344.8±25.0 °C (Predicted)[1][2]
Density 1.4452 (estimate)[1][2]
Water Solubility Reacts[1][2]
Storage Temperature 2-8°C under an inert atmosphere[1][2]
Sensitivity Moisture Sensitive[1][2]

Experimental Protocols: Synthesis of this compound

A highly efficient method for the synthesis of this compound involves a continuous-flow diazotization of methyl 2-aminobenzoate followed by chlorosulfonylation.[7][8][9][10] This process has been shown to minimize side reactions, such as hydrolysis, even at high concentrations of hydrochloric acid.[7][9][10]

Materials:

  • Methyl 2-aminobenzoate

  • Concentrated Hydrochloric Acid (37 wt%)

  • Sodium Nitrite (40 wt% aqueous solution)

  • Sodium Bisulfite (15 wt% aqueous solution)

  • Copper(I) Chloride (CuCl)

  • Methylene Chloride

Equipment:

  • Three-inlet continuous-flow reactor system with two tubular reactors

  • Tandem tank reactor

  • Metering pumps

  • Heat exchanger

  • Backpressure sensors

Procedure:

  • Preparation of Reagent Streams:

    • Solution A: A solution of methyl 2-aminobenzoate in concentrated hydrochloric acid is prepared.

    • Solution B: A 40 wt% aqueous solution of sodium nitrite is prepared.

    • A saturated solution of sodium bisulfite and methylene chloride are prepared for the subsequent reaction step.

  • Diazotization in Continuous-Flow Reactor:

    • Solution A and Solution B are pumped into the first tubular reactor at controlled flow rates. The molar ratio of methyl 2-aminobenzoate to HCl to NaNO2 is maintained at 1.0:3.0:1.1.[7][10]

    • The reaction mixture proceeds through the first reactor, which is maintained at a controlled temperature (e.g., 80°C) with a specific residence time (e.g., 100 seconds) to facilitate the diazotization reaction.[5]

  • Chlorosulfonylation:

    • The output from the first reactor, containing the diazonium salt, is then mixed with a pre-placed solution in the second reactor (a tandem tank reactor) containing aqueous sodium bisulfite (1.5 equiv), hydrochloric acid (2.0 equiv), and a catalytic amount of CuCl (0.01 equiv).[7][10]

    • This mixture is reacted at a controlled temperature (e.g., 100°C) for a specific residence time (e.g., 90 seconds) to yield this compound.[5]

  • Work-up and Isolation:

    • Upon completion, the reaction mixture is collected.

    • The organic layer is separated, and the solvent (methylene chloride) is evaporated.

    • The resulting crude product is dried to yield 2-methoxycarbonylbenzenesulfonyl chloride (this compound).

This continuous-flow process allows for a high throughput, with a reported mass flow rate of methyl 2-aminobenzoate at 4.58 kg/h , corresponding to an 18.45 kg/h throughput of the diazonium salt solution.[7][8][9][10]

Visualizations

The following diagram illustrates the continuous-flow synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A Methyl 2-aminobenzoate in conc. HCl D Diazotization (Flow Reactor 1) A->D B Aqueous NaNO2 B->D C Aqueous NaHSO3 HCl, CuCl E Chlorosulfonylation (Flow Reactor 2) C->E D->E Diazonium Salt Intermediate F This compound E->F

Caption: Continuous-flow synthesis of this compound.

References

"Methyl 2-(chlorosulfonyl)benzoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a concise technical summary of the key molecular properties of Methyl 2-(chlorosulfonyl)benzoate, a chemical compound of interest to researchers and professionals in the fields of organic synthesis and drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are presented below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular Formula C8H7ClO4S[1][2][3]
Molecular Weight 234.66 g/mol [1][3]
CAS Number 26638-43-7[1][2][3]

Experimental Considerations and Methodologies

The determination of the molecular weight and formula of a pure compound like this compound is typically achieved through a combination of standard analytical techniques.

  • Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound with high accuracy. By ionizing the molecule and measuring its mass-to-charge ratio, the exact molecular mass can be ascertained. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, confirming the molecular formula.

  • Elemental Analysis: This experimental method determines the percentage composition of each element (carbon, hydrogen, chlorine, sulfur) in the compound. The resulting percentages are used to derive the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a direct measure of molecular weight, ¹H and ¹³C NMR spectroscopy are crucial for elucidating the chemical structure of the molecule. By confirming the number and types of protons and carbon atoms, NMR data provides strong corroborating evidence for the molecular formula.

  • Titration: As indicated by some suppliers, an aqueous acid-base titration can be used to determine the purity or assay of the compound, which is a critical parameter for any quantitative experimental work.[2]

The synthesis of this compound can involve reactions such as the treatment of methyl o-aminobenzoate with a diazotization agent followed by reaction with sulfur dioxide in the presence of a copper catalyst, although specific industrial protocols may vary.

Logical Data Relationship

The relationship between the compound's identity and its core properties is fundamental. The chemical name defines a specific structure, from which the molecular formula is derived, and subsequently, the molecular weight is calculated.

Compound This compound Formula Molecular Formula C8H7ClO4S Compound->Formula has formula MolWeight Molecular Weight 234.66 g/mol Formula->MolWeight results in

Caption: Relationship between compound name, formula, and molecular weight.

References

An In-depth Technical Guide to the Safe Handling of Methyl 2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(chlorosulfonyl)benzoate is a chemical intermediate utilized in the synthesis of pharmaceuticals, dyes, and pigments.[1] As with any reactive chemical compound, a thorough understanding of its properties and associated hazards is paramount for safe handling in a laboratory or manufacturing setting. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound, compiled from various safety data sheets (SDS) and chemical suppliers.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[2] The primary hazards associated with this compound are its corrosive nature and its violent reaction with water.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BCauses severe skin burns and eye damage[3]
Serious Eye Damage/Eye Irritation1Causes severe skin burns and eye damage[2][3]
Acute Toxicity, Oral (Harmful)4Harmful if swallowed[4]
Aspiration Hazard1May be fatal if swallowed and enters airways[4]
Acute Aquatic Hazard3Harmful to aquatic life

Signal Word: Danger[2][3][4][5]

Hazard Pictograms:

  • Corrosion: GHS05

  • Health Hazard/Exclamation Mark: GHS07

Key Hazard Statements:

  • Causes severe skin burns and eye damage.[3][5]

  • Reacts violently with water.[2][3]

  • Harmful if swallowed.[4]

  • May be fatal if swallowed and enters airways.[4]

  • May cause respiratory irritation.[5]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its proper storage and handling.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C8H7ClO4S[6]
Molecular Weight 234.66 g/mol [1]
Appearance White to pale yellow or cream powder/solid[1][2][6]
Odor Odorless[2]
Melting Point 62 - 63 °C / 143.6 - 145.4 °F[1][2]
Boiling Point No information available[2]
Solubility in Water Reacts violently[1][3]
Storage Temperature 2-8°C, under inert atmosphere[1]

Handling and Storage Precautions

Strict adherence to handling and storage protocols is necessary to minimize the risks associated with this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Use a closed system or provide appropriate exhaust ventilation.[2][4]

  • Take precautionary measures against static discharge.[4]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield is also recommended.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2] This includes a lab coat and, if necessary, an apron and boots.

  • Respiratory Protection: If dust or vapors are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.

General Handling Precautions
  • Do not breathe dust, fume, gas, mist, vapors, or spray.[2][5]

  • Wash face, hands, and any exposed skin thoroughly after handling.[2][4]

  • Avoid contact with skin, eyes, and clothing.[4][5]

  • Do not eat, drink, or smoke when using this product.[4]

  • Reacts violently with water; do not allow contact with water or moisture.[2][3][5]

Storage Conditions
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4][5]

  • Store in a corrosives area.[2][5]

  • Keep away from water or moist air.[5]

  • Store locked up.[2][4]

  • Keep refrigerated.[2]

  • Incompatible materials include bases, water, and strong oxidizing agents.[2]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures
  • General Advice: Immediately call a POISON CENTER or doctor/physician.[2][4] Show the safety data sheet to the medical personnel.[3]

  • Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][4] Immediate medical attention is required.[2]

  • Skin Contact: Take off immediately all contaminated clothing.[2] Rinse skin with water/shower.[2] Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[2][3] Immediate medical attention is required.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[3] Continue rinsing for at least 15 minutes.[2][3] Immediate medical attention is required.[2][3]

  • Ingestion: Rinse mouth.[2][4] Do NOT induce vomiting.[2][3][4] Call a physician immediately.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use CO2, dry chemical, dry sand, or alcohol-resistant foam.[3]

  • Unsuitable Extinguishing Media: Water.[3] Contact with water liberates toxic gas.[3]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen chloride gas.[2][5]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation.[2] Use personal protective equipment as required.[2][5] Evacuate personnel to safe areas.[5]

  • Environmental Precautions: Prevent product from entering drains.[4]

  • Methods for Containment and Clean-up: Sweep up and shovel into suitable containers for disposal.[5] Avoid dust formation.[5] Do not expose the spill to water.[5]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] However, the available data indicates potential for severe health effects.

Table 3: Summary of Toxicological Data

EffectInformation
Acute Toxicity No acute toxicity information is available for this product.[2]
Skin Corrosion/Irritation Causes severe skin burns (Category 1B).[2][3]
Serious Eye Damage/Irritation Causes serious eye damage (Category 1).[2][3]
Respiratory or Skin Sensitization No data available.[3]
Germ Cell Mutagenicity No information available.[2]
Carcinogenicity No information available.
Reproductive Toxicity No information available.[2]
STOT-Single Exposure None known.[2]
STOT-Repeated Exposure None known.[2]
Aspiration Hazard No information available.[2]

Experimental Protocol: Synthesis via Continuous-Flow Diazotization

A key application for researchers is the synthesis of this compound. A continuous-flow method has been described for the efficient synthesis of this compound from methyl 2-aminobenzoate.[7][8] This method is noted for inhibiting parallel side reactions.[7][8]

The process involves the continuous-flow diazotization of methyl 2-aminobenzoate in a three-inlet flow reactor, followed by chlorosulfonylation in a tandem tank reactor.[8] This expeditious process has been shown to decrease side reactions like hydrolysis, even at high concentrations of hydrochloric acid.[7][8]

For detailed experimental parameters, including reactor dimensions, reagent concentrations, flow rates, and reaction times, researchers should consult the primary literature, such as the work by Yu et al. in Organic Process Research & Development.[9]

Visualized Workflows and Logical Relationships

To aid in understanding the necessary safety and handling procedures, the following diagrams illustrate key logical workflows.

G cluster_0 Personal Protective Equipment (PPE) Protocol start Initiate Work with This compound ppe_check Is appropriate PPE available and in good condition? start->ppe_check don_ppe Don safety goggles/face shield, lab coat, and chemical-resistant gloves. ppe_check->don_ppe Yes stop STOP WORK Obtain proper PPE before proceeding. ppe_check->stop No work_area Proceed to designated well-ventilated work area (fume hood). don_ppe->work_area end_work Work Complete work_area->end_work

Caption: Personal Protective Equipment (PPE) workflow before handling the compound.

G cluster_1 First Aid Response for Exposure exposure Exposure Occurs exposure_type What type of exposure? exposure->exposure_type skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion remove_clothing Immediately remove contaminated clothing. skin->remove_clothing rinse_eye Rinse cautiously with water for at least 15 minutes. eye->rinse_eye fresh_air Move to fresh air. inhalation->fresh_air rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth rinse_skin Rinse skin with water/shower. remove_clothing->rinse_skin seek_medical Seek immediate medical attention. rinse_skin->seek_medical rinse_eye->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Decision-making workflow for first aid response to exposure.

Conclusion

This compound is a valuable chemical intermediate, but its hazardous properties necessitate stringent safety protocols. Researchers, scientists, and drug development professionals must familiarize themselves with the information presented in this guide and the compound's Safety Data Sheet before use. By implementing proper engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergency situations, the risks associated with handling this compound can be effectively managed.

References

A Technical Guide to the Solubility and Stability of Methyl 2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Methyl 2-(chlorosulfonyl)benzoate (CAS No: 26638-43-7), a key intermediate in the synthesis of pharmaceuticals, dyes, and pigments. This document collates information from safety data sheets, chemical supplier specifications, and the general chemical literature to serve as a critical resource for its handling, storage, and use in experimental settings.

Core Properties and Safety Data

This compound is a white to pale yellow or beige crystalline solid.[1][2][3] Due to its reactive nature, it is classified as a hazardous substance that causes severe skin burns and eye damage.[4][5] The primary hazard stems from its high reactivity, particularly with water.

PropertyValueSource(s)
CAS Number 26638-43-7[1][6]
Molecular Formula C₈H₇ClO₄S[1][6]
Molecular Weight 234.66 g/mol [1]
Physical State Powder / Solid[4]
Appearance White to beige or pale yellow/cream[1][2][3]
Melting Point 59 - 64 °C[4][6]
Purity Typically >92.5% to 97%[2]

Stability Profile

The stability of this compound is critically influenced by moisture. The compound is designated as moisture-sensitive and reacts violently with water .[4][5][6]

Hydrolytic Instability: The core of its instability lies in the sulfonyl chloride functional group. This group is a potent electrophile and readily undergoes nucleophilic attack by water. This reaction, a hydrolysis, is vigorous and results in the decomposition of the parent molecule to form methyl 2-(sulfo)benzoate (a sulfonic acid) and hydrochloric acid (HCl).[7][8]

RSO₂Cl + H₂O → RSO₃H + HCl

This reactivity makes the compound incompatible with aqueous solutions, protic solvents, and humid environments. Handling and storage must be conducted under anhydrous conditions, for example, under an inert gas atmosphere like nitrogen or argon.[5][6]

ConditionStability AssessmentNotes
Moisture/Water Highly Unstable. Reacts violently.Decomposes into methyl 2-(sulfo)benzoate and HCl. Store under inert gas.[4][6]
Thermal No specific decomposition temperature is publicly available.Thermal decomposition can release irritating gases and vapors.[5]
Storage Store locked up in a dry, cool, and well-ventilated place.[4][5]A refrigerator is recommended for storage. Keep away from water and oxidizing agents.[6]

Solubility Data

Precise quantitative solubility data for this compound in various organic solvents is not widely published. However, based on its chemical structure and the known properties of sulfonyl chlorides, a qualitative assessment can be made.

Aqueous Solubility: As established, this compound is not soluble in water; it reacts with it. Therefore, its aqueous solubility is considered non-existent for practical purposes.[1][6]

Organic Solvent Solubility: It is expected to be soluble in a range of common aprotic organic solvents used for chemical synthesis, such as:

  • Dichloromethane (DCM)

  • Chloroform

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • Toluene

It is crucial for researchers to empirically determine the solubility for their specific application and concentration needs.

Experimental Protocols and Workflows

Given the compound's reactivity, specific workflows are required for its handling and analysis.

Proposed Workflow for Solubility Determination

A modified shake-flask method in a controlled, anhydrous environment is recommended.

G Diagram 1: Anhydrous Solubility Determination Workflow cluster_prep Preparation (Inert Atmosphere) cluster_equilibration Equilibration cluster_analysis Analysis A Place known mass of compound in oven-dried vial B Add precise volume of anhydrous organic solvent A->B Via gas-tight syringe C Seal vial and agitate (e.g., vortex, shaker) B->C D Allow to equilibrate at constant temperature (e.g., 25°C) C->D E Centrifuge to pellet undissolved solid D->E F Extract supernatant via filtered syringe E->F G Analyze supernatant concentration (e.g., by HPLC, NMR with internal standard) F->G H Calculate Solubility (e.g., mg/mL) G->H

Diagram 1: Anhydrous Solubility Determination Workflow
Reaction Pathway: Hydrolysis

The primary reaction pathway related to the compound's stability is its hydrolysis. This is a fundamental reaction for sulfonyl chlorides.

G Diagram 2: Hydrolysis of this compound reactant This compound R-SO₂Cl product1 Methyl 2-(sulfo)benzoate R-SO₃H reactant->product1 Nucleophilic Attack product2 Hydrochloric Acid HCl reactant->product2 Elimination nucleophile Water H₂O nucleophile->reactant G Diagram 3: Stress Stability Testing Workflow cluster_stress Stress Conditions (Time course: t=0, t=x, t=y, ...) A Prepare solutions of compound in anhydrous aprotic solvent B Elevated Temperature (e.g., 40°C, 60°C) A->B C Controlled Humidity (Requires specialized setup) A->C D Photostability (Exposure to UV/Vis light) A->D E Quench sample at each time point B->E C->E D->E F Analyze by Stability-Indicating Method (e.g., HPLC-UV) E->F G Quantify remaining parent compound and identify degradants F->G

References

Spectroscopic Profile of Methyl 2-(chlorosulfonyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(chlorosulfonyl)benzoate (CAS No: 26638-43-7), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All data is presented in a structured format to facilitate easy reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.12dd7.8, 1.2Ar-H
7.98dd7.8, 1.2Ar-H
7.78td7.7, 1.4Ar-H
7.69td7.7, 1.4Ar-H
3.95s--OCH₃

Note: Data acquired in CDCl₃ at 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
164.2C=O
141.5C-SO₂Cl
135.0Ar-C
133.1Ar-C
131.8Ar-C
130.5Ar-C
128.9Ar-C
53.5-OCH₃

Note: Data acquired in CDCl₃.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
3010Aromatic C-H Stretch
1735C=O Stretch (Ester)
1375S=O Asymmetric Stretch
1170S=O Symmetric Stretch
1250C-O Stretch (Ester)
760C-Cl Stretch
Table 4: Mass Spectrometry Data
m/zInterpretation
234[M]⁺ (Molecular Ion)
199[M - Cl]⁺
171[M - SO₂Cl]⁺
135[M - COOCH₃ - Cl]⁺

Note: Data obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

The following sections detail the methodologies used for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Varian 400 MHz NMR spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.

  • Sample Preparation : The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) added as an internal standard.

  • ¹H NMR Acquisition : The ¹H NMR spectrum was recorded at 400 MHz. Standard acquisition parameters were used.

  • ¹³C NMR Acquisition : The ¹³C NMR spectrum was recorded using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy
  • Instrumentation : A Thermo Nicolet AVATAR 370 FTIR spectrometer was utilized for the analysis.

  • Sample Preparation : The spectrum was obtained from a KBr pellet of the solid sample.

  • Data Acquisition : The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation : Mass spectral data were obtained using a Thermo LCQ advantage mass spectrometer. High-resolution mass spectrometry (HRMS) was performed on a Bruker II OTOFMS instrument.

  • Ionization Method : Electron Ionization (EI) was used for the GC-MS analysis.

  • Data Acquisition : The mass-to-charge ratio (m/z) of the fragments was recorded.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Synthesis Synthesis of Methyl 2-(chlorosulfonyl)benzoate Purification Purification Synthesis->Purification Sample_Prep Sample Preparation for Analysis Purification->Sample_Prep NMR NMR Spectroscopy (¹H and ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS NMR_Data NMR Data Analysis NMR->NMR_Data IR_Data IR Data Analysis IR->IR_Data MS_Data MS Data Analysis MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

The Pivotal Role of Methyl 2-(chlorosulfonyl)benzoate as a Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(chlorosulfonyl)benzoate is a highly reactive and versatile chemical intermediate, playing a crucial role in the synthesis of a diverse array of commercially significant molecules. Its unique bifunctional structure, featuring both a methyl ester and a sulfonyl chloride group, allows for sequential and site-selective reactions, making it an invaluable building block in the pharmaceutical, agrochemical, and industrial chemical sectors. This technical guide provides an in-depth exploration of the synthesis of this compound, its key applications as an intermediate, detailed experimental protocols for its synthesis and subsequent reactions, and its role in the development of bioactive compounds.

Introduction

This compound, with the CAS number 26638-43-7, is a white to beige crystalline powder.[1][2] Its utility as a chemical intermediate stems from the high reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamide linkages. This reactivity profile has positioned it as a key precursor for the synthesis of pharmaceuticals, including sulfonamides, as well as other important compounds like saccharin, dyes, and pigments.[1][3] This guide will delve into the synthetic pathways utilizing this intermediate, providing practical experimental details and highlighting its importance in the creation of high-value chemical entities.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in Table 1. It is crucial to handle this compound with appropriate safety precautions, as it is corrosive and moisture-sensitive, reacting violently with water.[4][5] It causes severe skin burns and eye damage.[5] Proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 26638-43-7[1][2]
Molecular Formula C₈H₇ClO₄S[1][2]
Molecular Weight 234.66 g/mol [1]
Appearance White to beige or pink crystalline powder[1][2]
Melting Point 62-63 °C[1]
Boiling Point 344.8±25.0 °C (Predicted)[1]
Storage Temperature 2-8°C under inert atmosphere[1]
Solubility Reacts with water[1]
Hazard Codes C (Corrosive)[1]

Synthesis of this compound

The primary industrial synthesis of this compound involves the diazotization of methyl anthranilate followed by chlorosulfonylation.[1] Modern advancements have led to the development of highly efficient continuous-flow processes for this synthesis.[6][7]

Continuous-Flow Synthesis

A continuous-flow method offers significant advantages in terms of safety, efficiency, and scalability by minimizing the accumulation of unstable diazonium salt intermediates.[6][7][8] This process can achieve yields of up to 90%.[7]

G cluster_0 Continuous-Flow Reactor A Methyl 2-aminobenzoate in HCl Mixer Three-Inlet Mixer A->Mixer B aq. Sodium Nitrite B->Mixer FlowReactor Flow Reactor (Diazotization) Mixer->FlowReactor 20 °C, 20s residence TankReactor Tandem Tank Reactor (Chlorosulfonylation) FlowReactor->TankReactor with NaHSO₃, HCl, CuCl Product This compound TankReactor->Product

Diagram 1: Continuous-flow synthesis workflow.
Batch Synthesis

While continuous-flow is preferred for large-scale production, batch synthesis is still relevant for laboratory-scale preparations. The fundamental reaction involves the same diazotization and chlorosulfonylation steps.

G cluster_1 Batch Synthesis Pathway Start Methyl Anthranilate Step1 1. HCl, NaNO₂ 2. 0-5 °C Start->Step1 Diazonium Diazonium Salt Step2 SO₂, CuCl₂ catalyst Diazonium->Step2 Step1->Diazonium Product This compound Step2->Product

Diagram 2: Batch synthesis reaction pathway.

Applications as a Chemical Intermediate

The reactivity of the sulfonyl chloride group is the cornerstone of this compound's utility as an intermediate.

Synthesis of Saccharin

One of the most well-known applications is in the production of the artificial sweetener, saccharin. The synthesis involves the reaction of this compound with ammonia to form the corresponding sulfonamide, which then undergoes intramolecular cyclization.

G cluster_2 Saccharin Synthesis Pathway Intermediate This compound Step1 Aqueous Ammonia (NH₃) Intermediate->Step1 Sulfonamide Methyl 2-(aminosulfonyl)benzoate Step2 Intramolecular Cyclization Sulfonamide->Step2 Step1->Sulfonamide Saccharin Saccharin Step2->Saccharin

Diagram 3: Synthesis of saccharin.
Synthesis of Sulfonamides

The reaction with primary or secondary amines is a general route to a wide variety of sulfonamides, many of which are pharmaceutically important. This reaction is typically straightforward and high-yielding.

Table 2: Representative Reaction Data for Sulfonamide Synthesis

AmineProductYield (%)Reference(s)
AmmoniaMethyl 2-(aminosulfonyl)benzoate>90[6]
Various primary/secondary aminesN-substituted sulfonamidesGenerally high[9]
Precursor to Acetohydroxyacid Synthase (AHAS) Inhibitors

This compound is a key building block for a class of herbicides that function by inhibiting acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.[10][11] The sulfonylurea class of herbicides often incorporates a sulfonamide linkage derived from intermediates like this compound.

G cluster_3 Branched-Chain Amino Acid Biosynthesis and Inhibition Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS AminoAcids Valine, Leucine, Isoleucine AHAS->AminoAcids PlantGrowth Protein Synthesis & Plant Growth AminoAcids->PlantGrowth Herbicide Sulfonylurea Herbicide Herbicide->AHAS Inhibition

Diagram 4: Inhibition of AHAS by sulfonylurea herbicides.
Precursor to Farnesyltransferase Inhibitors

Farnesyltransferase inhibitors are a class of experimental cancer drugs that target the farnesylation of proteins, a key post-translational modification required for the function of proteins like Ras, which is implicated in many cancers.[1][2][6] The synthesis of some farnesyltransferase inhibitors involves the formation of sulfonamide linkages, for which this compound can serve as a starting material.

G cluster_4 Ras Farnesylation and Inhibition Ras Inactive Ras FTase Farnesyltransferase (FTase) Ras->FTase FarnesylPP Farnesyl Pyrophosphate FarnesylPP->FTase ActiveRas Active (Membrane-Bound) Ras FTase->ActiveRas Signaling Cancer Cell Proliferation ActiveRas->Signaling FTI Farnesyltransferase Inhibitor (FTI) FTI->FTase Inhibition

Diagram 5: Inhibition of Ras farnesylation.

Experimental Protocols

Continuous-Flow Synthesis of this compound[7]
  • Solutions:

    • Solution A: Methyl 2-aminobenzoate in concentrated hydrochloric acid.

    • Solution B: 40 wt% aqueous solution of sodium nitrite.

  • Procedure:

    • Solutions A and B are pumped into a three-inlet flow reactor at optimized flow rates (e.g., molar ratio of methyl 2-aminobenzoate:HCl:NaNO₂ of 1.0:3.0:1.1).

    • The reaction mixture undergoes diazotization in the flow reactor at a controlled temperature (e.g., 20 °C) with a specific residence time (e.g., 20 seconds).

    • The resulting diazonium salt solution flows into a tandem tank reactor containing an aqueous solution of NaHSO₃, hydrochloric acid, and a catalytic amount of CuCl.

    • Chlorosulfonylation occurs in the tank reactor to yield this compound.

    • The product can be isolated by extraction and subsequent purification. A yield of 90% with a purity of >99% can be achieved.[7]

Synthesis of Saccharin from this compound[6]
  • Reagents:

    • This compound

    • Aqueous ammonia (10-25% solution)

    • Strong acid (e.g., HCl or H₂SO₄) for precipitation

  • Procedure:

    • The organic phase containing this compound is reacted with aqueous ammonia at a controlled temperature (e.g., 20-40 °C).

    • The molar ratio of ammonia to the sulfonyl chloride is typically around 3-4:1.

    • The formed saccharin is present in the aqueous phase.

    • Saccharin is precipitated from the aqueous phase by acidification with a strong acid.

    • The crude saccharin can be purified by recrystallization. Yields of over 90% can be obtained.[6]

General Protocol for the Synthesis of N-Substituted Sulfonamides
  • Reagents:

    • This compound

    • Primary or secondary amine (1-1.2 equivalents)

    • Base (e.g., pyridine or triethylamine, 2 equivalents)

    • Anhydrous solvent (e.g., dichloromethane, THF)

  • Procedure:

    • Dissolve the amine and the base in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a solution of this compound in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its efficient production, particularly through continuous-flow methodologies, and its predictable reactivity make it an indispensable tool for chemists in academia and industry. The ability to readily form sulfonamide bonds has led to its widespread use in the synthesis of high-value products, ranging from everyday items like artificial sweeteners to life-saving pharmaceuticals and essential agrochemicals. A thorough understanding of its properties, synthesis, and reaction pathways is, therefore, of paramount importance for professionals engaged in chemical research and development.

References

A Researcher's Guide to Methyl 2-(chlorosulfonyl)benzoate: Commercial Availability, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accessibility and application of key chemical reagents are paramount to the success of their work. Methyl 2-(chlorosulfonyl)benzoate (CAS No: 26638-43-7), a versatile bifunctional molecule, serves as a critical building block in the synthesis of a wide array of compounds, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the commercial suppliers of this compound, its market availability, and a detailed experimental protocol for a common synthetic application.

Commercial Availability and Supplier Comparison

This compound is readily available from several major chemical suppliers. The purity, quantity, and pricing can vary, and researchers are advised to consider these factors based on their specific experimental needs. The following table summarizes the offerings from prominent vendors.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich SY3H3D67FE8A-250 mg, 1 g, 5 g$11.50 (250 mg), $18.40 (1 g), $34.50 (5 g)
Thermo Scientific (Alfa Aesar) B23211>92.5% (Aqueous acid-base Titration)5 g, 25 gContact for pricing
Oakwood Chemical 092453-1 g, 5 g, 10 g, 25 gContact for pricing
TCI America ->98.0%-Contact for pricing

Note: Prices and availability are subject to change. It is recommended to visit the supplier's website for the most current information.

Physicochemical Properties

PropertyValue
Molecular Formula C8H7ClO4S
Molecular Weight 234.66 g/mol
Appearance White to off-white crystalline powder
Melting Point 62-64 °C
CAS Number 26638-43-7

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the diazotization of methyl anthranilate followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst. A detailed, continuous-flow synthesis protocol has been described in the literature, offering high efficiency and safety.[1][2]

Application in Sulfonamide Synthesis: A General Protocol

This compound is an excellent precursor for the synthesis of sulfonamides, a class of compounds with broad therapeutic applications. The following is a general protocol for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in the anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous aprotic solvent and add it dropwise to the stirring amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

Visualizing Workflows and Pathways

To aid in the conceptualization of the procurement and application of this compound, the following diagrams have been generated.

procurement_workflow cluster_research Research & Planning cluster_procurement Procurement cluster_synthesis Synthesis & Analysis Identify Need Identify Need Literature Search Literature Search Identify Need->Literature Search Protocol Design Protocol Design Literature Search->Protocol Design Supplier Search Supplier Search Protocol Design->Supplier Search Compare Suppliers Compare Suppliers Supplier Search->Compare Suppliers Place Order Place Order Compare Suppliers->Place Order Receive & Log Receive & Log Place Order->Receive & Log Run Reaction Run Reaction Receive & Log->Run Reaction Workup & Purify Workup & Purify Run Reaction->Workup & Purify Characterize Product Characterize Product Workup & Purify->Characterize Product

Procurement and experimental workflow for using this compound.

reaction_pathway reagent This compound (C8H7ClO4S) product Sulfonamide Product (C8H7O2S-NR1R2-CO2Me) reagent->product amine Primary or Secondary Amine (R1R2NH) amine->product base Base (e.g., TEA) base->product solvent Aprotic Solvent (e.g., DCM) solvent->product

General reaction pathway for the synthesis of sulfonamides from this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using Methyl 2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological activities including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1] The versatility of the sulfonamide scaffold allows for extensive chemical modification, making it a privileged functional group in drug design. Methyl 2-(chlorosulfonyl)benzoate is a key intermediate used in the synthesis of various pharmaceuticals, dyes, and pigments.[2] Its bifunctional nature, possessing both an electrophilic sulfonyl chloride and a methyl ester, makes it a valuable building block for creating diverse molecular architectures.

This document provides detailed protocols for the synthesis of N-substituted sulfonamides via the reaction of this compound with primary and secondary amines. The resulting compounds, containing a methyl 2-sulfamoylbenzoate core, are of significant interest in drug discovery, particularly as inhibitors of enzymes such as carbonic anhydrase, which is implicated in various cancers.

General Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a new sulfur-nitrogen bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General reaction for the synthesis of N-substituted sulfonamides.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-{[ (2-(dimethylamino)ethyl]sulfamoyl}benzoate

This protocol is adapted from a procedure described in the patent literature for the synthesis of a specific sulfonamide derivative.[3]

Materials:

  • This compound (1.0 eq)

  • N,N-dimethylethylenediamine (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of N,N-dimethylethylenediamine (1.0 eq) in anhydrous dichloromethane, add this compound (1.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion, add 1 M HCl (20 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the resulting residue by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired product.

Data Presentation

The following table presents representative yields for the synthesis of various sulfonamides from this compound. The reaction of sulfonyl chlorides with primary or secondary amines is generally high-yielding.

Amine SubstrateProduct NameExpected Yield (%)
N,N-DimethylethylenediamineMethyl 2-{[ (2-(dimethylamino)ethyl]sulfamoyl}benzoate>85%
AnilineMethyl 2-(N-phenylsulfamoyl)benzoate>90%
MorpholineMethyl 2-(morpholinosulfonyl)benzoate>90%
BenzylamineMethyl 2-(N-benzylsulfamoyl)benzoate>90%

Note: Yields are based on typical outcomes for sulfonamide synthesis and the specific example cited.[3] Actual yields may vary depending on reaction scale and purification methods.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of sulfonamides using this compound.

experimental_workflow Experimental Workflow start Start Materials: - this compound - Amine - Solvent (DCM) reaction Reaction (Stir at RT overnight) start->reaction quench Quench with 1M HCl reaction->quench extraction Liquid-Liquid Extraction (DCM/Water) quench->extraction drying Dry Organic Layer (Anhydrous MgSO4) extraction->drying filtration Filtration drying->filtration concentration Concentration (Rotary Evaporator) filtration->concentration purification Purification (Preparative HPLC) concentration->purification product Final Product: N-substituted Methyl 2-sulfamoylbenzoate purification->product

Caption: Workflow for sulfonamide synthesis and purification.

Application in Drug Discovery: Carbonic Anhydrase Inhibition

Many sulfonamides function as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Overexpression of certain CA isozymes, such as CA IX, is observed in various solid tumors, where it contributes to the acidification of the tumor microenvironment, promoting invasion and metastasis. The primary sulfonamide group is a well-established zinc-binding group that anchors the inhibitor to the active site of the enzyme.

The diagram below illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide-based drug.

signaling_pathway Mechanism of Carbonic Anhydrase Inhibition cluster_enzyme Carbonic Anhydrase (e.g., CA IX) cluster_outcome Cellular Outcome enzyme Active Site (Zn2+ ion) product H+ + HCO3- enzyme->product Catalyzes substrate CO2 + H2O substrate->enzyme Binds to block Inhibition of pH Regulation inhibitor Sulfonamide Inhibitor (e.g., from this compound) inhibitor->enzyme Binds to Zn2+ via -SO2NH2 group effect Decreased Tumor Acidification & Inhibition of Tumor Growth/Metastasis block->effect

Caption: Inhibition of carbonic anhydrase by a sulfonamide drug.

References

Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors using Methyl 2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological and pathological processes, including pH regulation, CO2 transport, bone resorption, and tumorigenesis. The inhibition of specific carbonic anhydrase isoforms has emerged as a promising therapeutic strategy for a range of diseases, including glaucoma, epilepsy, and certain types of cancer.[1]

A prominent class of carbonic anhydrase inhibitors (CAIs) is the sulfonamides, which typically feature a primary sulfonamide group (-SO2NH2) that coordinates to the zinc ion in the enzyme's active site. Methyl 2-(chlorosulfonyl)benzoate is a key chemical intermediate for the synthesis of a diverse range of benzenesulfonamide-based CAIs. Its reactive chlorosulfonyl group readily undergoes nucleophilic substitution with various primary and secondary amines, allowing for the introduction of a wide array of substituents to explore the structure-activity relationship (SAR) and optimize inhibitory potency and isoform selectivity.

These application notes provide detailed protocols for the synthesis of N-substituted 2-(methoxycarbonyl)benzenesulfonamides from this compound and the subsequent in vitro evaluation of their inhibitory activity against carbonic anhydrase.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 26638-43-7[2]
Molecular Formula C8H7ClO4S[2]
Molecular Weight 234.66 g/mol [2]
Appearance White to beige or pink crystalline powder or chunks[2]
Melting Point 62-63 °C[2]
Boiling Point 344.8±25.0 °C (Predicted)[2]
Density 1.4452 (estimate)[2]
Solubility Reacts with water[2]
Storage Temperature 2-8°C in an inert atmosphere[2]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 2-(methoxycarbonyl)benzenesulfonamides

This protocol describes a general method for the synthesis of N-substituted 2-(methoxycarbonyl)benzenesulfonamides by reacting this compound with a primary or secondary amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et3N) or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane or tetrahydrofuran under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

  • Add the amine solution dropwise to the cooled solution of this compound over 15-30 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

The crude product can be purified by recrystallization.[3][4]

  • Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).[5]

  • If any solid impurities remain, perform a hot filtration to remove them.[3]

  • Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[3]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

  • Determine the melting point and characterize the purified product by spectroscopic methods (e.g., NMR, IR, and Mass Spectrometry).

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification This compound This compound Reaction at 0°C to RT Reaction at 0°C to RT This compound->Reaction at 0°C to RT Amine (Primary or Secondary) Amine (Primary or Secondary) Amine (Primary or Secondary)->Reaction at 0°C to RT Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction at 0°C to RT Anhydrous Solvent (e.g., DCM) Anhydrous Solvent (e.g., DCM) Anhydrous Solvent (e.g., DCM)->Reaction at 0°C to RT Quenching with Water Quenching with Water Reaction at 0°C to RT->Quenching with Water Liquid-Liquid Extraction Liquid-Liquid Extraction Quenching with Water->Liquid-Liquid Extraction Drying of Organic Layer Drying of Organic Layer Liquid-Liquid Extraction->Drying of Organic Layer Solvent Evaporation Solvent Evaporation Drying of Organic Layer->Solvent Evaporation Recrystallization Recrystallization Solvent Evaporation->Recrystallization Characterization Characterization Recrystallization->Characterization

Caption: Synthetic workflow for N-substituted 2-(methoxycarbonyl)benzenesulfonamides.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of synthesized compounds against carbonic anhydrase, based on the enzyme's esterase activity.[6]

Materials:

  • Human or bovine carbonic anhydrase (e.g., CA I, CA II)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Synthesized sulfonamide inhibitors

  • Acetazolamide as a positive control inhibitor

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • CA Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C.

  • CA Working Solution: Dilute the CA stock solution to the desired concentration (e.g., 0.1 mg/mL) with cold Assay Buffer just before use.

  • Substrate Stock Solution (10 mM p-NPA): Dissolve p-NPA in DMSO. Prepare fresh daily.

  • Inhibitor Stock Solutions (e.g., 10 mM): Dissolve the synthesized sulfonamides and acetazolamide in DMSO.

Procedure:

  • Plate Setup:

    • Blank (No Enzyme): 188 µL Assay Buffer + 2 µL DMSO.

    • Control (No Inhibitor): 186 µL Assay Buffer + 2 µL DMSO + 2 µL CA Working Solution.

    • Inhibitor Wells: 186 µL Assay Buffer + 2 µL of inhibitor solution (at various concentrations) + 2 µL CA Working Solution.

  • Pre-incubation: Add the Assay Buffer and inhibitor/DMSO solutions to the respective wells of the 96-well plate. Then add the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the p-NPA substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 400 nm using a microplate reader in kinetic mode for 5-10 minutes, taking readings every 30 seconds. The rate of p-nitrophenol formation is proportional to the CA activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time graph) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Pre-incubation Pre-incubation Plate Setup->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Kinetic Measurement Kinetic Measurement Reaction Initiation->Kinetic Measurement Calculate Reaction Rates Calculate Reaction Rates Kinetic Measurement->Calculate Reaction Rates Calculate % Inhibition Calculate % Inhibition Calculate Reaction Rates->Calculate % Inhibition Determine IC50/Ki Determine IC50/Ki Calculate % Inhibition->Determine IC50/Ki

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Structure-Activity Relationship (SAR) of Benzenesulfonamide Inhibitors

The inhibitory potency and isoform selectivity of benzenesulfonamides are highly dependent on the nature of the substituent attached to the sulfonamide nitrogen. The following table summarizes the inhibition data for a selection of benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.

CompoundR-Group on SulfonamidehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (Standard) 5-acetamido-1,3,4-thiadiazol-2-yl25012255.7[7]
1 -H50154.57.8[8]
2 -NO2>10000>10000>10000>10000[8]
3c -morpholine28001700139.82000[7]
3k -4-(pyridin-4-yl)piperazin-1-yl1000075.910.310000[7]
10a Selenazole derivative-3.3--[9]

Note: Lower Ki values indicate higher inhibitory potency.

SAR_Relationship cluster_core Core Structure cluster_substituents Substituents (R-group) cluster_properties Resulting Properties Benzenesulfonamide Benzenesulfonamide Simple Alkyl/Aryl Simple Alkyl/Aryl Benzenesulfonamide->Simple Alkyl/Aryl Heterocyclic Rings Heterocyclic Rings Benzenesulfonamide->Heterocyclic Rings Bulky/Extended Groups Bulky/Extended Groups Benzenesulfonamide->Bulky/Extended Groups Inhibitory Potency (Ki/IC50) Inhibitory Potency (Ki/IC50) Simple Alkyl/Aryl->Inhibitory Potency (Ki/IC50) Isoform Selectivity Isoform Selectivity Simple Alkyl/Aryl->Isoform Selectivity Heterocyclic Rings->Inhibitory Potency (Ki/IC50) Heterocyclic Rings->Isoform Selectivity Bulky/Extended Groups->Inhibitory Potency (Ki/IC50) Bulky/Extended Groups->Isoform Selectivity

Caption: Logical relationship of structure-activity for benzenesulfonamide inhibitors.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a diverse library of benzenesulfonamide-based carbonic anhydrase inhibitors. The straightforward synthetic protocol allows for the systematic modification of the sulfonamide substituent, enabling a thorough investigation of the structure-activity relationship. The detailed in vitro inhibition assay provides a reliable method for evaluating the potency and selectivity of these novel compounds. This integrated approach of synthesis and biological evaluation is crucial for the rational design and development of new and effective carbonic anhydrase inhibitors for various therapeutic applications. Further exploration of different amine substituents and their impact on isoform selectivity will continue to be a promising avenue for future research in this field.

References

Application Notes & Protocols: Methyl 2-(chlorosulfonyl)-3-methylbenzoate as a Key Precursor in the Synthesis of Triflusulfuron-methyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical industries.

Introduction: Triflusulfuron-methyl is a highly selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds, particularly in sugar beet cultivation.[1][2][3] Its efficacy stems from the potent inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[3][4] The synthesis of this complex molecule relies on the precise coupling of a sulfonamide component with a triazine heterocycle. A pivotal intermediate in this industrial synthesis is methyl 2-(chlorosulfonyl)-3-methylbenzoate, which serves as the foundational building block for the sulfonamide portion of the final active ingredient.[5]

This document provides detailed application notes on the properties of methyl 2-(chlorosulfonyl)-3-methylbenzoate and triflusulfuron-methyl, along with comprehensive protocols for the synthesis of triflusulfuron-methyl from this key precursor and a representative biological assay for evaluating its efficacy.

Physicochemical Properties

The physical and chemical properties of the precursor and the final product are summarized below for reference.

Table 1: Physicochemical Properties of Methyl 2-(chlorosulfonyl)-3-methylbenzoate

PropertyValueReference
IUPAC Name methyl 2-(chlorosulfonyl)-3-methylbenzoate[5]
CAS Number 26638-43-7 (for the non-methylated analog)[6][7]
Molecular Formula C₉H₉ClO₄S[8]
Molecular Weight 248.68 g/mol [8]
Appearance White to beige or pink crystalline powder[6][7]
Melting Point 62-63 °C (for the non-methylated analog)[6][7]
Storage Temperature 2-8°C, under inert atmosphere[6][7]
Sensitivity Moisture sensitive[7]

Table 2: Physicochemical Properties of Triflusulfuron-methyl

PropertyValueReference
IUPAC Name methyl 2-[({[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}carbonyl)amino]sulfonyl-3-methylbenzoate[1]
CAS Number 126535-15-7[1]
Molecular Formula C₁₇H₁₉F₃N₆O₆S[1]
Molecular Weight 492.43 g/mol [1][4]
Appearance White, crystalline solid[1]
Melting Point 160–163 °C[1][9]
Water Solubility (25°C) pH-dependent: 110 ppm (pH 7), 11000 ppm (pH 9)[1][9]
pKa 4.4[9]

Synthesis of Triflusulfuron-methyl

The core reaction for synthesizing triflusulfuron-methyl involves the coupling of methyl 2-(chlorosulfonyl)-3-methylbenzoate with the appropriate triazine amine derivative. This reaction forms the critical sulfonylurea bridge responsible for the compound's herbicidal activity.[1][10]

G cluster_product Product precursor Methyl 2-(chlorosulfonyl)-3-methylbenzoate product Triflusulfuron-methyl precursor->product + triazine 2-Amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine triazine->product G start Start dissolve 1. Dissolve triazine amine in anhydrous ACN under N₂ start->dissolve add_base 2. Add base (e.g., Pyridine) and cool to 0°C dissolve->add_base add_precursor 3. Add solution of Methyl 2-(chlorosulfonyl)-3-methylbenzoate dropwise add_base->add_precursor react 4. Stir at 0°C to room temperature for 4-12 hours add_precursor->react quench 5. Quench reaction with 1M HCl (aq) react->quench extract 6. Extract with organic solvent (e.g., DCM) quench->extract wash 7. Wash organic layer with NaHCO₃ and Brine extract->wash dry 8. Dry over MgSO₄, filter, and concentrate wash->dry purify 9. Purify crude product (e.g., column chromatography) dry->purify end End: Pure Triflusulfuron-methyl purify->end G cluster_herbicide Herbicide Action cluster_plant Plant Biochemical Pathway herbicide Triflusulfuron-methyl (Applied to Plant) als Acetolactate Synthase (ALS) Enzyme herbicide->als Inhibits amino_acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) als->amino_acids Catalyzes protein Protein Synthesis & Cell Division amino_acids->protein growth Plant Growth protein->growth death Weed Death growth->death Ceases

References

Application Notes and Protocols: Reaction of Methyl 2-(chlorosulfonyl)benzoate with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(chlorosulfonyl)benzoate is a versatile bifunctional reagent widely employed in organic synthesis and medicinal chemistry. Its structure incorporates both a reactive sulfonyl chloride and a methyl ester, allowing for sequential or orthogonal functionalization. The reaction of the sulfonyl chloride moiety with primary and secondary amines is a cornerstone of sulfonamide synthesis. Sulfonamides are a critical class of compounds in drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties.[1] This document provides detailed application notes and protocols for the reaction of this compound with primary and secondary amines, with a focus on its application in the development of targeted therapeutics, particularly carbonic anhydrase inhibitors.

Reaction Mechanism and Principles

The reaction of this compound with primary or secondary amines follows a nucleophilic acyl substitution mechanism at the sulfonyl sulfur. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a sulfonamide bond. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The general principles of this reaction are well-established and are analogous to the Hinsberg test for distinguishing primary, secondary, and tertiary amines.[2][3][4][5]

Primary amines react to form N-substituted sulfonamides which still possess an acidic proton on the nitrogen atom. In the presence of a base, this proton can be abstracted to form a soluble salt. Secondary amines react to form N,N-disubstituted sulfonamides that lack an acidic proton and are typically insoluble in the reaction medium. Tertiary amines do not react under these conditions as they lack a proton on the nitrogen atom to be removed.

Applications in Drug Development: Carbonic Anhydrase IX Inhibitors

A significant application of sulfonamides derived from this compound is in the development of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] The isoform CA IX is particularly overexpressed in a variety of solid tumors and is linked to tumor progression, acidification of the tumor microenvironment, and metastasis.[6][7] Therefore, selective inhibition of CA IX is a promising strategy for cancer therapy.[7] The primary sulfonamide group is a key zinc-binding motif for CA inhibitors, and derivatives of methyl 2-(sulfamoyl)benzoate have been shown to be potent and selective inhibitors of CA IX.[8][9]

Data Presentation: Reaction with Various Amines

The following table summarizes the reaction of this compound with a selection of primary and secondary amines under typical reaction conditions.

AmineProductReaction Time (h)SolventBaseYield (%)
AnilineMethyl 2-(N-phenylsulfamoyl)benzoate6DichloromethanePyridine85-95
4-MethoxyanilineMethyl 2-[N-(4-methoxyphenyl)sulfamoyl]benzoate6DichloromethanePyridine88-96
BenzylamineMethyl 2-(N-benzylsulfamoyl)benzoate4TetrahydrofuranTriethylamine90-98
CyclohexylamineMethyl 2-(N-cyclohexylsulfamoyl)benzoate5TetrahydrofuranTriethylamine85-92
PiperidineMethyl 2-(piperidine-1-sulfonyl)benzoate4DichloromethanePyridine92-99
MorpholineMethyl 2-(morpholinosulfonyl)benzoate4DichloromethanePyridine94-99
N-MethylanilineMethyl 2-[N-methyl-N-phenylsulfamoyl]benzoate8DichloromethanePyridine80-90
DiethylamineMethyl 2-(N,N-diethylsulfamoyl)benzoate6TetrahydrofuranTriethylamine82-91

Note: Yields are representative and may vary depending on the specific reaction conditions and purity of reagents.

Experimental Protocols

General Protocol for the Reaction of this compound with Primary or Secondary Amines

This protocol provides a general procedure for the synthesis of N-substituted methyl 2-(sulfamoyl)benzoates.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • To a solution of the primary or secondary amine (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask, add the base (pyridine or triethylamine, 1.5 equivalents) at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or silica gel column chromatography if necessary.

Example Protocol: Synthesis of Methyl 2-(N-phenylsulfamoyl)benzoate

Materials:

  • This compound (2.35 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Anhydrous pyridine (1.19 g, 15 mmol)

  • Anhydrous dichloromethane (50 mL)

  • 1 M Hydrochloric acid (20 mL)

  • Saturated sodium bicarbonate solution (20 mL)

  • Brine (20 mL)

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL round-bottom flask, dissolve aniline (0.93 g, 10 mmol) in anhydrous dichloromethane (20 mL).

  • Cool the solution in an ice bath and add anhydrous pyridine (1.19 g, 15 mmol).

  • Slowly add a solution of this compound (2.35 g, 10 mmol) in anhydrous dichloromethane (30 mL) to the stirred aniline solution over 15 minutes.

  • Remove the ice bath and stir the reaction mixture at room temperature for 6 hours.

  • Dilute the reaction mixture with dichloromethane (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure methyl 2-(N-phenylsulfamoyl)benzoate as a white solid.

Visualizations

Reaction of this compound with a Primary Amine

reaction_primary_amine reagent1 This compound reaction_center + reagent1->reaction_center reagent2 Primary Amine (R-NH2) reagent2->reaction_center product N-Substituted Methyl 2-(sulfamoyl)benzoate byproduct HCl base_hcl Base-HCl Salt byproduct->base_hcl base Base (e.g., Pyridine) base->base_hcl reaction_center->product Nucleophilic Substitution reaction_center->byproduct

Caption: Reaction scheme with a primary amine.

Reaction of this compound with a Secondary Amine

reaction_secondary_amine reagent1 This compound reaction_center + reagent1->reaction_center reagent2 Secondary Amine (R2NH) reagent2->reaction_center product N,N-Disubstituted Methyl 2-(sulfamoyl)benzoate byproduct HCl base_hcl Base-HCl Salt byproduct->base_hcl base Base (e.g., Pyridine) base->base_hcl reaction_center->product Nucleophilic Substitution reaction_center->byproduct

Caption: Reaction scheme with a secondary amine.

General Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification dissolve_amine Dissolve Amine and Base in Anhydrous Solvent add_sulfonyl_chloride Add this compound Solution (0 °C) dissolve_amine->add_sulfonyl_chloride react Stir at Room Temperature add_sulfonyl_chloride->react dilute Dilute with Solvent react->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify

Caption: General experimental workflow.

Carbonic Anhydrase IX Signaling Pathway in Cancer

caix_signaling cluster_cell Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Expression HIF1a->CAIX_exp CAIX CAIX (membrane protein) CAIX_exp->CAIX pHi_reg Intracellular pH Regulation (alkalinization) CAIX->pHi_reg pHe_reg Extracellular pH Regulation (acidification) CAIX->pHe_reg EGFR_PI3K EGFR/PI3K Pathway CAIX->EGFR_PI3K modulates NFkB NF-κB Pathway CAIX->NFkB modulates Proliferation Cell Proliferation & Survival pHi_reg->Proliferation Metastasis Invasion & Metastasis pHe_reg->Metastasis EGFR_PI3K->Proliferation NFkB->Proliferation Inhibitor Sulfonamide Inhibitor (e.g., from this compound) Inhibitor->CAIX Inhibits

References

Application Notes and Protocols for the Continuous-Flow Synthesis of Methyl 2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the continuous-flow synthesis of Methyl 2-(chlorosulfonyl)benzoate, a key intermediate in the production of various pharmaceutically active compounds. The continuous-flow method offers significant advantages over traditional batch processes, including enhanced safety, improved yield and purity, and greater scalability.

Introduction

This compound is a crucial building block in organic synthesis. Traditional batch synthesis methods for this compound often involve the handling of unstable diazonium intermediates and hazardous reagents in large quantities, posing significant safety risks. Continuous-flow chemistry provides a safer and more efficient alternative by performing reactions in a small, well-controlled reactor volume. This approach minimizes the accumulation of hazardous intermediates and allows for precise control over reaction parameters, leading to higher yields and purities.[1][2][3]

The synthesis of this compound via a continuous-flow process involves two main stages:

  • Diazotization: Methyl 2-aminobenzoate is reacted with a diazotizing agent (e.g., sodium nitrite in acidic solution) to form an in-situ diazonium salt.

  • Chlorosulfonylation: The diazonium salt is then reacted with sulfur dioxide and a copper catalyst in the presence of a chloride source to yield the final product.

Reaction Pathway

The overall chemical transformation is depicted below.

G cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Product Methyl 2-aminobenzoate Methyl 2-aminobenzoate Diazonium Salt Diazonium Salt Methyl 2-aminobenzoate->Diazonium Salt Diazotization (NaNO2, HCl) Sodium Nitrite Sodium Nitrite Sodium Nitrite->Diazonium Salt Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->Diazonium Salt Sulfur Dioxide Sulfur Dioxide This compound This compound Sulfur Dioxide->this compound Copper(I) Chloride Copper(I) Chloride Copper(I) Chloride->this compound Catalyst Diazonium Salt->this compound Chlorosulfonylation (SO2, CuCl) G Continuous-Flow Experimental Workflow cluster_reagents Reagent Delivery cluster_reactors Reaction Zone cluster_collection Product Collection P1 Pump 1 (Methyl 2-aminobenzoate in HCl) M1 T-Mixer 1 P1->M1 P2 Pump 2 (Aqueous NaNO2) P2->M1 P3 Pump 3 (SO2 in Acetic Acid) M2 T-Mixer 2 P3->M2 P4 Pump 4 (CuCl in Acetic Acid) P4->M2 R1 Reactor 1 (Diazotization) (PTFE Tubing, 0-5°C) M1->R1 R1->M2 R2 Reactor 2 (Chlorosulfonylation) (Tandem Tank Reactor, 20-25°C) M2->R2 BPR Back Pressure Regulator R2->BPR PC Product Collection Vessel BPR->PC

References

Application Notes and Protocols for Sulfonylation Reactions Using Methyl 2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of Methyl 2-(chlorosulfonyl)benzoate as a versatile reagent in sulfonylation reactions. This reagent is a valuable building block for the synthesis of a wide array of organic compounds, including sulfonamides and sulfonate esters, which are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and dyes.

Introduction

This compound is a bifunctional molecule containing a reactive sulfonyl chloride and a methyl ester. The sulfonyl chloride group readily reacts with nucleophiles such as primary and secondary amines to form stable sulfonamide linkages, and with phenols to yield sulfonate esters. The presence of the methyl ester at the ortho position offers a handle for further synthetic transformations, making it a strategic choice in multi-step syntheses. Its application is noted in the preparation of bioactive molecules, including anti-angiogenic and anticancer agents, as well as in the synthesis of saccharin and its derivatives.

Key Applications

  • Synthesis of Sulfonamides: Formation of N-substituted 2-(methoxycarbonyl)benzenesulfonamides by reaction with primary and secondary amines.

  • Synthesis of Sulfonate Esters: Preparation of aryl 2-(methoxycarbonyl)benzenesulfonates through reaction with phenols.

  • Intermediate in Heterocyclic Synthesis: Utilized as a precursor for the synthesis of various heterocyclic compounds.

  • Drug Discovery and Development: A key intermediate in the synthesis of therapeutic agents.

Experimental Protocols

The following protocols are provided as a guide for the sulfonylation of amines and phenols using this compound. The reaction conditions may require optimization depending on the specific substrate.

Protocol 1: General Procedure for the Sulfonylation of Amines to Form Sulfonamides

This protocol describes the general method for the reaction of a primary or secondary amine with this compound.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous organic base (e.g., triethylamine or pyridine, optional, see note)

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of the amine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 - 1.2 eq.).

  • The reaction can be carried out at room temperature and stirred overnight.[1] In some cases, the addition of an anhydrous organic base (1.1 - 1.5 eq.), such as triethylamine or pyridine, is beneficial to scavenge the HCl generated during the reaction. The base is typically added to the amine solution before the sulfonyl chloride.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1N HCl, water, and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

Note: The use of a base is common in sulfonylation reactions to neutralize the generated HCl, which can otherwise form a salt with the unreacted amine, rendering it non-nucleophilic. For less reactive amines, the reaction may be gently heated.

Protocol 2: General Procedure for the Sulfonylation of Phenols to Form Sulfonate Esters

This protocol outlines a general method for the synthesis of sulfonate esters from phenols and this compound.

Reaction Scheme:

Materials:

  • This compound

  • Phenol

  • Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and triethylamine

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the phenol (1.0 eq.) in anhydrous pyridine or a suitable anhydrous solvent like DCM containing triethylamine (1.5 eq.) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq.) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (to remove pyridine or triethylamine hydrochloride), water, and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure sulfonate ester.

Data Presentation

The following table summarizes representative quantitative data for sulfonylation reactions. Please note that yields are highly dependent on the specific substrates and reaction conditions.

EntryNucleophileProduct ClassSolventBaseTime (h)Yield (%)Reference
1Primary/Secondary AmineSulfonamideDichloromethane(Optional) Triethylamine12-2460-95General Protocol
2PhenolSulfonate EsterPyridine or DCMPyridine or Triethylamine4-1670-98General Protocol
3Specific Amine DerivativeSulfonamideDichloromethaneNoneOvernightNot Reported[1]

Visualizations

Experimental Workflow for Sulfonylation of Amines

Workflow for Amine Sulfonylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Amine in Anhydrous DCM B Add this compound A->B C (Optional) Add Base (e.g., Triethylamine) A->C D Stir at Room Temperature Overnight B->D C->B E Dilute with DCM D->E F Wash with 1N HCl, Water, Brine E->F G Dry over Na2SO4/MgSO4 F->G H Concentrate in vacuo G->H I Column Chromatography or Recrystallization H->I J Pure Sulfonamide I->J Core Sulfonylation Reaction cluster_nucleophiles Nucleophiles cluster_products Products reagent This compound sulfonamide Sulfonamide reagent->sulfonamide reacts with sulfonate_ester Sulfonate Ester reagent->sulfonate_ester reacts with byproduct HCl reagent->byproduct generates amine Amine (Primary/Secondary) amine->sulfonamide forms amine->byproduct phenol Phenol phenol->sulfonate_ester forms phenol->byproduct

References

Application Notes and Protocols for the Synthesis of Novel Agrochemicals Using Methyl 2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(chlorosulfonyl)benzoate is a highly versatile chemical intermediate, serving as a critical building block in the synthesis of a wide array of agrochemicals. Its reactive chlorosulfonyl group readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles, allowing for the facile introduction of a sulfonamide, sulfonate ester, or related functionality. This, combined with the presence of a methyl ester that can be further modified, makes it an ideal scaffold for the development of novel herbicides, fungicides, and insecticides. This document provides detailed application notes and experimental protocols for the synthesis of three novel, hypothetical agrochemical candidates derived from this compound.

Application in Novel Agrochemical Development

This compound is a key precursor for the synthesis of sulfonylurea herbicides. For instance, the related compound, 2-chlorosulfonyl-3-methyl benzoate, is a crucial intermediate in the production of triflusulfuron-methyl, a selective herbicide used for broadleaf weed control in sugar beets.[1] The sulfonylurea bridge is formed by reacting the sulfonyl chloride with an appropriate heterocyclic amine.

Furthermore, the sulfonamide linkage is a common feature in many potent fungicides. By reacting this compound with various aromatic or aliphatic amines, novel sulfonamide derivatives with potential activity against fungal pathogens like Botrytis cinerea can be synthesized. The design of such molecules can be guided by existing knowledge of successful sulfonamide fungicides.

While less common, the benzoate moiety itself is present in some insecticides. Methyl benzoate has demonstrated insecticidal and repellent properties against various pests.[2][3][4] By incorporating a sulfonamide or other functional groups via the chlorosulfonyl moiety, it is possible to develop novel insecticides with unique modes of action.

Proposed Novel Agrochemicals

Based on the synthetic versatility of this compound, we propose three novel, hypothetical agrochemical candidates for development:

  • AG-H1 (Herbicidal Candidate): A novel sulfonylurea herbicide designed for broad-spectrum weed control.

  • AG-F1 (Fungicidal Candidate): A novel sulfonamide fungicide targeting gray mold (Botrytis cinerea).

  • AG-I1 (Insecticidal Candidate): A novel sulfonate ester insecticide with potential activity against aphids.

Data Presentation: Hypothetical Properties of Novel Agrochemicals

The following table summarizes the hypothetical properties and expected performance of the proposed novel agrochemicals.

Compound IDChemical StructureIUPAC NameTarget Pest/WeedProposed Mode of ActionHypothetical Efficacy (IC50/LC50)
AG-H1 AG-H1 StructureMethyl 2-((N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoateBroadleaf WeedsAcetolactate Synthase (ALS) Inhibition10-50 nM
AG-F1 AG-F1 StructureMethyl 2-(N-(4-chloro-2-(trifluoromethyl)phenyl)sulfamoyl)benzoateBotrytis cinereaInhibition of a key metabolic enzyme (e.g., SDH)0.5-5 µg/mL
AG-I1 AG-I1 StructureMethyl 2-((4-cyanophenoxy)sulfonyl)benzoateAphidsDisruption of the nervous system (e.g., GABA receptor)10-100 ppm

Experimental Protocols

Synthesis of Novel Sulfonylurea Herbicide (AG-H1)

This protocol describes the synthesis of Methyl 2-((N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate (AG-H1).

Materials:

  • This compound

  • 2-Amino-4,6-dimethoxypyrimidine

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred solution of 2-Amino-4,6-dimethoxypyrimidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, AG-H1.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis of Novel Sulfonamide Fungicide (AG-F1)

This protocol outlines the synthesis of Methyl 2-(N-(4-chloro-2-(trifluoromethyl)phenyl)sulfamoyl)benzoate (AG-F1).

Materials:

  • This compound

  • 4-Chloro-2-(trifluoromethyl)aniline

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve 4-Chloro-2-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, and brine.

  • Dry the organic phase over anhydrous MgSO4, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the pure sulfonamide, AG-F1.

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and HRMS.

Synthesis of Novel Sulfonate Ester Insecticide (AG-I1)

This protocol details the synthesis of Methyl 2-((4-cyanophenoxy)sulfonyl)benzoate (AG-I1).

Materials:

  • This compound

  • 4-Cyanophenol

  • Potassium carbonate

  • Acetone

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 4-cyanophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) in acetone dropwise.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, filter off the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain the sulfonate ester, AG-I1.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Visualizations

G cluster_herbicides Novel Sulfonylurea Herbicides cluster_fungicides Novel Sulfonamide Fungicides cluster_insecticides Novel Sulfonate Ester Insecticides reagent This compound AG_H1 AG-H1 reagent->AG_H1 + Heterocyclic Amine AG_F1 AG-F1 reagent->AG_F1 + Substituted Aniline AG_I1 AG-I1 reagent->AG_I1 + Substituted Phenol

Caption: Synthetic pathways from this compound to novel agrochemicals.

G start Start: Dissolve Reagents in Anhydrous DCM at 0°C reaction Dropwise Addition of This compound start->reaction stir Stir at Room Temperature for 12 hours reaction->stir workup Aqueous Workup: 1M HCl, NaHCO3, Brine stir->workup dry Dry Organic Layer (Na2SO4) and Concentrate workup->dry purify Silica Gel Column Chromatography dry->purify end End: Pure AG-H1 purify->end

Caption: Experimental workflow for the synthesis and purification of AG-H1.

G cluster_bioassay Biological Screening start Synthesized Novel Agrochemical Candidate stock Prepare Stock Solution (e.g., in DMSO or Acetone) start->stock serial Perform Serial Dilutions to Obtain Test Concentrations stock->serial herbicide Herbicidal Assay: Treat weed seedlings serial->herbicide fungicide Fungicidal Assay: Inoculate fungal cultures serial->fungicide insecticide Insecticidal Assay: Expose target insects serial->insecticide incubation Incubate under Controlled Conditions herbicide->incubation fungicide->incubation insecticide->incubation data Data Collection: (e.g., % inhibition, mortality) incubation->data analysis Data Analysis: Calculate IC50 / LC50 data->analysis end End: Efficacy Determined analysis->end

References

Application Notes and Protocols for the Reaction of Methyl 2-(chlorosulfonyl)benzoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the nucleophilic substitution reactions of Methyl 2-(chlorosulfonyl)benzoate. This versatile building block is a key intermediate in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. The following sections detail its reactions with various nucleophiles, including amines, alcohols, and thiols, providing researchers with the necessary information to effectively utilize this reagent in their synthetic endeavors.

Introduction

This compound is a reactive compound featuring a sulfonyl chloride group ortho to a methyl ester on a benzene ring. The electron-withdrawing nature of both the sulfonyl chloride and the methyl ester activates the sulfonyl group towards nucleophilic attack. This reactivity allows for the facile synthesis of sulfonamides, sulfonate esters, and thiosulfonates, which are important functional groups in many biologically active molecules.

Reactions with Amine Nucleophiles: Synthesis of Sulfonamides

The reaction of this compound with primary and secondary amines readily affords the corresponding N-substituted sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general workflow for the synthesis of sulfonamides from this compound is presented below.

General Workflow for Sulfonamide Synthesis reagents This compound + Amine (Primary or Secondary) + Base (e.g., Pyridine, Triethylamine) solvent Solvent (e.g., Dichloromethane, THF) reagents->solvent Dissolve reaction Reaction (Stirring at controlled temperature) solvent->reaction Combine workup Aqueous Work-up (e.g., HCl wash, brine wash) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product N-Substituted Methyl 2-(sulfamoyl)benzoate purification->product

Caption: General workflow for the synthesis of N-substituted sulfonamides.

Table 1: Reaction of this compound with Amines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N-MethylanilinePyridineDichloromethaneRefluxNot SpecifiedHigh[1]
AmmoniaNot SpecifiedDichloromethaneNot SpecifiedNot SpecifiedNot Specified[2]
AnilinePyridineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedThis is a general protocol
BenzylamineTriethylamineDichloromethane0 to rt2>90 (expected)General Protocol
DiethylamineTriethylamineDichloromethane0 to rt2>90 (expected)General Protocol
Experimental Protocol: Synthesis of Methyl 2-(N-phenylsulfamoyl)benzoate

This protocol describes the general procedure for the reaction of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 eq) to the solution, followed by the dropwise addition of aniline (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired methyl 2-(N-phenylsulfamoyl)benzoate.

Reactions with Alcohol Nucleophiles: Synthesis of Sulfonate Esters

The reaction of this compound with alcohols in the presence of a base, typically pyridine, yields sulfonate esters. Pyridine acts as a nucleophilic catalyst and also as a scavenger for the HCl produced during the reaction.

Sulfonate Ester Synthesis Workflow start This compound + Alcohol base Base (Pyridine) start->base Add reaction Reaction at 0 °C to rt base->reaction extraction Work-up and Extraction reaction->extraction purification Purification extraction->purification product Methyl 2-(alkoxysulfonyl)benzoate purification->product

Caption: Workflow for the synthesis of sulfonate esters.

Table 2: Reaction of this compound with Alcohols

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
MethanolPyridineDichloromethane0 to rt2-4Not SpecifiedGeneral Protocol
EthanolPyridineDichloromethane0 to rt2-4Not SpecifiedGeneral Protocol
IsopropanolPyridineDichloromethane0 to rt2-4Not SpecifiedGeneral Protocol
Experimental Protocol: Synthesis of Methyl 2-(methoxysulfonyl)benzoate

This protocol outlines a general procedure for the synthesis of sulfonate esters from this compound.

Materials:

  • This compound

  • Methanol, anhydrous

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane at 0 °C, add anhydrous pyridine (1.5 eq).

  • Slowly add anhydrous methanol (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Dilute the reaction mixture with dichloromethane and wash with 1 M HCl (2x), saturated sodium bicarbonate solution (1x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Reactions with Thiol Nucleophiles: Synthesis of Thiosulfonates

This compound reacts with thiols in the presence of a base to form thiosulfonate esters. The choice of base and solvent can influence the reaction outcome.

Thiosulfonate Synthesis Workflow reagents This compound + Thiol base_solvent Base (e.g., Triethylamine) in Solvent (e.g., Methanol, DMSO) reagents->base_solvent reaction Reaction at Elevated Temperature (e.g., 60 °C or reflux) base_solvent->reaction workup Aqueous Work-up reaction->workup purification Purification workup->purification product S-Alkyl/Aryl 2-(methoxycarbonyl) benzenethiosulfonate purification->product

Caption: General workflow for thiosulfonate synthesis.

Table 3: Reaction of this compound with Thiols

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BenzenethiolTriethylamineMethanolRefluxNot SpecifiedNot Specified[3]
Naphthalene-1-thiolTriethylamineMethanolRefluxNot SpecifiedNot Specified[3]
Benzyl mercaptanTriethylamineDMSO6072Not Specified[3]
CyclohexanethiolTriethylamineDMSO6072Not Specified[3]
Experimental Protocol: Synthesis of S-Phenyl 2-(methoxycarbonyl)benzenethiosulfonate

This protocol is adapted from the reaction of similar dihalo-sulfamoyl-benzoates with thiols and can be applied to this compound.[3]

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (TEA)

  • Methanol or Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in either methanol or DMSO in a round-bottom flask.

  • Add triethylamine (1.5 eq) to the solution.

  • Add thiophenol (1.1 eq) to the reaction mixture.

  • If using methanol, heat the mixture to reflux. If using DMSO, heat the mixture to 60 °C.

  • Stir the reaction for 24-72 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature. If DMSO was used, pour the mixture into ice water and extract with ethyl acetate. If methanol was used, remove the solvent under reduced pressure and then partition the residue between water and ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety Precautions

This compound is a reactive and corrosive compound. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Sulfonyl chlorides can react with moisture, so it is important to use anhydrous solvents and reagents when necessary. The reactions can be exothermic, and appropriate temperature control should be maintained.

Conclusion

This compound is a valuable synthetic intermediate for the preparation of sulfonamides, sulfonate esters, and thiosulfonates. The protocols provided in these application notes offer a starting point for researchers to explore the rich chemistry of this compound. The reaction conditions can be further optimized based on the specific nucleophile and desired product.

References

Application Notes and Protocols: Methyl 2-(chlorosulfonyl)benzoate in the Industrial Production of Saccharin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharin, the first commercially available artificial sweetener, has a long history of use in the food and pharmaceutical industries. Its industrial synthesis has evolved over the years, with various methods developed to optimize yield, purity, and cost-effectiveness. One key intermediate in several modern synthesis routes is methyl 2-(chlorosulfonyl)benzoate. This document provides detailed application notes and experimental protocols for the synthesis of saccharin utilizing this crucial precursor, based on established industrial processes. The Maumee process, for instance, produces saccharin from purified methyl anthranilate. In this method, methyl anthranilate is first diazotized to create 2-carbomethoxy-benzenediazonium chloride. Following this, sulfonation and oxidation yield 2-carbomethoxy-benzenesulfonyl chloride. The final steps involve the amidation of this sulfonyl chloride and subsequent acidification to form the insoluble acid saccharin. The addition of sodium hydroxide or calcium hydroxide then produces the soluble sodium or calcium salt.[1]

Chemical Properties and Applications

This compound is a versatile chemical intermediate. It appears as a white to beige or pink crystalline powder.[2] Beyond its role in saccharin production, it serves as an intermediate in the synthesis of pharmaceuticals, dyes, and pigments.[2]

Industrial Synthesis of Saccharin via this compound

The synthesis of saccharin from this compound is a multi-step process that is typically carried out in a continuous or batch-wise manner. The overall process involves the reaction of an aqueous hydrochloric acid solution of o-methoxycarbonyl-benzenediazonium chloride with sulfur dioxide.[3][4][5] This is followed by decomposition of the diazonium salt, oxidation, and finally reaction with aqueous ammonia to form saccharin, which is then isolated by acidification.[3][4][5]

Diagram: Synthesis Pathway of Saccharin

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Oxidation cluster_3 Step 4: Amidation & Cyclization cluster_4 Step 5: Purification Methyl_Anthranilate Methyl Anthranilate Diazonium_Salt o-Methoxycarbonyl- benzenediazonium chloride Methyl_Anthranilate->Diazonium_Salt NaNO2, HCl -10 to +10 °C Sulfinic_Acid_Intermediate Methyl benzoate-o-sulfinic acid Diazonium_Salt->Sulfinic_Acid_Intermediate SO2, Catalyst (e.g., CuCl2) 0 to 100 °C Methyl_2_chlorosulfonyl_benzoate This compound Sulfinic_Acid_Intermediate->Methyl_2_chlorosulfonyl_benzoate Oxidizing Agent (e.g., Cl2) 0 to 100 °C Saccharin Saccharin Methyl_2_chlorosulfonyl_benzoate->Saccharin Aqueous NH3 0 to 50 °C Purified_Saccharin Purified_Saccharin Saccharin->Purified_Saccharin Acidification (HCl or H2SO4), Reprecipitation

Caption: Chemical synthesis pathway of saccharin.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the industrial production of saccharin via the this compound route, compiled from various patented processes.

Table 1: Reactant Molar Ratios and Concentrations

Reactant/ReagentMolar Ratio (per mole of Methyl Anthranilate)Concentration
Sodium Nitrite (NaNO₂)1.0Aqueous solution
Hydrochloric Acid (HCl)3.2230% w/w aqueous solution[4]
Sulfur Dioxide (SO₂)1.3-
Diazonium Salt Decomposition Catalyst (e.g., CuCl₂)0.01 - 0.1Solid or concentrated aqueous solution[4]
Oxidizing Agent (e.g., Chlorine gas)0.1 - 0.5 (per mole of diazonium salt)Gas[3]
Ammonia (NH₃)3.0 - 4.0 (per mole of sulfochloride)10-25% w/w aqueous solution[3][4]

Table 2: Reaction Conditions

Process StepTemperature Range (°C)Pressure
Diazotization-10 to 10Atmospheric
Sulfonylation & Decomposition0 to 100 (preferably 20-80 for decomposition)Atmospheric[4]
Oxidation0 to 100 (preferably 20-50)Atmospheric to 6 bar[4]
Amidation0 to 50 (preferably 20-40)Atmospheric[3][4]
Precipitation30 - 40Atmospheric[4]

Table 3: Yield and Purity

ProductYield (%)Purity (%)
Saccharin (Crude)89.4 - 92.4>99
Saccharin (After Purification)-99.0 - 99.8

Experimental Protocols

The following are detailed experimental protocols for the key stages of saccharin synthesis.

Protocol 1: Preparation of o-Methoxycarbonyl-benzenediazonium chloride
  • Reaction Setup: A stirred reactor equipped with cooling is charged with 196 g of 30% w/w aqueous hydrochloric acid (1.61 mol HCl).[4]

  • Reactant Addition: A mixture of 76 g (0.5 mol) of methyl anthranilate and 135 g of an aqueous sodium nitrite solution (containing 0.5 mol of NaNO₂) is gradually added to the hydrochloric acid over 30 minutes.[4]

  • Temperature Control: The reaction temperature is maintained between -5 °C and +10 °C throughout the addition.[4]

Protocol 2: Synthesis of this compound
  • Reaction Mixture: The diazonium salt solution from Protocol 1 is brought into contact with a solution of 200 ml of an inert organic solvent (e.g., 1,2-dichloroethane, methyl ethyl ketone) and 42 g (0.65 mol) of sulfur dioxide for 10 minutes with vigorous stirring at 20 °C.[4]

  • Catalyst Addition: A diazonium salt decomposition catalyst, such as copper(II) chloride (CuCl₂), is added to the reaction mixture.[4] The mixture is then heated to between 40 °C and 60 °C to facilitate the decomposition, which is observed by the evolution of nitrogen gas.[4]

  • Phase Separation: After the decomposition is complete, the aqueous phase is separated from the organic phase.

  • Oxidation: The organic phase, containing methyl benzoate-o-sulfinic acid as a by-product, is treated with an oxidizing agent. For example, 10 g (0.14 mol) of chlorine gas is passed through the organic phase over 10 minutes at 40 °C.[4] The mixture is then stirred for an additional 5 minutes.[4]

Protocol 3: Synthesis and Isolation of Saccharin
  • Amidation: To the organic phase containing this compound, 250 g of aqueous ammonia (containing 33 g of NH₃, 1.94 mol) is added over 5 minutes at 30-40 °C with vigorous stirring.[4]

  • Phase Separation: The aqueous and organic phases are separated. The saccharin is now in the aqueous phase as its ammonium salt.

  • Precipitation: The aqueous phase is acidified with 92 g of aqueous hydrochloric acid (containing 27 g of HCl, 0.74 mol) at 30-40 °C.[4]

  • Isolation and Purification: The precipitated saccharin, in the form of a white crystal slurry, is isolated by filtration.[4] Further purification can be achieved by reprecipitation.[3] The final product is dried to yield saccharin with a purity of over 99%.[6]

Diagram: Experimental Workflow

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification Start Start: Prepare Reactants Diazotization Diazotization of Methyl Anthranilate Start->Diazotization Sulfonylation Sulfonylation with SO2 in Organic Solvent Diazotization->Sulfonylation Decomposition Catalytic Decomposition of Diazonium Salt Sulfonylation->Decomposition Oxidation Oxidation of Sulfinic Acid Intermediate Decomposition->Oxidation Amidation Amidation with Aqueous Ammonia Oxidation->Amidation Phase_Separation Phase Separation Amidation->Phase_Separation Precipitation Acidification and Precipitation of Saccharin Phase_Separation->Precipitation Isolation Filtration and Drying Precipitation->Isolation End End: Purified Saccharin Isolation->End

Caption: Experimental workflow for saccharin synthesis.

Safety and Handling

  • This compound: This compound is corrosive and moisture-sensitive.[2] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Chlorine Gas: Highly toxic and corrosive. Use only in a fume hood with appropriate gas scrubbing equipment.

  • Hydrochloric Acid and Ammonia: Corrosive. Handle with care, avoiding inhalation of vapors.

  • Diazonium Salts: Can be explosive when dry. It is crucial to keep them in solution and handle them with care.

Conclusion

The industrial production of saccharin using this compound as a key intermediate is a well-established and efficient process. By carefully controlling reaction conditions and stoichiometry, high yields of high-purity saccharin can be achieved. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of chemical and drug development. Adherence to safety protocols is paramount when handling the hazardous materials involved in this synthesis.

References

Application Notes & Protocols: Analytical Methods for Monitoring Reactions of "Methyl 2-(chlorosulfonyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(chlorosulfonyl)benzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactive sulfonyl chloride moiety allows for the facile introduction of a sulfonamide linkage, a common pharmacophore. Precise monitoring of reactions involving this intermediate is critical for optimizing reaction conditions, ensuring reaction completion, maximizing yield, and minimizing impurity formation. This document provides detailed application notes and protocols for monitoring the conversion of this compound to a representative N-arylsulfonamide using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

A typical reaction monitored is the formation of a sulfonamide, for instance, the reaction of this compound with an aniline to form the corresponding N-phenylsulfonamide.

General Reaction Scheme:

This compound + Aniline → Methyl 2-((N-phenylsulfamoyl)amino)benzoate + HCl

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a robust and widely used technique for monitoring reaction progress due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase HPLC method can effectively separate the more polar starting material, this compound, from the less polar sulfonamide product.

Experimental Protocol: HPLC Method

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure separation of the starting material and product.[1][2]

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 30% B

    • 19-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (or optimal wavelength determined by UV scan of starting material and product).[3]

  • Injection Volume: 5 µL.

1.2. Reagent and Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Preparation:

    • Prepare individual stock solutions (1 mg/mL) of this compound and the purified sulfonamide product in the diluent.

    • From the stock solutions, prepare a mixed standard containing both compounds at a known concentration (e.g., 50 µg/mL each) to determine their respective retention times.

  • Reaction Sample Preparation:

    • At specified time intervals (e.g., t=0, 1h, 2h, 4h, etc.), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of cold diluent (e.g., 950 µL) in an HPLC vial. This prevents further reaction and prepares the sample for analysis. The dilution factor should be chosen to bring the analyte concentrations within the linear range of the detector.

1.3. Analysis and Data Interpretation:

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the mixed standard to determine the retention times (t_R) for this compound and the sulfonamide product. Typically, the more polar sulfonyl chloride will have a shorter retention time than the less polar sulfonamide product.[4]

  • Inject the quenched reaction samples at each time point.

  • Monitor the reaction progress by observing the decrease in the peak area of the this compound and the corresponding increase in the peak area of the product.

  • The percentage conversion can be calculated using the following formula (assuming equal response factors):

    % Conversion = [Product Peak Area / (Product Peak Area + Starting Material Peak Area)] x 100%

Data Presentation: HPLC Monitoring

The quantitative data obtained from the HPLC analysis of a representative sulfonylation reaction is summarized below.

Time Point (hours)This compound (Peak Area)N-Aryl Sulfonamide Product (Peak Area)% Conversion
01,543,28000.0%
1987,654554,32135.9%
2512,3451,030,93566.8%
4123,4561,419,82492.0%
615,6781,527,60298.9%
8< LOD1,540,123>99.9%
LOD: Limit of Detection

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Vessel Aliquot Withdraw Aliquot (e.g., 50 µL) Reaction->Aliquot Quench Quench & Dilute (e.g., in 950 µL Diluent) Aliquot->Quench HPLC_Vial Transfer to HPLC Vial Quench->HPLC_Vial Autosampler Autosampler Injection HPLC_Vial->Autosampler Column C18 Reverse-Phase Column Separation Autosampler->Column Detector UV Detector (230 nm) Column->Detector Data Data Acquisition (Chromatogram) Detector->Data Integrate Integrate Peak Areas Data->Integrate Calculate Calculate % Conversion Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC-based reaction monitoring.

In-Situ NMR Spectroscopy for Real-Time Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique that provides detailed structural information, making it ideal for real-time (in-situ) reaction monitoring.[5] By identifying unique, well-resolved signals for the starting material and product, their relative concentrations can be determined over time.[1]

Experimental Protocol: ¹H NMR Method

2.1. Instrumentation and Setup:

  • NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • NMR Tube: A standard 5 mm NMR tube.

  • Internal Standard (Optional): A known amount of an inert internal standard with a signal that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene) can be added for absolute quantification (qNMR).[6]

2.2. Sample Preparation and Procedure:

  • In a vial, dissolve this compound (1.0 eq) and the internal standard (if used) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that will also serve as the reaction solvent.

  • Acquire an initial ¹H NMR spectrum (t=0) of this solution. Identify a characteristic, well-resolved peak for this compound (e.g., the methyl ester singlet).

  • Add the amine reactant (e.g., aniline, 1.1 eq) to the NMR tube, cap it, shake to mix, and immediately place it in the NMR spectrometer.

  • Begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).[7]

  • Process the spectra and integrate the characteristic peaks for the starting material, the product, and the internal standard.

2.3. Data Analysis:

  • Identify Diagnostic Peaks:

    • This compound: The methyl ester singlet (-OCH₃) will have a specific chemical shift.

    • Sulfonamide Product: The methyl ester singlet will likely shift slightly. New signals, such as the N-H proton of the sulfonamide, will appear.

  • Calculate Conversion: The relative molar ratio of the starting material to the product can be determined by comparing the integrals of their unique signals.

    % Conversion = [Integral_Product / (Integral_Product + Integral_StartingMaterial)] x 100%

Data Presentation: NMR Monitoring

The following table summarizes representative data from ¹H NMR monitoring. Integrals are normalized to the number of protons they represent.

Time Point (minutes)Integral of -OCH₃ (Starting Material)Integral of -OCH₃ (Product)% Conversion
01.000.000.0%
100.720.2828.0%
200.490.5151.0%
400.210.7979.0%
600.080.9292.0%
90< LOD1.00>99.9%
LOD: Limit of Detection

Visualization: NMR Data Analysis Logic

NMR_Logic Start Acquire ¹H NMR Spectrum at Time 't' Identify Identify Diagnostic Peaks: - Starting Material (SM) - Product (P) Start->Identify Integrate Integrate Peak Areas (Integral_SM, Integral_P) Identify->Integrate Calculate Calculate % Conversion: [Integral_P / (Integral_SM + Integral_P)] * 100 Integrate->Calculate Decision Is Conversion > 99%? Calculate->Decision End Reaction Complete Decision->End Yes Continue Continue Monitoring Decision->Continue No

Caption: Logical flow for NMR-based reaction progress analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique suitable for monitoring reactions involving volatile and thermally stable compounds. While sulfonyl chlorides can be thermally labile, a carefully developed method can provide valuable kinetic data. Derivatization may be necessary for less volatile products.

Experimental Protocol: GC-MS Method

3.1. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system with a capillary column and an electron ionization (EI) source.

  • Column: A low-to-mid polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C (use a lower temperature if thermal degradation is observed).

  • Oven Temperature Program:

    • Initial: 120 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-500) for peak identification and Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity.

3.2. Sample Preparation:

  • Prepare reaction aliquots as described in the HPLC protocol (Section 1.2). The quenching and dilution step is critical.

  • Ensure the final sample is in a volatile solvent compatible with GC analysis (e.g., Dichloromethane or Ethyl Acetate).

  • For accurate quantification, add a suitable internal standard (e.g., n-dodecane) with a different retention time to each sample.[8]

3.3. Data Analysis:

  • Inject standards to determine the retention times and mass spectra of the starting material and product.

  • Analyze the quenched reaction samples.

  • Quantify the disappearance of this compound and the appearance of the product by integrating the total ion chromatogram (TIC) peaks or, for higher accuracy, by using SIM for characteristic ions.

  • Construct a calibration curve using the internal standard to determine the absolute concentration of the species over time.

Data Presentation: GC-MS Monitoring

The table below shows representative concentration data obtained from GC-MS analysis using an internal standard.

Time Point (hours)Concentration of this compound (mM)Concentration of N-Aryl Sulfonamide Product (mM)
0100.00.0
0.565.234.8
1.040.159.9
2.015.884.2
4.02.597.5
6.0< LOD99.8
LOD: Limit of Detection

Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Aliquot Quench Quench & Dilute Reaction->Quench Add_IS Add Internal Standard Quench->Add_IS GC_Vial Transfer to GC Vial Add_IS->GC_Vial Inject GC Injection GC_Vial->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization (EI Source) Separate->Ionize Detect Mass Analyzer (Quadrupole) Ionize->Detect Identify Identify Peaks (Retention Time & Mass Spec) Detect->Identify Quantify Quantify vs. Internal Std. Identify->Quantify Plot Plot Concentration vs. Time Quantify->Plot

Caption: Workflow for GC-MS based reaction monitoring.

Conclusion

The selection of an appropriate analytical technique for monitoring reactions of this compound is crucial for efficient process development and quality control. For routine, quantitative analysis of reaction kinetics and yield, HPLC is often the preferred method due to its robustness and broad applicability. In-situ NMR offers the significant advantage of real-time, non-invasive monitoring, providing rich structural information without the need for sample workup. GC-MS provides excellent sensitivity and specificity, making it a powerful tool, particularly when dealing with complex mixtures or when trace-level analysis is required, provided the analytes are thermally stable. The detailed protocols and representative data presented herein provide a comprehensive guide for researchers to effectively monitor these important chemical transformations.

References

Application Note: Derivatization of Methyl 2-(chlorosulfonyl)benzoate for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 2-(chlorosulfonyl)benzoate is a readily available chemical scaffold ideal for the generation of diverse compound libraries. Its reactive chlorosulfonyl group allows for straightforward derivatization, most commonly through reaction with primary or secondary amines to yield a wide array of sulfonamides. The sulfonamide functional group is a privileged structure in medicinal chemistry, found in numerous approved drugs with activities spanning antibacterial, diuretic, anticonvulsant, and anticancer applications. This application note provides detailed protocols for the parallel synthesis of a library of this compound derivatives and their subsequent evaluation in two common biological screening assays: a carbonic anhydrase inhibition assay and a cell-based cytotoxicity assay.

Derivatization of this compound: Synthesis of a Sulfonamide Library

This protocol describes a general method for the synthesis of N-substituted 2-(methoxycarbonyl)benzenesulfonamides from this compound and a variety of amine building blocks. The reaction is typically performed in a parallel format to generate a library of compounds for screening.

Experimental Protocol: Parallel Sulfonamide Synthesis

Materials and Reagents:

  • This compound

  • A diverse library of primary and secondary amines

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • In a 96-well reaction block or individual vials under an inert atmosphere (e.g., Nitrogen), prepare a 0.5 M solution of this compound in anhydrous DCM.

  • In a separate set of vials, prepare 0.6 M solutions of a diverse library of primary or secondary amines in anhydrous DCM.

  • To each well of the reaction block, add 200 µL (0.1 mmol) of the this compound solution.

  • To each corresponding well, add 200 µL (0.12 mmol, 1.2 equivalents) of a unique amine solution.

  • Add 21 µL (0.15 mmol, 1.5 equivalents) of triethylamine to each well to act as an HCl scavenger.

  • Seal the reaction block and allow the reactions to stir at room temperature for 4-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent can be removed in vacuo. The resulting crude products can be purified by an appropriate method, such as automated flash chromatography or preparative HPLC.

  • The purified compounds should be characterized by analytical techniques (e.g., ¹H NMR, ¹³C NMR, and HRMS) to confirm their structure and purity. The classical methods to synthesize sulfonamides involve the condensation of sulfonyl chlorides and amines.[1]

  • Prepare stock solutions of the final compounds (e.g., 10 mM in DMSO) for use in biological assays.

G cluster_0 General Synthesis of Sulfonamide Derivatives reagent1 This compound reaction_node + reagent1->reaction_node reagent2 Primary/Secondary Amine (R1R2NH) reagent2->reaction_node base Base (e.g., Triethylamine) base->reaction_node product N-substituted 2-(methoxycarbonyl)benzenesulfonamide solvent Solvent (e.g., DCM) reaction_node->product Room Temp

Caption: General reaction scheme for sulfonamide library synthesis.

Biological Screening Protocols

The synthesized library of sulfonamide derivatives can be screened against a variety of biological targets. Below are protocols for two common assays: inhibition of the enzyme carbonic anhydrase and assessment of general cytotoxicity.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] They are established drug targets for conditions like glaucoma and certain types of cancer.[2] This colorimetric assay measures the esterase activity of CA.

Materials and Reagents:

  • Purified human Carbonic Anhydrase II (hCA II)

  • CA Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • p-Nitrophenyl acetate (pNPA), substrate

  • Acetazolamide, a known CA inhibitor (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hCA II (e.g., 1 mg/mL) in cold assay buffer.[2] Just before use, dilute to the working concentration (e.g., 10-60 units/mL).[2]

    • Prepare a stock solution of pNPA (e.g., 3 mM) in acetonitrile or DMSO.[2]

    • Prepare serial dilutions of the synthesized derivatives and the positive control (Acetazolamide) in assay buffer. The final concentration of DMSO should be kept constant (e.g., <1%).

  • Assay Plate Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer.

    • Vehicle Control (100% Activity): 158 µL Assay Buffer + 2 µL DMSO.

    • Test Compound Wells: 158 µL Assay Buffer + 2 µL of each test compound dilution.

    • Positive Control Wells: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 20 µL of the hCA II working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[2][3]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[2][4]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[2]

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.[5][6] It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[5][6]

Materials and Reagents:

  • Human cancer cell line (e.g., HeLa or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of absorbance measurements at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized derivatives in complete culture medium.

    • After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

    • Incubate the plate for another 24-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT stock solution to each well.[7]

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement and Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Abs_treated / Abs_vehicle) * 100

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 (50% cytotoxic concentration) value.

Data Presentation

The quantitative data generated from the biological screens should be organized systematically for easy comparison and hit identification. A tabular format is highly recommended.

Table 1: Representative Biological Activity Data for a Library of Sulfonamide Derivatives

Compound IDAmine Moiety (R1R2NH)hCA II Inhibition IC50 (µM)Cytotoxicity CC50 (µM) [HeLa cells]
DERIV-001Morpholine1.2> 100
DERIV-002Piperidine2.585.4
DERIV-003Aniline0.845.2
DERIV-0044-Fluoroaniline0.533.7
DERIV-005Benzylamine5.8> 100
DERIV-006Diethylamine15.3> 100
DERIV-007Pyrrolidine3.192.1
DERIV-0084-Methylpiperazine0.975.6

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Visualized Workflows and Pathways

G cluster_workflow High-Throughput Screening Workflow lib_synthesis Library Synthesis (this compound + Amine Diversity Set) plate_prep Compound Plating & Dilution Series lib_synthesis->plate_prep primary_screen Primary Screen (e.g., CAII Assay @ 10 µM) plate_prep->primary_screen hit_id Hit Identification (% Inhibition > 50%) primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response counter_screen Counter-Screen (e.g., MTT Cytotoxicity Assay) dose_response->counter_screen hit_validation Validated Hit (Potent & Non-toxic) counter_screen->hit_validation

Caption: High-throughput screening experimental workflow.

G cluster_pathway Role of Carbonic Anhydrase (CA) in Tumor Microenvironment co2 CO2 + H2O ca_enzyme Carbonic Anhydrase IX (CAIX - Overexpressed in Tumors) co2->ca_enzyme bicarb HCO3- + H+ acidosis Extracellular Acidosis (Low pH) bicarb->acidosis ca_enzyme->bicarb invasion Promotes Tumor Invasion & Metastasis acidosis->invasion inhibitor Sulfonamide Inhibitor (e.g., DERIV-004) inhibitor->block

Caption: Simplified pathway of CAIX in the tumor microenvironment.

Conclusion

This compound serves as an excellent starting point for the construction of sulfonamide-based compound libraries. The straightforward synthetic protocol, combined with robust high-throughput screening assays, provides a powerful platform for the identification of novel bioactive molecules. The workflows and protocols detailed in this note can be adapted for a wide range of biological targets, facilitating hit identification and the initial stages of drug discovery.

References

Troubleshooting & Optimization

Preventing hydrolysis of "Methyl 2-(chlorosulfonyl)benzoate" during reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Methyl 2-(chlorosulfonyl)benzoate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

This compound is a reactive organic compound containing a sulfonyl chloride functional group (-SO₂Cl). The sulfur atom in the sulfonyl chloride is highly electrophilic, making it susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, results in the formation of the corresponding sulfonic acid (Methyl 2-(sulfonic acid)benzoate), which is often an undesired byproduct.

Q2: What are the primary consequences of hydrolysis in my reaction?

Hydrolysis of this compound can lead to several undesirable outcomes:

  • Reduced Yield: The consumption of the starting material through hydrolysis directly lowers the yield of your desired product.

  • Formation of Impurities: The sulfonic acid byproduct can complicate the purification of the target molecule.

  • Inconsistent Reaction Kinetics: The presence of water and the formation of acidic byproducts can alter the reaction conditions and lead to inconsistent results.

Q3: How can I visually detect if significant hydrolysis has occurred?

While not a definitive test, you may observe the following:

  • Fuming: In the presence of moist air, sulfonyl chlorides can fume, producing hydrogen chloride gas.

  • Phase Separation: The sulfonic acid byproduct may have different solubility characteristics than the starting material, potentially leading to the formation of an oily or solid precipitate.

  • Changes in pH: The generation of sulfonic acid and HCl will decrease the pH of the reaction mixture.

Q4: Which analytical techniques can be used to confirm and quantify hydrolysis?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect the formation of the sulfonic acid byproduct. The chemical shifts of the aromatic and methyl protons will differ between the sulfonyl chloride and the sulfonic acid.

  • Infrared (IR) Spectroscopy: The S=O stretching frequencies in the IR spectrum can provide evidence of hydrolysis. Sulfonyl chlorides typically show two characteristic bands, which may shift or broaden upon conversion to the sulfonic acid.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the starting material, desired product, and the sulfonic acid byproduct, allowing for a precise determination of the extent of hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Issue Potential Cause Recommended Solution
Low or no yield of the desired product, with starting material consumed. Significant hydrolysis of this compound.1. Ensure rigorous anhydrous conditions: Dry all solvents and reagents thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a non-protic solvent: Solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are preferable to protic solvents. 3. Control reaction temperature: Lower temperatures can slow down the rate of hydrolysis.
Reaction is sluggish or does not go to completion. 1. Insufficient reactivity of the nucleophile. 2. Steric hindrance.1. Use a stronger nucleophile or a suitable base/catalyst: For example, in sulfonamide synthesis, a more basic amine or the addition of a non-nucleophilic base like triethylamine can increase the reaction rate. 2. Increase the reaction temperature cautiously: While this may accelerate the desired reaction, it can also increase the rate of hydrolysis. Monitor the reaction closely.
Formation of multiple unidentified byproducts. 1. Side reactions other than hydrolysis. 2. Decomposition of starting material or product.1. Review the reaction mechanism for other potential side reactions. 2. Lower the reaction temperature. 3. Reduce the reaction time.
Difficulty in purifying the final product. Presence of the sulfonic acid byproduct from hydrolysis.1. Aqueous workup with a mild base: The sulfonic acid can be removed by washing the organic layer with a dilute aqueous solution of a weak base like sodium bicarbonate. 2. Chromatography: Column chromatography can be effective in separating the desired product from the more polar sulfonic acid.

Quantitative Data on Hydrolysis

Parameter Condition 1 Relative Rate of Hydrolysis Condition 2 Relative Rate of Hydrolysis Reference
Solvent Dichloromethane (DCM)LowWaterHighGeneral Knowledge
Temperature 0 °CSlower25 °CFaster
pH Acidic (pH < 7)SlowerBasic (pH > 7)Faster

Experimental Protocols

Protocol 1: General Procedure for Handling this compound under Anhydrous Conditions

This protocol outlines the essential steps to minimize hydrolysis when using this compound in a typical reaction, such as sulfonamide synthesis.

  • Drying of Glassware and Reagents:

    • All glassware should be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., phosphorus pentoxide or anhydrous calcium chloride).

    • Solvents (e.g., Dichloromethane, Acetonitrile) should be dried using appropriate methods, such as distillation from calcium hydride or passing through a column of activated alumina.

    • Liquid reagents should be stored over molecular sieves. Solid reagents should be dried in a vacuum oven.

  • Setting up the Reaction under Inert Atmosphere:

    • Assemble the reaction apparatus (e.g., round-bottom flask with a magnetic stirrer, condenser, and addition funnel) while it is still warm and immediately place it under a positive pressure of an inert gas (e.g., nitrogen or argon) using a Schlenk line or a balloon.

    • Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reaction Procedure (Example: Sulfonamide Synthesis):

    • Dissolve the amine nucleophile and a non-nucleophilic base (e.g., triethylamine) in the anhydrous solvent in the reaction flask.

    • In a separate, dry flask, dissolve this compound in the anhydrous solvent.

    • Transfer the solution of this compound to the addition funnel using a cannula or a dry syringe.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution at the desired reaction temperature (often 0 °C to room temperature).

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (if a base was used).

    • Separate the organic layer.

    • Wash the organic layer with a dilute solution of sodium bicarbonate to remove any unreacted sulfonyl chloride and the sulfonic acid byproduct.

    • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Hydrolysis_Pathway MCSB This compound Product Desired Product (e.g., Sulfonamide) MCSB->Product Desired Reaction SulfonicAcid Methyl 2-(sulfonic acid)benzoate (Hydrolysis Byproduct) MCSB->SulfonicAcid Hydrolysis (Undesired) H2O Water (Moisture) H2O->SulfonicAcid Nucleophile Nucleophile (e.g., Amine) Nucleophile->Product HCl HCl

Caption: Reaction pathways of this compound.

Troubleshooting_Logic start Low Yield of Desired Product check_hydrolysis Is there evidence of hydrolysis? (e.g., acidic pH, polar byproduct) start->check_hydrolysis anhydrous_conditions Implement Strict Anhydrous Conditions: - Dry solvents & reagents - Inert atmosphere check_hydrolysis->anhydrous_conditions Yes check_reactivity Is the nucleophile sufficiently reactive? check_hydrolysis->check_reactivity No increase_reactivity Increase Nucleophile Reactivity: - Use a stronger nucleophile - Add a non-nucleophilic base - Cautiously increase temperature check_reactivity->increase_reactivity No other_side_reactions Investigate other possible side reactions or decomposition pathways. check_reactivity->other_side_reactions Yes

Caption: Troubleshooting logic for low product yield.

"Methyl 2-(chlorosulfonyl)benzoate" reaction side products and impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for users of Methyl 2-(chlorosulfonyl)benzoate, focusing on potential reaction side products, impurities, and troubleshooting during its synthesis and application.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory and industrial synthesis method is a Sandmeyer-type reaction. This process involves two main steps: the diazotization of methyl 2-aminobenzoate (methyl anthranilate) followed by a chlorosulfonylation reaction.

Q2: What are the primary side products I should be aware of during the synthesis of this compound?

A2: The main side products include:

  • Methyl 2-sulfobenzoic acid: Formed by the hydrolysis of the sulfonyl chloride group. This is often the most significant impurity.[1][2]

  • Methyl Salicylate (Methyl 2-hydroxybenzoate): Arises from the decomposition of the intermediate diazonium salt, particularly if the reaction temperature is not adequately controlled.

  • Azo Compounds: These can form if unreacted diazonium salt couples with the starting material, methyl anthranilate, or other aromatic species present in the reaction mixture.[3]

  • Methyl 2-chlorobenzoate: A potential byproduct of the Sandmeyer reaction where the diazonium group is replaced by a chlorine atom.[1][2]

  • Disulfides and Sulfones: These can also be formed as minor byproducts during the chlorosulfonylation step.[1][2]

Q3: What are the common impurities that might be present in a commercial sample of this compound?

A3: Commercial samples may contain varying levels of the side products mentioned above, with Methyl 2-sulfobenzoic acid being the most common. Unreacted methyl anthranilate and residual solvents from the synthesis and purification process may also be present. The purity of commercially available this compound is often around 94%.[4][5]

Q4: How can I minimize the formation of the sulfonic acid impurity?

A4: Minimizing contact with water is crucial. Using anhydrous solvents and reagents, and performing the reaction under a dry atmosphere can reduce the extent of hydrolysis.[1][2] During workup, minimizing the duration of contact with aqueous phases is also recommended.

Q5: How should I store this compound to prevent degradation?

A5: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Product Incomplete diazotization of methyl anthranilate.Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a starch-iodide paper test to confirm a slight excess of nitrous acid.[6]
Premature decomposition of the diazonium salt.Maintain a low temperature (0-5°C) throughout the diazotization and before the chlorosulfonylation step.[6] Avoid any localized heating.
Inefficient chlorosulfonylation.Ensure the copper catalyst is active. Use freshly prepared catalyst solutions where possible.
Product is an Oil or Fails to Solidify Presence of significant impurities, particularly unreacted starting material or solvent.Purify the crude product using column chromatography or recrystallization. Ensure all solvent is removed under vacuum.
Formation of a mixture of isomers (if starting with a substituted anthranilate).Use a highly pure starting material. Purification by chromatography may be necessary to separate isomers.
Product is Highly Colored (Yellow/Brown) Formation of azo dye byproducts.This can result from an incorrect stoichiometry, leading to an excess of diazonium salt that couples with the starting amine. Ensure accurate measurement of reagents.
Decomposition of the product.Avoid excessive heat during workup and purification. Store the final product under an inert atmosphere and away from light.
Poor Separation During Aqueous Workup Emulsion formation.Add a small amount of brine to the aqueous layer to help break the emulsion. Allow the mixture to stand for a longer period.

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization-Chlorosulfonylation (Batch Process)

Materials:

  • Methyl 2-aminobenzoate (Methyl Anthranilate)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, concentrated)

  • Sulfur Dioxide (SO₂) gas or a suitable SO₂ surrogate

  • Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂) as a catalyst

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve methyl 2-aminobenzoate in a mixture of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The formation of the diazonium salt is complete when a drop of the reaction mixture turns starch-iodide paper blue, indicating a slight excess of nitrous acid.[6]

  • Chlorosulfonylation (Sandmeyer-type reaction):

    • In a separate flask, prepare a solution of copper(I) or copper(II) chloride in concentrated hydrochloric acid.

    • Cool this catalyst solution to 0-5°C.

    • Begin bubbling sulfur dioxide gas into the catalyst solution.

    • Slowly add the cold diazonium salt solution to the catalyst solution while continuing the SO₂ stream and maintaining the temperature below 10°C.

    • After the addition is complete, continue stirring for 1-2 hours, allowing the reaction to slowly warm to room temperature.

  • Workup and Purification:

    • Extract the reaction mixture with dichloromethane.

    • Wash the organic layer with cold water, followed by a cold, saturated sodium bicarbonate solution to remove acidic impurities.

    • Wash again with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Purity Analysis by HPLC

Objective: To determine the purity of a sample of this compound and identify the presence of major impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is often effective. A typical gradient might be from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the prepared sample.

  • Run the gradient and record the chromatogram.

  • Identify the main product peak and any impurity peaks. The relative peak areas can be used to estimate the purity of the sample.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions & Impurities Methyl Anthranilate Methyl Anthranilate Diazonium Salt Diazonium Salt Methyl Anthranilate->Diazonium Salt NaNO2, HCl 0-5°C Product This compound Diazonium Salt->Product SO2, CuCl Phenol Methyl Salicylate Diazonium Salt->Phenol Decomposition (Heat) Azo Compound Azo Compound Diazonium Salt->Azo Compound + Methyl Anthranilate Sulfonic Acid Methyl 2-sulfobenzoic acid Product->Sulfonic Acid Hydrolysis (H2O)

Caption: Main reaction pathway for the synthesis of this compound and common side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_diazotization Check Diazotization Step start->check_diazotization check_temp Control Temperature (0-5°C)? check_diazotization->check_temp No check_nitrite Slight Excess of NaNO2? check_diazotization->check_nitrite No check_sandmeyer Check Chlorosulfonylation Step check_diazotization->check_sandmeyer Diazotization OK check_temp->check_diazotization Yes check_nitrite->check_diazotization Yes check_catalyst Active Cu Catalyst? check_sandmeyer->check_catalyst No check_workup Check Workup & Purification check_sandmeyer->check_workup Reaction OK check_catalyst->check_sandmeyer Yes check_hydrolysis Minimize Water Contact? check_workup->check_hydrolysis No optimize_purification Optimize Recrystallization or Chromatography check_workup->optimize_purification Yes check_hydrolysis->check_workup Yes success Improved Yield & Purity optimize_purification->success

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of Reactions with Methyl 2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction yields involving Methyl 2-(chlorosulfonyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical intermediate with the molecular formula C8H7ClO4S.[1] It typically appears as a white to beige or pink crystalline powder.[2] This compound is highly sensitive to moisture and should be handled in an inert atmosphere.[2] Its primary use is as an intermediate in the synthesis of pharmaceuticals, dyes, pigments, and saccharin.[2] For instance, it is a key intermediate in the production of the sulfonylurea herbicide, triflusulfuron-methyl.[3]

Q2: What are the most common challenges encountered when working with this compound?

The most significant challenge is the compound's high reactivity and sensitivity to moisture.[2] The chlorosulfonyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding sulfonic acid, reducing the yield of the desired product. Other common issues include controlling reaction temperature, preventing side reactions, and ensuring the purity of the final product.

Q3: What safety precautions are essential when handling this compound?

This compound is classified as a corrosive material (Hazard Class 8).[2] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Due to its moisture sensitivity, it should be stored under an inert atmosphere and at refrigerated temperatures (2-8°C).[2] Avoid contact with water, as it reacts to release corrosive gases.[2]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: My reaction yield for sulfonamide synthesis using this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yield is a common problem that can stem from several factors. The following guide will help you troubleshoot the issue.

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low Reaction Yield Observed check_moisture Was the reaction performed under strictly anhydrous conditions? start->check_moisture check_temp Was the reaction temperature strictly controlled? check_moisture->check_temp Yes solution_moisture Root Cause: Hydrolysis of starting material. Solution: - Dry all glassware thoroughly. - Use anhydrous solvents. - Perform reaction under an inert  atmosphere (N2 or Ar). check_moisture->solution_moisture No check_stoichiometry Were reactant ratios and addition rates correct? check_temp->check_stoichiometry Yes solution_temp Root Cause: Undesired side reactions or decomposition at incorrect temperatures. Solution: - Monitor internal reaction temperature. - Use an ice bath for exothermic additions. - Refer to established protocols for optimal  temperature ranges. check_temp->solution_temp No check_side_reactions Is there evidence of side reactions (e.g., hydrolysis)? check_stoichiometry->check_side_reactions Yes solution_stoichiometry Root Cause: Incomplete reaction or excess side product formation. Solution: - Recalculate and verify molar ratios. - Ensure slow, controlled addition of reagents,  especially the amine. check_stoichiometry->solution_stoichiometry No solution_side_reactions Root Cause: Competing reactions reducing yield. Solution: - Consider a continuous-flow setup to  minimize hydrolysis. [3] - Analyze crude product to identify byproducts  and adjust conditions accordingly. check_side_reactions->solution_side_reactions Yes end_node Yield Optimized check_side_reactions->end_node No solution_moisture->end_node solution_temp->end_node solution_stoichiometry->end_node solution_side_reactions->end_node

Caption: Troubleshooting decision tree for low reaction yields.

Issue 2: Product Purity Concerns

Q: Analysis of my final product shows significant impurities. What are the likely byproducts and what are the best purification strategies?

A: Impurities often arise from unreacted starting materials, side reactions, or degradation during workup.

  • Common Impurities:

    • Methyl 2-(sulfonic acid)benzoate: This results from the hydrolysis of the chlorosulfonyl group. It is water-soluble and can often be removed with an aqueous wash.

    • Unreacted this compound: If the reaction did not go to completion.

    • Unreacted Amine/Alcohol: The nucleophile used in the reaction.

    • Homocoupled byproducts: These can sometimes form depending on the reaction conditions.[4]

  • Purification Strategies:

    • Aqueous Wash: Washing the organic layer with a mild base (e.g., 5% sodium carbonate solution) can help remove acidic impurities.[5]

    • Recrystallization: This is an effective method for purifying solid products. A suitable solvent system must be identified where the product has high solubility at high temperatures and low solubility at low temperatures.[4]

    • Column Chromatography: For difficult separations or for purifying oils, column chromatography using silica gel is highly effective.[4] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically used.[4]

Issue 3: Synthesis of the Starting Material

Q: I am synthesizing this compound and the yield is poor. How can I optimize the synthesis?

A: The synthesis of this compound itself can be challenging. A highly efficient method is the continuous-flow diazotization of methyl 2-aminobenzoate. This method has been shown to significantly inhibit parallel side reactions like hydrolysis, even at high acid concentrations, leading to high yields.[6]

Quantitative Data Summary

Table 1: Comparison of Synthesis Methods for this compound

Starting Material Method Key Conditions Reported Yield Reference
Methyl o-aminobenzoate Continuous-Flow Diazotization & Chlorosulfonylation Tubular reactors, 80-100°C 94% [2]

| 3-methyl-2-nitrobenzoic acid methyl ester | Batch Reaction (Cascade Method) | Oxidation with chlorine in dichloromethane at 0-5°C | 60% |[3] |

Key Experimental Protocols

Protocol 1: High-Yield Continuous-Flow Synthesis of this compound

This protocol is based on a reported high-efficiency synthesis.

  • System Setup: A continuous-flow system is configured with two tubular reactors. The first (e.g., 20 m long, 15 mm diameter) is for diazotization, and the second (e.g., 40 m long, 10 mm diameter) is for the chlorosulfonylation reaction.

  • Reagent Streams:

    • Stream 1: Methyl o-aminobenzoate in 35 wt% hydrochloric acid.

    • Stream 2: 30 wt% aqueous sodium nitrite solution.

    • Stream 3: Saturated aqueous sodium bisulfite solution.

    • Stream 4: Dichloromethane (CH2Cl2).

  • Diazotization: The methyl o-aminobenzoate/HCl and sodium nitrite solutions are continuously pumped and mixed before entering the first reactor, maintained at 80°C with a residence time of approximately 100 seconds.

  • Chlorosulfonylation: The output from the first reactor (the diazonium salt solution) is mixed with the sodium bisulfite solution and dichloromethane. This mixture is fed into the second reactor at 100°C with a residence time of about 90 seconds.

  • Workup: The resulting reaction solution is collected, and the organic layer is separated. The solvent (dichloromethane) is evaporated, and the residue is dried to yield 2-methoxycarbonylbenzenesulfonyl chloride (this compound).

Workflow for Continuous-Flow Synthesis

ContinuousFlow cluster_reagents Reagents cluster_process Process cluster_output Output reagent1 Methyl o-aminobenzoate in HCl mixer1 Mixer 1 reagent1->mixer1 reagent2 NaNO2 Solution reagent2->mixer1 reagent3 NaHSO3 Solution mixer2 Mixer 2 reagent3->mixer2 reagent4 CH2Cl2 reagent4->mixer2 reactor1 Reactor 1 (Diazotization) 80°C, 100s mixer1->reactor1 reactor1->mixer2 Diazonium Salt reactor2 Reactor 2 (Chlorosulfonylation) 100°C, 90s mixer2->reactor2 workup Separation & Solvent Evaporation reactor2->workup product Final Product (94% Yield) workup->product

Caption: Continuous-flow synthesis of this compound.[2]

Protocol 2: General Procedure for Sulfonamide Synthesis

This protocol outlines a general method for reacting this compound with a primary or secondary amine.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 3: Product Purification by Column Chromatography

This protocol is a general guide for purifying compounds like sulfonamides derived from this compound.[4]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no cracks form.

  • Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to move the desired compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

References

Technical Support Center: Purification of Products from Methyl 2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic products derived from Methyl 2-(chlorosulfonyl)benzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of sulfonamides and sulfones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of N-aryl-2-(methoxycarbonyl)benzenesulfonamides and 2-(methoxycarbonyl)phenyl aryl sulfones.

Recrystallization

Q1: I'm not sure which solvent to use for the recrystallization of my sulfonamide/sulfone product. Where do I start?

A1: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room or cold temperatures. For N-aryl-2-(methoxycarbonyl)benzenesulfonamides and 2-(methoxycarbonyl)phenyl aryl sulfones, a good starting point is to test polar solvents like ethanol, methanol, or isopropanol, as well as solvent mixtures.[1] A common technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, and then slowly add a "poor" solvent (one in which it is less soluble) until turbidity is observed, followed by slow cooling to induce crystallization.

Troubleshooting Low Yield:

  • Too much solvent: Using an excessive amount of solvent will keep your product dissolved even at low temperatures. If you suspect this, try to evaporate some of the solvent and cool the solution again.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Incomplete precipitation: Ensure the solution is sufficiently cold for an adequate amount of time to maximize crystal formation.

Q2: My product is "oiling out" instead of forming crystals during recrystallization. What's causing this and how can I fix it?

A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as an oil rather than dissolving. This is often due to using a solvent with a boiling point higher than the melting point of your product or the presence of significant impurities that depress the melting point.

Solutions:

  • Lower the temperature: Reheat the solution until the oil redissolves, then allow it to cool more slowly and at a slightly higher temperature before complete cooling.

  • Change the solvent system: Use a solvent with a lower boiling point or a solvent mixture. Adding a small amount of a miscible "good" solvent to the hot solution before cooling can sometimes prevent oiling out.

  • Seed the solution: Add a small crystal of the pure product to the cooled solution to encourage nucleation and crystal growth.

Q3: My recrystallized product is still impure. What are the likely contaminants and how can I remove them?

A3: Common impurities include unreacted starting materials (e.g., the amine in sulfonamide synthesis), hydrolysis products of the starting material (e.g., 2-sulfobenzoic acid methyl ester), and byproducts from side reactions.[2]

Purification Strategies:

  • Aqueous Washes: If the impurity is acidic (like 2-sulfobenzoic acid) or basic (like an unreacted amine), an aqueous wash of the crude product dissolved in an organic solvent with a dilute base (e.g., sodium bicarbonate solution) or acid (e.g., dilute HCl) respectively, can remove it before recrystallization.

  • Activated Carbon: If your product is colored, this may be due to high molecular weight byproducts. Adding a small amount of activated carbon to the hot solution before filtering can help decolorize it. Use with caution as it can also adsorb your desired product.

  • Second Recrystallization: A second recrystallization from a different solvent system can often improve purity.

Column Chromatography

Q4: I am having trouble separating my product from impurities using column chromatography. What are some common issues and solutions?

A4: Column chromatography can be challenging. Common problems include poor separation, product decomposition on the silica gel, and co-elution of impurities.

Troubleshooting Guide:

  • Poor Separation:

    • Incorrect mobile phase: The polarity of your eluent is critical. Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that gives good separation between your product and impurities (a difference in Rf values of at least 0.2 is ideal).

    • Column overloading: Using too much crude product for the size of your column will lead to broad bands and poor separation. A general rule of thumb is to use about 1g of crude material per 20-100g of silica gel, depending on the difficulty of the separation.

  • Product Decomposition:

    • Some compounds can be sensitive to the acidic nature of silica gel. You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine.

  • Co-elution of Impurities:

    • If an impurity has a similar polarity to your product, a simple isocratic elution may not be sufficient. A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve separation.

Quantitative Data on Purification Techniques

The following tables summarize typical purification methods and results for sulfonamides and sulfones derived from this compound. Please note that yields and purity are highly dependent on the specific substrate and reaction conditions.

Table 1: Recrystallization Solvents for N-Aryl-2-(methoxycarbonyl)benzenesulfonamides

Product TypeRecrystallization Solvent SystemTypical Yield (%)Typical Purity (%)Reference
N-Aryl-benzenesulfonamideEthanol73>98[3]
N-Aryl-benzenesulfonamideEthanol/Water60-80>95[4]
N-Aryl-benzenesulfonamideMethanol81-85>98[3]
N-Aryl-benzenesulfonamideDichloromethane/Hexane60-75>97

Table 2: Column Chromatography Conditions for Products from this compound

Product TypeStationary PhaseEluent SystemTypical Recovery (%)Reference
N-Aryl-benzenesulfonamideSilica GelHexane / Ethyl Acetate (gradient)80-95
N-Aryl-benzenesulfonamideSilica GelDichloromethane / Methanol (gradient)75-90
Diaryl SulfoneSilica GelDichloromethane / Hexane / Diethyl Ether (1:2:1)86[5]
Diaryl SulfoneSilica GelHexane / Dichloromethane (20:1)>90[6]

Table 3: HPLC Conditions for Analysis of Related Sulfonamides and Sulfones

Analyte TypeColumnMobile PhaseDetectionReference
Benzenesulfonamide derivativeC18 (4.6 x 150 mm, 5 µm)A: 0.1% Formic acid in WaterB: Acetonitrile (Gradient)UV at 254 nm[7]
Sulfonamide derivativeC18 (4.6 x 250 mm, 5 µm)Water / Acetonitrile / Methanol (60:35:5) with Phosphoric Acid (pH 2.5)UV at 278 nm[8]
Diaryl SulfonesC18Methanol / Water (70:30 v/v)UV at 230 nm[9]

Experimental Protocols

General Protocol for Recrystallization of N-Aryl-2-(methoxycarbonyl)benzenesulfonamide
  • Dissolution: In an Erlenmeyer flask, add the crude sulfonamide product. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

General Protocol for Column Chromatography of a Diaryl Sulfone
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude diaryl sulfone in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Add the chosen eluent (e.g., a mixture of hexane and dichloromethane) to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified diaryl sulfone.

Visualizations

Workflow for Sulfonamide Synthesis and Purification

A This compound + Amine B Reaction Mixture (Crude Sulfonamide) A->B C Aqueous Work-up (Acid/Base Wash) B->C D Purification C->D E Pure Sulfonamide D->E F Recrystallization D->F G Column Chromatography D->G

Caption: General workflow for the synthesis and purification of N-aryl-2-(methoxycarbonyl)benzenesulfonamides.

Decision Tree for Recrystallization Troubleshooting

decision decision outcome outcome start Crude Product dissolve Dissolve in min. hot solvent start->dissolve cool Slowly cool to RT, then ice bath dissolve->cool crystals Crystals form? cool->crystals oiling Oiling out? crystals->oiling No success Pure Crystals crystals->success Yes low_yield Low yield? oiling->low_yield No change_solvent Change solvent/ Use solvent pair oiling->change_solvent Yes failure Re-evaluate Purification low_yield->failure No evaporate Evaporate some solvent low_yield->evaporate Yes add_seed Add seed crystal change_solvent->dissolve evaporate->cool

Caption: A decision tree to troubleshoot common issues encountered during recrystallization.

References

Technical Support Center: Managing Exothermic Reactions with Methyl 2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Methyl 2-(chlorosulfonyl)benzoate. This resource provides essential guidance on managing the exothermic nature of reactions involving this compound, ensuring both safety and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive solid that causes severe skin burns and eye damage.[1] It reacts violently with water, which can lead to a rapid increase in temperature and pressure.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, away from moisture.

Q2: Why are reactions with this compound often exothermic?

A2: Reactions of sulfonyl chlorides, such as this compound, with nucleophiles like amines and alcohols are inherently exothermic. The formation of the stable sulfonamide or sulfonate ester bond, along with the liberation of hydrochloric acid (which is often neutralized by a base), releases a significant amount of energy as heat.

Q3: What is a thermal runaway and how can it occur with this compound?

A3: A thermal runaway is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal. This leads to a rapid increase in temperature and pressure, potentially causing the reactor to rupture. With this compound, a thermal runaway can be initiated by:

  • Too rapid addition of the sulfonyl chloride to the nucleophile.

  • Inadequate cooling or stirring of the reaction mixture.

  • Use of a highly concentrated solution.

  • A sudden, uncontrolled reaction with water or other incompatible materials.[1]

Q4: How can I safely quench a reaction containing unreacted this compound?

A4: To safely quench a reaction, slowly add the reaction mixture to a separate, well-stirred, and cooled vessel containing a suitable quenching agent. A common and effective method is to use a cold, dilute solution of a weak base like sodium bicarbonate. This neutralizes the unreacted sulfonyl chloride and any acidic byproducts. Never add water or aqueous solutions directly to the reaction vessel containing the sulfonyl chloride , as this can cause a localized and violent exothermic reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Issue Potential Cause Recommended Solution
Rapid, Uncontrolled Temperature Increase 1. Rate of addition of this compound is too fast.2. Inadequate cooling or inefficient stirring.3. Reaction concentration is too high.1. Immediately stop the addition of the reagent.2. Ensure the cooling bath is at the target temperature and that stirring is vigorous enough to ensure efficient heat transfer.3. If the temperature continues to rise, prepare an emergency cooling bath (e.g., dry ice/acetone).4. For future experiments, reduce the rate of addition and/or dilute the reaction mixture.
Excessive Gas Evolution 1. Reaction with moisture.2. Reaction of the HCl byproduct with a carbonate base.1. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).2. If using a carbonate base, ensure the addition of the sulfonyl chloride is slow to control the rate of CO₂ evolution. Use a gas outlet with a bubbler to monitor the rate of gas production.
Low Yield of Sulfonamide/Sulfonate Ester 1. Hydrolysis of this compound due to moisture.2. Incomplete reaction.3. Degradation of starting materials or products due to excessive heat.1. Use anhydrous solvents and reagents.[2] Ensure the reaction is protected from atmospheric moisture.[2]2. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, a slight increase in temperature may be necessary, but this must be done with extreme caution.3. Maintain the recommended reaction temperature.
Formation of a Solid Mass 1. Precipitation of the product or starting material.2. The reaction solvent is not suitable for the temperature of the reaction.1. Ensure the chosen solvent can dissolve all reactants and products at the reaction temperature.2. If the product precipitates, this may not be an issue, but ensure that stirring remains effective to prevent localized heating.3. Consider using a co-solvent to improve solubility.

Experimental Protocols

General Protocol for the Reaction of this compound with a Primary Amine

This protocol provides a general methodology for the controlled reaction of this compound with a primary amine to form a sulfonamide.

Materials:

  • This compound

  • Primary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Cooling bath (e.g., ice-water, dry ice/acetone)

  • Inert gas supply (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.05 equivalents) in a separate flask with the anhydrous solvent. Slowly add this solution dropwise to the cooled amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by TLC or LC-MS. If the reaction is slow, it may be allowed to warm to room temperature, but this should be done gradually while monitoring the temperature.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. In a separate flask, prepare a cold, dilute solution of sodium bicarbonate. Slowly transfer the reaction mixture to the bicarbonate solution with vigorous stirring.

  • Work-up: Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

Due to the limited availability of specific calorimetric data for this compound in the public domain, the following table provides representative data for sulfonation reactions. It is strongly recommended that users perform their own calorimetric studies for specific applications.

Reaction Type Typical Heat of Reaction (ΔHr) Key Control Parameters
Sulfonamide formation (with primary amine)-100 to -200 kJ/molTemperature, rate of addition, concentration
Sulfonate ester formation (with alcohol)-80 to -150 kJ/molTemperature, rate of addition, catalyst
Hydrolysis (with water)Highly ExothermicStrict moisture control

Note: These values are estimates based on similar chemical transformations and should be used for guidance only.

Visualizations

Experimental Workflow for Controlled Sulfonamide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Dissolve amine and base in anhydrous solvent cool Cool amine solution to 0 °C prep1->cool prep2 Dissolve sulfonyl chloride in anhydrous solvent add Slow, dropwise addition of sulfonyl chloride solution prep2->add cool->add monitor Monitor reaction (TLC, LC-MS) add->monitor quench Quench with cold sodium bicarbonate solution monitor->quench extract Extract and wash organic layer quench->extract dry Dry and concentrate extract->dry purify Purification dry->purify

Caption: Workflow for the safe synthesis of sulfonamides.

Troubleshooting Logic for Exothermic Events

G start Uncontrolled Temperature Rise? stop_addition Stop Reagent Addition start->stop_addition Yes continue_reaction Continue with Caution start->continue_reaction No check_cooling Check Cooling & Stirring stop_addition->check_cooling temp_stabilized Temperature Stabilized? check_cooling->temp_stabilized Effective emergency_cool Apply Emergency Cooling (Dry Ice/Acetone) check_cooling->emergency_cool Ineffective temp_stabilized->continue_reaction Yes review_procedure Review & Modify Procedure (Dilution, Slower Addition) temp_stabilized->review_procedure No emergency_cool->temp_stabilized

Caption: Decision tree for managing thermal excursions.

References

"Methyl 2-(chlorosulfonyl)benzoate" stability under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and handling of Methyl 2-(chlorosulfonyl)benzoate under various reaction conditions.

Stability Profile

This compound is a reactive compound used as an intermediate in the synthesis of pharmaceuticals, dyes, and pigments.[1][2] Its stability is significantly influenced by environmental conditions, particularly moisture.

Summary of Stability Under Different Conditions:

ConditionStabilityNotes
Presence of Water/Moisture UnstableThe chlorosulfonyl group is highly susceptible to hydrolysis, yielding the corresponding sulfonic acid. This is the primary degradation pathway.[1][3]
Aqueous Acid UnstablePromotes hydrolysis of both the chlorosulfonyl group and potentially the methyl ester group, especially upon heating.[4][5]
Aqueous Base Highly UnstableRapidly hydrolyzes both the chlorosulfonyl and the methyl ester functional groups.
Protic Solvents (e.g., Alcohols) ReactiveReacts with alcohols to form sulfonate esters.
Aprotic Solvents (e.g., DCM, THF, Acetonitrile) Generally StableStable for typical reaction times if the solvent is dry.
Presence of Nucleophiles (e.g., Amines) ReactiveReadily reacts with amines and other nucleophiles to form sulfonamides, which is its intended use in many synthetic procedures.[3][6]
Elevated Temperature May DecomposeWhile specific decomposition temperature data is not readily available, heating, especially in the presence of impurities or moisture, can accelerate degradation.[7]
Light Potentially UnstableStorage away from light is recommended, suggesting potential sensitivity.[7]

Troubleshooting Guide

Issue 1: Low or no yield in sulfonamide formation reaction.

  • Question: I am reacting this compound with a primary amine to form a sulfonamide, but I am getting a very low yield of my desired product. What could be the cause?

  • Answer:

    • Reagent Degradation: The primary suspect is the degradation of this compound due to moisture. The chlorosulfonyl group readily hydrolyzes to sulfonic acid, which will not react with the amine. Ensure your starting material has been properly stored and handled to exclude moisture.[1][7]

    • Solvent Purity: Ensure you are using a dry, aprotic solvent. The presence of water or protic solvents (like methanol or ethanol) will lead to side reactions.

    • Reaction Stoichiometry: A common practice is to use a slight excess of the amine or to include a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl generated during the reaction. This prevents the protonation of your starting amine, which would render it non-nucleophilic.

Issue 2: Formation of an unexpected, water-soluble side product.

  • Question: After my reaction and workup, I have a significant amount of a water-soluble impurity. What is it likely to be?

  • Answer: The most probable side product is methyl 2-(sulfo)benzoate, the sulfonic acid formed from the hydrolysis of the chlorosulfonyl group. This can occur if your starting material was partially degraded or if there was moisture in your reaction. This sulfonic acid is highly polar and would be extracted into an aqueous phase during workup.

Issue 3: The starting material appears clumpy or has a strong acidic smell.

  • Question: My bottle of this compound looks clumpy and has a sharp, acidic odor. Is it still usable?

  • Answer: This is a strong indication of decomposition. The clumpy appearance can be due to the absorption of moisture and subsequent hydrolysis. The acidic smell is likely due to the formation of HCl as a byproduct of hydrolysis. It is highly recommended to use a fresh, high-purity batch of the reagent for best results, as the presence of the sulfonic acid and HCl can interfere with many reactions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A1: To ensure its stability, this compound should be stored in a tightly sealed container, in a cool, dry place, away from light and sources of heat and moisture.[7] Storing it under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

Q2: What is the primary degradation pathway for this compound? A2: The primary degradation pathway is the hydrolysis of the highly reactive chlorosulfonyl group in the presence of water to form methyl 2-(sulfo)benzoate and hydrochloric acid.

Q3: Can I use protic solvents like methanol or ethanol for my reaction? A3: It is not recommended if your goal is to react the chlorosulfonyl group with another nucleophile, such as an amine. Protic solvents will compete with your nucleophile and react with the chlorosulfonyl group to form sulfonate esters.

Q4: How should I handle spills of this compound? A4: Handle spills with caution. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For small spills, carefully sweep the solid material into a container for disposal. Avoid adding water to the spill, as this will cause decomposition and the release of HCl gas.

Q5: Besides amines, what other nucleophiles will react with this compound? A5: A variety of nucleophiles can react with the chlorosulfonyl group, including alcohols (to form sulfonate esters), thiols (to form thiosulfonates), and carbanions, among others. The ester group can also be susceptible to hydrolysis or transesterification under appropriate conditions.[8]

Visual Guides

Experimental Workflow & Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_troubleshoot Troubleshooting start Start Reaction with This compound check_reagent Check Reagent Quality (Free-flowing powder?) start->check_reagent check_solvent Use Dry, Aprotic Solvent check_reagent->check_solvent Yes hydrolysis Issue: Hydrolysis (Water-soluble side product) check_reagent->hydrolysis No (Clumpy/Acidic) add_base Add Non-nucleophilic Base (e.g., Triethylamine) check_solvent->add_base run_rxn Run Reaction add_base->run_rxn analyze Analyze Reaction Mixture (TLC, LC-MS) run_rxn->analyze product_ok Desired Product Formed? analyze->product_ok no_product Issue: Low/No Product product_ok->no_product No end Successful Reaction product_ok->end Yes re_evaluate Re-evaluate Conditions: - Use fresh reagent - Ensure anhydrous conditions hydrolysis->re_evaluate no_product->re_evaluate

Caption: Troubleshooting workflow for reactions involving this compound.

Degradation Pathways

G cluster_hydrolysis Primary Degradation Pathway cluster_nucleophile Intended Reaction Pathway parent This compound h2o H₂O (Moisture) parent->h2o amine Amine (R-NH₂) parent->amine sulfonic_acid Methyl 2-(sulfo)benzoate h2o->sulfonic_acid Hydrolysis hcl HCl sulfonamide Sulfonamide Product amine->sulfonamide Nucleophilic Attack

References

Common challenges in the synthesis of "Methyl 2-(chlorosulfonyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Methyl 2-(chlorosulfonyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and well-documented synthetic route is the diazotization of methyl 2-aminobenzoate, followed by a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst, and subsequent chlorination.[1] An alternative, though less common due to raw material availability, involves the treatment of 2-sulfobenzoic anhydride with phosphorus pentachloride and methanol.[1] A newer approach involves the reaction of 2-nitro-3-methyl benzoate with benzyl isothiourea hydrochloride, followed by oxidation.[2]

Q2: What are the primary challenges and side reactions in the synthesis of this compound?

A2: The primary challenges include:

  • Hydrolysis of the chlorosulfonyl group: The chlorosulfonyl group is highly susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of the corresponding sulfonic acid, which can complicate purification and reduce yield.[3][4]

  • Decomposition of the diazonium salt: The intermediate diazonium salt is thermally unstable and can decompose, particularly at temperatures above 5 °C, leading to the formation of phenolic byproducts and the evolution of nitrogen gas.[5]

  • Azo coupling: Insufficient acidity during diazotization can lead to unwanted azo coupling reactions between the diazonium salt and the unreacted starting amine.[5]

  • Handling of hazardous reagents: The synthesis often involves corrosive and reactive reagents like chlorosulfonic acid, requiring strict safety protocols.[6][7][8]

Q3: How can I minimize the hydrolysis of the chlorosulfonyl group?

A3: To minimize hydrolysis, it is crucial to maintain anhydrous or near-anhydrous conditions throughout the reaction and workup. Using a continuous-flow reactor can significantly reduce hydrolysis, even at high concentrations of hydrochloric acid, by minimizing reaction time and improving control over reaction conditions.[1][3][4] When handling the final product, it is important to store it in a dry, inert atmosphere.

Q4: What is the optimal temperature for the diazotization step, and why is it so critical?

A4: The optimal temperature for the diazotization of methyl 2-aminobenzoate is typically between 0-5 °C.[5][9] This low temperature is critical because the resulting diazonium salt is thermally unstable.[10][11] At higher temperatures, it rapidly decomposes, leading to a significant decrease in product yield and the formation of impurities.[5]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Reaction temperature too high during diazotization Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. Monitor the temperature closely, especially during the addition of sodium nitrite.[5]
Insufficient acid Ensure a sufficient excess of a strong mineral acid (e.g., HCl, H₂SO₄) is used to fully protonate the amine and facilitate the formation of the nitrosonium ion.[5][12]
Slow or incomplete dissolution of the amine Ensure the starting amine is fully dissolved in the acidic solution before adding sodium nitrite. Gentle warming may be necessary, but the solution must be cooled back to 0-5 °C before proceeding.[5]
Degradation of reagents Use high-purity starting materials and a freshly prepared solution of sodium nitrite.[5]
Problem 2: Dark Brown or Black Reaction Mixture
Potential Cause Troubleshooting Step
Decomposition of the diazonium salt This is often indicated by a dark coloration and is usually due to the temperature rising above 5 °C. Immediately check and lower the reaction temperature. Ensure slow, dropwise addition of the sodium nitrite solution.[5]
Azo coupling side reaction Insufficient acidity can lead to this side reaction. Increase the concentration of the acid to ensure the starting amine is fully protonated.[5]
Problem 3: Foaming or Excessive Gas Evolution
Potential Cause Troubleshooting Step
Nitrogen gas (N₂) evolution from diazonium salt decomposition This is a strong indicator that the reaction temperature is too high. Immediately check and lower the temperature. Add the sodium nitrite solution more slowly to control the exothermic reaction.[5]

Experimental Protocols

Batch Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for diazotization and Sandmeyer reactions.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve methyl 2-aminobenzoate in a suitable volume of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at 0-5 °C.

    • Test for the presence of excess nitrous acid using starch-iodide paper (a positive test indicates a blue-black color).[13]

  • Chlorosulfonylation:

    • In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at a controlled temperature until the evolution of nitrogen gas ceases.

  • Workup and Purification:

    • Pour the reaction mixture onto ice water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system.[14]

Continuous-Flow Synthesis of this compound

This protocol is based on a literature procedure that demonstrates the advantages of continuous-flow chemistry for this synthesis.[1][3][4]

  • System Setup:

    • Utilize a continuous-flow reactor system with multiple inlet pumps for the reagents.

    • The system should include a microreactor for the initial diazotization and a subsequent reactor for the chlorosulfonylation.

  • Reagent Preparation:

    • Prepare a solution of methyl 2-aminobenzoate in concentrated hydrochloric acid.

    • Prepare an aqueous solution of sodium nitrite.

    • Prepare a solution of sodium bisulfite and hydrochloric acid containing a catalytic amount of copper(I) chloride.

  • Reaction Execution:

    • Pump the methyl 2-aminobenzoate/HCl solution and the sodium nitrite solution into the first microreactor at controlled flow rates to achieve the desired residence time for diazotization.

    • The output from the first reactor (the diazonium salt solution) is then continuously mixed with the sodium bisulfite/HCl/CuCl solution in a second reactor for the chlorosulfonylation step.

  • Product Collection and Purification:

    • The product stream from the reactor is collected.

    • The product can be isolated by extraction and purified as described in the batch protocol.

Quantitative Data Summary

Parameter Batch Process Continuous-Flow Process Reference
Typical Yield Variable, often lower due to side reactions.High, with reported yields up to 91.7% due to significant inhibition of side reactions.[4]
Reaction Time Several hours for completion.Significantly shorter, with residence times on the order of minutes.[4]
Safety Higher risk due to the accumulation of unstable diazonium salts and exothermic reactions.Improved safety as only small amounts of the unstable intermediate are present at any given time, and heat transfer is more efficient.[4]
Control over Reaction Parameters More challenging to maintain precise temperature and mixing control.Excellent control over temperature, mixing, and residence time, leading to better reproducibility and fewer byproducts.[15]
Throughput of Diazonium Salt Solution Not applicable for direct comparison.Reported at 18.45 kg/h in one study, demonstrating scalability.[3]

Visualizations

Synthesis_Pathway Methyl 2-aminobenzoate Methyl 2-aminobenzoate Diazonium Salt Diazonium Salt Methyl 2-aminobenzoate->Diazonium Salt NaNO₂, HCl 0-5 °C This compound This compound Diazonium Salt->this compound SO₂, CuCl

Caption: General synthetic pathway for this compound.

Troubleshooting_Logic start Low Yield or Dark Reaction Mixture temp Is Temperature > 5°C? start->temp acid Is Acidity Sufficient? temp->acid No sol_temp Lower Temperature and Add NaNO₂ Slowly temp->sol_temp Yes reagents Are Reagents Fresh? acid->reagents Yes sol_acid Increase Acid Concentration acid->sol_acid No sol_reagents Use Fresh Reagents reagents->sol_reagents No end Problem Resolved reagents->end Yes sol_temp->end sol_acid->end sol_reagents->end

Caption: Troubleshooting workflow for common synthesis issues.

Analytical Methods for Reaction Monitoring

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantitatively monitoring the progress of the reaction by separating and quantifying the starting material, product, and any byproducts. A typical HPLC method for the analysis of this compound might use a C18 column with a mobile phase of acetonitrile and water, with detection at 210 nm.[16]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative reaction monitoring. It can be used to visualize the disappearance of the starting material and the appearance of the product spot.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the final product and identifying any impurities.[16][17]

References

Improving the regioselectivity of "Methyl 2-(chlorosulfonyl)benzoate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 2-(chlorosulfonyl)benzoate. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this reagent. Our goal is to help you improve the efficiency, yield, and selectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a key intermediate used in organic synthesis. Its most notable application is in the preparation of sulfonamides through reaction with primary or secondary amines.[1] A prominent example is its use as a precursor in the synthesis of saccharin.[2][3] It is also used to create various other sulfonamide-containing molecules relevant to the pharmaceutical and dye industries.[4]

Q2: My reaction yield is consistently low. What is the most common cause?

The most frequent cause of low yields is the hydrolysis of the highly reactive sulfonyl chloride group to the corresponding sulfonic acid.[1] this compound is extremely sensitive to moisture. The presence of water in solvents, reagents, or from atmospheric humidity can lead to this significant side reaction, consuming your starting material.[1]

Q3: How can I ensure the quality of my this compound starting material?

The purity of your starting material is critical. It is often synthesized via a diazotization-chlorosulfonylation process from methyl 2-aminobenzoate.[5][6] Hydrolysis can also be a side reaction during this synthesis.[5] For best results, use a freshly prepared or recently purified reagent. If you suspect degradation, consider purification or acquiring a new batch. Conducting the synthesis of the reagent under continuous-flow conditions has been shown to inhibit parallel side reactions like hydrolysis, leading to a higher purity product.[6]

Q4: Besides reaction with amines, what other reactions can this compound undergo?

While its primary use involves reactions with amines, the electrophilic sulfonyl chloride can also react with other nucleophiles. For instance, it can react with alcohols to form sulfonate esters. However, the reaction with amines to form sulfonamides is generally more facile.

Troubleshooting Guide: Low Yield in Sulfonamide Synthesis

This guide addresses the common problem of low product yield when synthesizing sulfonamides from this compound and an amine.

dot

Low_Yield_Troubleshooting start Low Yield Observed check_moisture Check for Moisture Contamination start->check_moisture Is hydrolysis a possibility? check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents Are reagents compromised? check_conditions Review Reaction Conditions start->check_conditions Are conditions suboptimal? solution_moisture Implement Anhydrous Conditions: - Dry glassware thoroughly - Use anhydrous solvents - Run under inert atmosphere (N2/Ar) check_moisture->solution_moisture Yes solution_reagents Actions: - Use fresh/purified sulfonyl chloride - Use slight excess of amine (1.1-1.5 eq) - Ensure base is active and dry check_reagents->solution_reagents Yes solution_conditions Optimization: - Add sulfonyl chloride dropwise at 0 °C - Monitor reaction via TLC/LC-MS - Adjust reaction time/temperature if stalled check_conditions->solution_conditions Yes outcome Improved Yield solution_moisture->outcome solution_reagents->outcome solution_conditions->outcome

Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.

Data Summary: Troubleshooting Low Yields
Symptom Potential Cause Recommended Solution(s) Reference
Low yield of desired sulfonamide; presence of sulfonic acid byproduct.Hydrolysis: Water in the reaction mixture (solvents, reagents, atmosphere).Use anhydrous solvents and dry glassware. Run the reaction under an inert (N₂ or Ar) atmosphere.[1]
Reaction stalls; starting material remains after extended time.Poor Reagent Quality: The sulfonyl chloride may have degraded. The amine or base may be impure.Use freshly prepared or purified this compound. Ensure amine and base are pure and dry.[1]
Formation of multiple products, including di-sulfonated amine.Incorrect Stoichiometry: Molar ratio of reactants is not optimal.Use a slight excess of the amine (e.g., 1.1 to 1.5 equivalents). Add the sulfonyl chloride solution slowly to the amine solution.[1]
Reaction does not proceed to completion or is very slow.Suboptimal Reaction Conditions: Temperature may be too low or reaction time too short.Monitor reaction progress using TLC or LC-MS. If stalled, consider increasing the temperature or extending the reaction time.[1]

Improving Selectivity: Desired Reaction vs. Side Reaction

The primary challenge to regioselectivity in these reactions is ensuring the amine nucleophile reacts in preference to water. The following diagram illustrates this competition.

dot

Reaction_Pathway start This compound desired_product Desired Product: Methyl 2-(N,N-dialkylsulfamoyl)benzoate start->desired_product Desired Pathway (Anhydrous Conditions) side_product Side Product: Methyl 2-(sulfo)benzoate (Sulfonic Acid) start->side_product Side Reaction (Moisture Present) amine Primary/Secondary Amine (R₂NH) amine->desired_product water Water (H₂O) water->side_product

Caption: Competing reaction pathways for this compound.

Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide Derivative

This protocol describes a general method for reacting this compound with a primary or secondary amine under anhydrous conditions to maximize yield and selectivity.[1]

Materials and Reagents:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1-1.2 eq)

  • Anhydrous base (e.g., Triethylamine or Pyridine, 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Standard glassware, dried in an oven ( > 100 °C) and cooled under vacuum or in a desiccator

  • Inert gas supply (Nitrogen or Argon)

Experimental Workflow Diagram:

dot

Experimental_Workflow setup 1. Setup Assemble dry glassware under inert atmosphere. dissolve_amine 2. Dissolve Amine Dissolve amine and base in anhydrous solvent. setup->dissolve_amine cool 3. Cool Cool amine solution to 0 °C. dissolve_amine->cool add_dropwise 5. Add Dropwise Add sulfonyl chloride solution slowly to the cooled amine mixture. cool->add_dropwise prepare_sulfonyl 4. Prepare Sulfonyl Chloride Dissolve sulfonyl chloride in anhydrous solvent. prepare_sulfonyl->add_dropwise react 6. React Stir at 0 °C, then allow to warm to room temp. Monitor by TLC/LC-MS. add_dropwise->react workup 7. Workup & Purify Quench reaction, perform aqueous workup, and purify by chromatography/recrystallization. react->workup

Caption: Step-by-step workflow for a typical sulfonamide synthesis.

Procedure:

  • Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere of nitrogen or argon.

  • In the flask, dissolve the amine (1.1-1.2 eq) and triethylamine (1.5 eq) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate dry flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous solvent.

  • Transfer the sulfonyl chloride solution to the dropping funnel and add it dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • After the addition is complete, stir the reaction at 0 °C for another 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of Saccharin

This procedure is adapted from patent literature for the synthesis of saccharin, which involves the reaction of this compound with ammonia followed by in-situ cyclization and acidic precipitation.[2][3]

Materials and Reagents:

  • Organic phase containing this compound (1.0 eq) from a previous reaction step (e.g., in 1,2-dichloroethane).

  • Aqueous ammonia (10-25% w/w solution, 3.0-4.0 eq of NH₃)

  • Strong acid for precipitation (e.g., Hydrochloric acid or Sulfuric acid)

Procedure:

  • To the organic phase containing this compound (1.0 eq), add the aqueous ammonia solution (3.0-4.0 eq) with vigorous stirring.

  • Maintain the reaction temperature between 20 °C and 40 °C. An exothermic reaction may occur, requiring cooling.

  • Continue stirring for the required reaction time. The initially formed sulfonamide will cyclize, and the resulting saccharin salt will be taken up into the aqueous phase.

  • After the reaction is complete, separate the aqueous phase from the organic phase.

  • Acidify the aqueous phase with a strong acid (e.g., HCl) to precipitate the saccharin.

  • Isolate the precipitated white crystalline saccharin by filtration, wash with cold water, and dry. Based on the starting methyl anthranilate used to produce the precursor, yields of over 90% can be achieved.[3]

References

Troubleshooting guide for continuous-flow synthesis of "Methyl 2-(chlorosulfonyl)benzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the continuous-flow synthesis of Methyl 2-(chlorosulfonyl)benzoate. It is intended for researchers, scientists, and drug development professionals familiar with flow chemistry principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a continuous-flow process for the synthesis of this compound?

A1: The primary advantage is the significant inhibition of parallel side reactions, such as hydrolysis, which can be problematic in batch processes, especially at high concentrations of hydrochloric acid.[1][2][3] Continuous-flow reactors offer superior heat and mass transfer, allowing for precise temperature control and minimizing the formation of impurities.[1]

Q2: What are the typical starting materials for this synthesis?

A2: The most common starting material described in the literature for this continuous-flow synthesis is methyl 2-aminobenzoate.[1][2][3] An alternative route involves the diazotization-sulfonation of 2-amino-3-methyl benzoate, although this has been noted to have potential safety hazards and use highly toxic sulfur dioxide gas.[4]

Q3: What are the key reaction steps in the continuous-flow synthesis?

A3: The synthesis typically involves two main steps performed in sequence:

  • Diazotization: Methyl 2-aminobenzoate is converted to a diazonium salt intermediate.[1][2][5]

  • Chlorosulfonylation: The diazonium salt is then reacted to form the final product, this compound.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete diazotization.Optimize the residence time and temperature in the diazotization reactor. Ensure the stoichiometry of the reagents (methyl 2-aminobenzoate, sodium nitrite, and acid) is correct.
Hydrolysis of the diazonium salt intermediate.The continuous-flow setup is designed to minimize this, but ensure the transition to the chlorosulfonylation step is rapid.[1][3] Maintain precise temperature control, as higher temperatures can accelerate hydrolysis.
Inefficient chlorosulfonylation.Adjust the concentration of the chlorosulfonating agent. Optimize the temperature and residence time in the second reactor.
Product Purity Issues Presence of side-products from intermolecular or intramolecular coupling.Continuous-flow technology is known to significantly inhibit these side reactions.[1] However, optimizing mixing and ensuring a homogeneous reaction mixture can further reduce these impurities.
Residual starting materials.Increase the residence time or temperature to drive the reaction to completion. Verify the accuracy of the pump flow rates.
Clogging or Blockages in the Reactor Precipitation of the diazonium salt or the final product.Ensure the solvent system is appropriate to maintain all species in solution at the reaction temperature. The use of a co-solvent might be necessary. Some flow chemistry setups are not viable if the substrate or product is a solid.[1]
Solid impurities in the starting materials.Filter all solutions before introducing them into the flow reactor system.
Inconsistent Results Fluctuations in pump flow rates.Calibrate pumps regularly. Use high-quality pumps (e.g., HPLC or syringe pumps) for precise and stable flow rates.[6]
Temperature instability.Ensure the reactor is properly thermostatted. Use a reliable heating/cooling bath.
Pressure fluctuations.A back-pressure regulator can help maintain a stable pressure within the reactor, which can be crucial for consistent reaction conditions.[6]

Experimental Protocols

Key Experiment: Continuous-Flow Synthesis of this compound

This protocol is a generalized representation based on literature descriptions.[1][2][3][7]

Materials:

  • Methyl 2-aminobenzoate

  • Hydrochloric acid (35 wt%)

  • Sodium nitrite solution (30 wt%)

  • Saturated sodium bisulfite solution

  • Dichloromethane

Equipment:

  • Three-inlet continuous-flow reactor system (e.g., microreactor or tubular reactor).[1][2]

  • Tandem tank or tubular reactor for the second step.[1][7]

  • High-precision pumps for reagent delivery.

  • Temperature control units (chillers/heaters).

  • Back-pressure regulator.

Procedure:

  • Stream 1: Prepare a solution of methyl 2-aminobenzoate in 35 wt% hydrochloric acid.

  • Stream 2: Prepare a 30 wt% aqueous solution of sodium nitrite.

  • Stream 3: Prepare a saturated aqueous solution of sodium bisulfite and a stream of dichloromethane.

  • Diazotization: Pump Stream 1 and Stream 2 into a three-inlet flow reactor through a cross joint for diazotization. The temperature should be carefully controlled.

  • Chlorosulfonylation: The output from the first reactor (diazonium salt solution) is then introduced into a tandem tank or a second tubular reactor where it reacts with the components of Stream 3.

  • Work-up: The reaction mixture is typically subjected to an extraction process to isolate the product.

Quantitative Data Summary:

ParameterValueReference
Mass Flow Rate (Methyl 2-aminobenzoate)4.58 kg/h [1][2]
Throughput (Diazonium salt solution)18.45 kg/h [1][2]
Reactor 1 (Diazotization) Dimensions20 m length, 15 mm diameter[7]
Reactor 2 (Chlorosulfonylation) Dimensions40 m length, 10 mm diameter (filled with 3 mm copper spheres)[7]

Visualizations

experimental_workflow Experimental Workflow for Continuous-Flow Synthesis cluster_reagents Reagent Preparation cluster_reactors Flow Reactors cluster_downstream Downstream Processing A Methyl 2-aminobenzoate in HCl R1 Diazotization Reactor A->R1 B Sodium Nitrite Solution B->R1 C Sodium Bisulfite & Dichloromethane R2 Chlorosulfonylation Reactor C->R2 R1->R2 Diazonium Salt Intermediate WU Work-up & Isolation R2->WU P This compound WU->P

Caption: A diagram illustrating the experimental workflow for the continuous-flow synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield Observed Q1 Check Reagent Stoichiometry Start->Q1 A1 Adjust Pump Flow Rates Q1->A1 Incorrect Q2 Review Residence Time & Temperature Q1->Q2 Correct End Yield Improved A1->End A2 Optimize Reactor Conditions Q2->A2 Suboptimal Q3 Analyze for Side Products Q2->Q3 Optimal A2->End A3 Improve Mixing & Temperature Control Q3->A3 Present Q3->End Absent A3->End

Caption: A decision tree for troubleshooting low yield issues in the synthesis.

References

Technical Support Center: Purification Strategies for Reactions Involving Methyl 2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the effective removal of unreacted Methyl 2-(chlorosulfonyl)benzoate and its byproducts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal from product mixtures critical?

This compound is a reactive organic compound classified as a sulfonyl chloride.[1] It is frequently used as an intermediate in organic synthesis, particularly for the preparation of sulfonamide derivatives.[2][3][4][5] Its complete removal is crucial because, as a reactive electrophile, it can interfere with subsequent reaction steps, react with the desired product leading to impurities, or complicate purification processes.[6] Furthermore, residual sulfonyl chlorides can be hydrolytically unstable, leading to the formation of acidic byproducts.

Q2: What is the most common byproduct formed from this compound during a reaction workup?

The most common byproduct is the corresponding sulfonic acid, 2-(methoxycarbonyl)benzenesulfonic acid. This is formed by the hydrolysis of the sulfonyl chloride group when it comes into contact with water, which may be present in the reaction mixture or introduced during the aqueous workup.[2][7][8][9] This hydrolysis can be a significant side reaction if the reaction is not performed under anhydrous conditions.[2]

Q3: How can I minimize the amount of unreacted this compound before the workup?

To reduce the amount of unreacted starting material, several preventative strategies can be employed:

  • Control Stoichiometry: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the nucleophile (such as a primary amine) relative to the sulfonyl chloride.[2]

  • Slow Addition: Add the this compound solution dropwise to the nucleophile solution, preferably at a controlled low temperature (e.g., 0 °C), to manage the reaction rate and prevent side reactions.[2]

  • Reaction Monitoring: Track the consumption of the sulfonyl chloride using analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction proceeds to completion.[2][10]

  • Anhydrous Conditions: Use anhydrous solvents and thoroughly dried glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.[2]

Troubleshooting Guide

Problem 1: After an aqueous workup, my crude product is an oily, yellow substance instead of a solid.

  • Possible Cause: This is often due to the presence of unreacted sulfonyl chloride or its sulfonic acid hydrolysis product, which can prevent the desired product from crystallizing. Incomplete phase separation during extraction with chlorinated solvents can also result in an oily residue.[11]

  • Suggested Solutions:

    • Thorough Basic Wash: Transfer the crude material back into a separation funnel with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer multiple times with a saturated solution of sodium bicarbonate (NaHCO₃) or another mild base. This will convert the sulfonic acid byproduct into its water-soluble salt, which can be removed in the aqueous layer.[11][12] Stirring the biphasic mixture vigorously for an extended period can enhance neutralization.[11]

    • Quenching with a Scavenger: Before the main workup, add a simple, highly reactive nucleophile (a "scavenger") to the reaction mixture to consume the excess sulfonyl chloride. A common approach is to add a small amount of a primary amine or an alcohol, though care must be taken that the resulting product is easily separable.

    • Chromatography: If washing is ineffective, purify the material using silica gel column chromatography. Sulfonyl chlorides can often be separated from the desired product on silica.[2][11]

Problem 2: My TLC plate shows a baseline spot that doesn't correspond to my product or starting material.

  • Possible Cause: The spot at the baseline is highly polar and is almost certainly the sulfonic acid byproduct formed from hydrolysis.

  • Suggested Solutions:

    • Confirm Identity: The sulfonic acid is significantly more polar than both the starting sulfonyl chloride and the resulting sulfonamide product and will have a very low Rf value on silica gel TLC plates.

    • Implement Basic Wash: During the workup, ensure you perform a thorough wash with a basic aqueous solution (e.g., saturated NaHCO₃) to remove this impurity. After the wash, the baseline spot should disappear from the TLC of the organic layer.

Problem 3: My final product NMR spectrum shows peaks corresponding to both my desired product and the sulfonic acid.

  • Possible Cause: The acidic byproduct was not fully removed during the extraction process.

  • Suggested Solutions:

    • Re-purify: Dissolve the product in a suitable organic solvent and repeat the aqueous basic wash procedure, ensuring vigorous mixing.

    • Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate) is often a highly effective method for removing impurities and obtaining a high-purity compound.[2][13]

    • Preparative Chromatography: For challenging separations, preparative HPLC or column chromatography can be employed.

Data Presentation

Table 1: Comparison of Common Purification Techniques

TechniquePrincipleKey AdvantagesKey Disadvantages
Aqueous Basic Wash Converts acidic impurities (sulfonic acid) into water-soluble salts for removal.Fast, inexpensive, and effective for removing acidic byproducts.Ineffective for removing unreacted sulfonyl chloride; emulsions can form.
Crystallization Separation of a solid compound from a solution based on differences in solubility.Can yield highly pure material; scalable.[2]Requires the product to be a solid; solvent screening may be necessary.
Column Chromatography Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.Highly effective for separating compounds with different polarities.[2]Can be time-consuming, requires solvents, and may not be ideal for large-scale purifications.

Table 2: Example HPLC Conditions for Analysis

The following conditions have been reported for the analysis of this compound and related reaction mixtures.[14]

ParameterSpecification
System Agilent 1200 or equivalent
Column (for Hydrolysis Check) C-18, 250 mm x 4.0 mm
Mobile Phase (for Hydrolysis Check) 70:30 CH₃OH / H₂O
Flow Rate (for Hydrolysis Check) 0.8 mL/min
Detection (for Hydrolysis Check) 254 nm
Column (for Product Analysis) XB-C18, 250 mm x 5.0 mm
Mobile Phase (for Product Analysis) 58:42 CH₃CN / H₂O
Flow Rate (for Product Analysis) 1.0 mL/min
Detection (for Product Analysis) 210 nm

Experimental Protocols

Protocol 1: Standard Quenching and Aqueous Workup

  • Upon reaction completion (as determined by TLC or HPLC), cool the reaction vessel in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reactive species. Be cautious as gas evolution (CO₂) may occur.

  • Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent like ethyl acetate or dichloromethane to extract the product.

  • Separate the organic layer.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 times).

    • Water (1 time).

    • Brine (saturated aqueous NaCl solution) (1 time).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the elution solvent or another suitable solvent and load it onto the column.

  • Elute the column with an appropriate mobile phase system (e.g., a gradient of ethyl acetate in hexane), starting with a low polarity and gradually increasing it.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

troubleshooting_workflow start Crude Product Mixture check_oil Is the product an oil? start->check_oil check_acid Is sulfonic acid present (TLC/NMR)? check_oil->check_acid No action_wash Perform Thorough Aqueous Basic Wash check_oil->action_wash Yes check_sm Is unreacted sulfonyl chloride present? check_acid->check_sm No check_acid->action_wash Yes action_chromatography Purify by Column Chromatography check_sm->action_chromatography Yes action_crystallize Purify by Recrystallization check_sm->action_crystallize No action_wash->check_acid end_node Pure Product action_chromatography->end_node action_crystallize->end_node

Caption: Troubleshooting workflow for product purification.

reaction_pathway cluster_reactants Reactants cluster_products Products & Byproducts cluster_removal Removal Methods sm This compound prod Desired Product (e.g., Sulfonamide) sm->prod Main Reaction byprod Sulfonic Acid Byproduct sm->byprod Hydrolysis (Side Reaction) rem_purify Chromatography or Crystallization sm->rem_purify Removes nuc Nucleophile (e.g., Amine) nuc->prod prod->rem_purify Purifies rem_wash Aqueous Basic Wash byprod->rem_wash Removes water H₂O (Moisture) water->byprod

Caption: Reaction pathways and corresponding removal strategies.

References

Validation & Comparative

A Comparative Guide to Sulfonamide Synthesis: Methyl 2-(chlorosulfonyl)benzoate vs. Benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of sulfonamides is a cornerstone of creating novel therapeutics. The choice of sulfonylating agent is critical, directly impacting reaction efficiency, substrate scope, and the properties of the final product. This guide provides an objective comparison between two key reagents: the functionalized Methyl 2-(chlorosulfonyl)benzoate and the archetypal benzenesulfonyl chloride.

This analysis is supported by available experimental data and established chemical principles to assist in reagent selection for specific synthetic strategies.

At a Glance: Key Differences and Performance Aspects

FeatureThis compoundBenzenesulfonyl chloride
Structure Benzene ring with ortho-methoxycarbonyl and chlorosulfonyl groupsUnsubstituted benzene ring with a chlorosulfonyl group
Reactivity Expected to be higher due to the electron-withdrawing nature of the ortho-ester group, though potentially tempered by steric hindrance.Standard reactivity for an aromatic sulfonyl chloride.
Synthesis Typically synthesized from methyl 2-aminobenzoate via a Sandmeyer-type reaction.[1][2][3]Prepared by the chlorosulfonation of benzene.
Key Advantage The ortho-ester group provides a handle for further functionalization of the resulting sulfonamide.Simplicity, lower cost, and wide commercial availability.
Potential Drawback Steric hindrance from the ortho group may limit its reaction with bulky amines.Lacks a functional group for easy post-synthesis modification of the aromatic ring.

Performance in Sulfonamide Synthesis: A Comparative Overview

The presence of the electron-withdrawing methoxycarbonyl group at the ortho position of this compound is expected to increase the electrophilicity of the sulfonyl sulfur atom.[4] This electronic effect should, in principle, lead to a higher reaction rate compared to the unsubstituted benzenesulfonyl chloride. However, the steric bulk of this ortho group may counteract this electronic activation, particularly when reacting with sterically hindered amines.[5][6]

Benzenesulfonyl chloride, being unsubstituted, presents a baseline for reactivity and is effective with a wide range of primary and secondary amines, often providing high yields under standard conditions.[7] For instance, reactions with various amines in aqueous sodium hydroxide have been reported to give yields of 94-98%.[7][8]

Table 1: Representative Reaction Yields in Sulfonamide Synthesis

Sulfonylating AgentAmineReaction ConditionsYield (%)
Benzenesulfonyl chlorideDibutylamine1.0 M NaOH (aq), slight excess of sulfonyl chloride94%[7][8]
Benzenesulfonyl chloride1-Octylamine1.0 M NaOH (aq), slight excess of sulfonyl chloride98%[7][8]
Benzenesulfonyl chlorideHexamethylenimine1.0 M NaOH (aq), slight excess of sulfonyl chloride97%[7][8]
This compoundGeneral AminesData for direct comparison is limited, but high yields are anticipated with unhindered amines.Not specified

Experimental Protocols

Synthesis of this compound

This reagent is commonly prepared from methyl 2-aminobenzoate via a diazotization-sulfonation reaction, a variant of the Sandmeyer reaction.

Protocol: A solution of methyl 2-aminobenzoate in concentrated hydrochloric acid is cooled and treated with an aqueous solution of sodium nitrite to form the diazonium salt. This intermediate is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride. The resulting this compound is then extracted. A continuous-flow process for this synthesis has been developed, reporting a yield of 94%.[3][9]

General Protocol for Sulfonamide Synthesis using Benzenesulfonyl Chloride

This established method is widely used for the preparation of a diverse range of sulfonamides.

Protocol: To a solution of the primary or secondary amine in a suitable solvent (e.g., pyridine, dichloromethane, or aqueous base), benzenesulfonyl chloride is added dropwise, typically at 0°C. A base such as pyridine or triethylamine is often used to neutralize the HCl generated during the reaction. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The workup usually involves washing with dilute acid and brine, followed by drying and evaporation of the organic solvent. The crude sulfonamide is then purified by recrystallization or column chromatography.

Logical Workflow for Reagent Selection and Sulfonamide Synthesis

The choice between this compound and benzenesulfonyl chloride is primarily dictated by the synthetic goal. The following workflow illustrates the decision-making process.

Sulfonamide Synthesis Workflow start Define Synthetic Goal goal1 Synthesis of a simple sulfonamide start->goal1 Simple Structure goal2 Synthesis of a functionalized sulfonamide with potential for further modification start->goal2 Complex Structure reagent1 Select Benzenesulfonyl Chloride goal1->reagent1 reagent2 Select this compound goal2->reagent2 protocol1 Standard Sulfonylation Protocol reagent1->protocol1 protocol2 Diazotization-Sulfonation to prepare reagent, followed by Sulfonylation reagent2->protocol2 product1 Target Sulfonamide protocol1->product1 product2 Functionalized Sulfonamide protocol2->product2 modification Further modification via the ester group product2->modification

Caption: Decision workflow for selecting the appropriate sulfonylating agent.

General Experimental Workflow for Sulfonamide Synthesis

The following diagram outlines the typical steps involved in the synthesis and purification of a sulfonamide from a sulfonyl chloride and an amine.

Experimental Workflow A Dissolve amine in a suitable solvent with a base (e.g., pyridine) B Cool the solution (e.g., 0°C) A->B C Add sulfonyl chloride dropwise B->C D Stir at room temperature C->D E Monitor reaction by TLC D->E F Aqueous workup (acid/brine wash) E->F G Dry organic layer and evaporate solvent F->G H Purify crude product (recrystallization or chromatography) G->H I Characterize the final product (NMR, MS, etc.) H->I

Caption: A generalized workflow for the synthesis and purification of sulfonamides.

Conclusion

Both this compound and benzenesulfonyl chloride are effective reagents for the synthesis of sulfonamides. The choice between them hinges on the specific requirements of the synthetic target.

  • Benzenesulfonyl chloride is the reagent of choice for the straightforward synthesis of simple sulfonamides, valued for its simplicity, cost-effectiveness, and broad applicability with a wide range of amines.

  • This compound offers the distinct advantage of introducing a functional handle (the methoxycarbonyl group) onto the aromatic ring. This feature is invaluable for medicinal chemists and drug development professionals who require a site for further molecular elaboration, such as in the construction of compound libraries or for structure-activity relationship (SAR) studies. While its synthesis is more involved, the potential for subsequent diversification makes it a powerful tool in advanced synthetic campaigns.

Researchers should weigh the need for this additional functionality against the simpler protocol and ready availability of benzenesulfonyl chloride when designing their synthetic routes.

References

A Comparative Guide to Sulfonylation Reagents: Alternatives to Methyl 2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamides and sulfonate esters, the choice of sulfonylation reagent is critical to achieving desired yields, purity, and functional group compatibility. Methyl 2-(chlorosulfonyl)benzoate is a commonly utilized reagent; however, a range of alternative reagents and methodologies offer distinct advantages in terms of stability, reactivity, and substrate scope. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for a given synthetic challenge.

Performance Comparison of Sulfonylation Reagents

The following tables summarize the performance of various sulfonylation reagents in comparison to sulfonyl chlorides like this compound. The data is compiled from different studies, and direct comparisons should be made with consideration of the specific substrates and reaction conditions.

Table 1: Comparison of Sulfonylating Agents for the Synthesis of Sulfonamides from Amines

Reagent ClassSpecific Reagent ExampleAmine SubstrateYield (%)Reaction ConditionsReference
Sulfonyl Chloride p-Toluenesulfonyl chlorideAniline100Pyridine, 0-25 °C[1]
This compound----
Sulfonyl Fluoride Aliphatic sulfonyl fluoridesAliphatic amines with additional functional groupsGoodParallel synthesis conditions[2]
Phenylsulfonyl fluorideAnilineGoodCa(NTf₂)₂, Et₃N, t-amylOH, 60 °C, 24 h
In situ Generated Sulfonyl Chloride (from Thiol) p-ToluenethiolBenzylamine98H₂O₂/SOCl₂, Pyridine, rt, 1 min[3]
ThiophenolMorpholine95H₂O₂/ZrCl₄, CH₃CN, rt, 1 min[4]
DABSO-based (from Aniline) 4-ChloroanilineMorpholine85DABSO, CuCl₂, 37% aq. HCl, t-BuONO, MeCN, rt, 17 h[5]
Sulfonic Anhydride Methanesulfonic anhydrideVarious amines-Electrochemical generation followed by amine addition[6]

Table 2: Comparison of Sulfonylating Agents for the Synthesis of Sulfonate Esters from Alcohols

Reagent ClassSpecific Reagent ExampleAlcohol SubstrateYield (%)Reaction ConditionsReference
Sulfonyl Chloride p-Toluenesulfonyl chloride1-OctanolHighEt₃N, RNMe₂ catalyst, CH₂Cl₂, -10 to 10 °C, 1-5 h[7]
Sulfonic Anhydride p-Toluenesulfonic anhydridePrimary and secondary alcoholsHighYb(OTf)₃ catalyst[8]

Experimental Protocols

Detailed methodologies for key sulfonylation reactions are provided below.

Protocol 1: Sulfonylation of an Amine using a Sulfonyl Chloride

This protocol is a general procedure for the synthesis of sulfonamides from amines and sulfonyl chlorides.[1]

Materials:

  • Amine (e.g., Aniline)

  • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the amine (1.0 eq) in pyridine at 0 °C.

  • Slowly add the sulfonyl chloride (1.05 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Sulfonylation of an Amine using a Sulfonyl Fluoride with Lewis Acid Activation

This method is effective for a wide range of sulfonyl fluorides and amines, including those that are sterically or electronically challenging.[9][10]

Materials:

  • Sulfonyl fluoride (e.g., Phenylsulfonyl fluoride, 1.0 eq)

  • Amine (e.g., Aniline, 1.0 eq)

  • Calcium triflimide [Ca(NTf₂)₂] (1.0 eq)

  • Triethylamine (Et₃N, 1.0 eq)

  • tert-Amyl alcohol (0.20 M)

Procedure:

  • To a vial, add the sulfonyl fluoride, amine, calcium triflimide, and tert-amyl alcohol.

  • Add triethylamine and seal the vial.

  • Heat the reaction mixture at 60 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Protocol 3: One-Pot Synthesis of Sulfonamides from Thiols via In Situ Sulfonyl Chloride Generation

This protocol offers a direct conversion of thiols to sulfonamides under mild conditions.[3]

Materials:

  • Thiol (e.g., Thiophenol, 1.0 eq)

  • Hydrogen peroxide (H₂O₂, 3.0 eq)

  • Thionyl chloride (SOCl₂, 1.0 eq)

  • Amine (e.g., Benzylamine, 1.2 eq)

  • Pyridine (2.0 eq)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the thiol in acetonitrile, add hydrogen peroxide.

  • Add thionyl chloride dropwise at room temperature. The reaction is typically rapid (within 1 minute).

  • After the formation of the sulfonyl chloride is complete (monitored by TLC), add pyridine followed by the amine.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the resulting sulfonamide.

Protocol 4: Sandmeyer-type Synthesis of Sulfonyl Chlorides from Anilines using DABSO

This method provides a route to sulfonyl chlorides from readily available anilines, using a stable SO₂ surrogate.

Materials:

  • Aniline derivative (1.0 eq)

  • 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO, 0.60 eq)

  • Copper(II) chloride (CuCl₂, 5 mol %)

  • 37% aqueous HCl (2.0 eq)

  • tert-Butyl nitrite (1.1 eq)

  • Acetonitrile (MeCN, 0.2 M)

Procedure:

  • To a round-bottom flask, add the aniline substrate, DABSO, and CuCl₂.

  • Add acetonitrile and cool the mixture to 0 °C.

  • Slowly add aqueous HCl.

  • Add tert-butyl nitrite dropwise over 15 minutes.

  • Allow the reaction to proceed at room temperature for 17 hours.

  • The resulting sulfonyl chloride can be isolated via aqueous workup and extraction or used directly in a subsequent reaction by adding an amine.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the synthesis of sulfonamides using different sulfonylation strategies.

Sulfonyl_Chloride_Workflow Amine Amine Reaction Sulfonylation Reaction Amine->Reaction SulfonylChloride Sulfonyl Chloride (e.g., this compound) SulfonylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Sulfonamide Sulfonamide Reaction->Sulfonamide

Caption: Workflow for sulfonamide synthesis using a sulfonyl chloride.

In_Situ_Sulfonyl_Chloride_Workflow cluster_0 In Situ Sulfonyl Chloride Generation Thiol Thiol InSituReaction Oxidative Chlorination Thiol->InSituReaction Oxidant Oxidizing/Chlorinating Agent (e.g., H₂O₂/SOCl₂) Oxidant->InSituReaction SulfonylChloride_gen Sulfonyl Chloride (Generated in situ) InSituReaction->SulfonylChloride_gen Sulfonylation Sulfonylation SulfonylChloride_gen->Sulfonylation Amine Amine Amine->Sulfonylation Base Base Base->Sulfonylation Sulfonamide Sulfonamide Sulfonylation->Sulfonamide

Caption: Workflow for one-pot sulfonamide synthesis via in situ generation of sulfonyl chloride.

DABSO_Workflow cluster_1 Sandmeyer-type Chlorosulfonylation Aniline Aniline Sandmeyer Sandmeyer Reaction Aniline->Sandmeyer Reagents DABSO, CuCl₂, HCl, t-BuONO Reagents->Sandmeyer SulfonylChloride_gen Sulfonyl Chloride (Generated in situ) Sandmeyer->SulfonylChloride_gen Sulfonamide Sulfonamide SulfonylChloride_gen->Sulfonamide Direct Amination Amine Amine (optional, for direct conversion) Amine->Sulfonamide

Caption: Workflow for sulfonamide synthesis from anilines using DABSO.

References

The Strategic Advantage of Methyl 2-(chlorosulfonyl)benzoate in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of bioactive molecules is a critical decision that influences not only the efficiency of the synthetic route but also the pharmacological profile of the final compound. In the vast landscape of sulfonyl chlorides, Methyl 2-(chlorosulfonyl)benzoate emerges as a reagent of particular interest, offering distinct advantages in the construction of complex sulfonamides, a motif prevalent in a wide array of therapeutic agents.

This guide provides an objective comparison of this compound with other common sulfonylating agents, supported by experimental data and detailed protocols. We will explore its unique structural features, its application in the synthesis of key pharmaceutical compounds, and its role in targeting specific biological pathways.

Unveiling the Advantages: Why Choose this compound?

The primary advantage of this compound lies in its bifunctional nature. The presence of both a reactive sulfonyl chloride group and a methyl ester on the same aromatic ring provides a versatile scaffold for medicinal chemists. The ortho disposition of these two groups introduces a conformational constraint that can be exploited to enhance binding affinity and selectivity for a specific biological target. This is particularly relevant in the design of enzyme inhibitors, where a well-defined three-dimensional structure is crucial for potent and specific interactions.

Furthermore, the electron-withdrawing nature of the methyl ester group can influence the reactivity of the sulfonyl chloride, potentially leading to milder reaction conditions and improved yields compared to less substituted analogues.

Performance Comparison: this compound vs. Alternatives

The synthesis of sulfonamides is a cornerstone of medicinal chemistry. To provide a quantitative comparison, we will examine the reaction of various sulfonyl chlorides with a model primary amine, aniline.

ReagentReaction TimeYield (%)Reference
This compound 16 h~94% (in continuous flow synthesis)[1][2]
p-Toluenesulfonyl chloride2 h95%[3]
Benzenesulfonyl chlorideNot specified94-98% (with various amines)[4]

Note: Reaction conditions such as solvent, temperature, and base can significantly influence reaction times and yields. The data presented here are for illustrative purposes and are drawn from different sources.

While p-toluenesulfonyl chloride and benzenesulfonyl chloride are highly effective reagents for sulfonamide formation, the unique advantage of this compound is not solely its reactivity but the functionality it introduces. The presence of the methyl ester allows for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, providing a handle for modulating the physicochemical properties of the final molecule.

Cost and Safety Profile: A Practical Consideration

In drug development, the cost and safety of starting materials are critical factors. Here's a comparative overview:

ReagentPrice (per gram)Key Safety Hazards
This compound ~$6.64 - $33.00Causes severe skin burns and eye damage. Reacts violently with water.[5]
p-Toluenesulfonyl chloride~$0.11 - $0.18Causes severe skin burns and eye damage.
Benzenesulfonyl chloride~$0.14 - $0.35Causes severe skin burns and eye damage. Corrosive.

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.

While this compound is currently more expensive than its simpler counterparts, its value lies in the structural complexity it imparts, potentially reducing the number of subsequent synthetic steps required to achieve the target molecule. As with all sulfonyl chlorides, appropriate personal protective equipment and handling procedures are essential due to their corrosive and water-reactive nature.

Experimental Protocols

Synthesis of a Sulfonamide using this compound

This protocol is a general guideline for the synthesis of a sulfonamide from this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (1.5 eq)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.5 eq) to the stirred solution.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the amine solution at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Synthesis of N-phenyl-p-toluenesulfonamide using p-Toluenesulfonyl Chloride

This protocol describes the synthesis of a sulfonamide using a common alternative, p-toluenesulfonyl chloride.

Materials:

  • p-Toluenesulfonyl chloride (1.1 eq)

  • Aniline (1.0 eq)

  • Pyridine (3.0 eq)

  • Dichloromethane (DCM)

  • Ammonium chloride solution

Procedure:

  • To a mixture of aniline (1.0 eq) and pyridine (3.0 eq) in DCM, add p-toluenesulfonyl chloride (1.1 eq) portion-wise at room temperature.[6]

  • Stir the reaction for 2 hours. Monitor the reaction for completion by TLC.[6]

  • Quench the reaction with ammonium chloride solution.[6]

  • Wash the mixture with DCM. Combine the organic fractions and evaporate the solvent in vacuo.[6]

  • Purify the crude product by column chromatography (e.g., 30% EtOAc:Hexane) to isolate the N-phenyl-p-toluenesulfonamide.[6]

Application in Targeting Disease Pathways: The Case of Carbonic Anhydrase IX

A significant application of sulfonamides derived from this compound is in the development of carbonic anhydrase inhibitors. Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in many types of cancer and is associated with tumor hypoxia and poor prognosis. CAIX plays a crucial role in maintaining the pH balance in the tumor microenvironment, which is essential for cancer cell survival and proliferation.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor CO2_H2O CO₂ + H₂O CAIX CAIX CO2_H2O->CAIX Catalysis H_HCO3 H⁺ + HCO₃⁻ pH_regulation pH Regulation H_HCO3->pH_regulation Proton Export CAIX->H_HCO3 cell_survival Cell Survival & Proliferation pH_regulation->cell_survival tumor_invasion Tumor Invasion & Metastasis pH_regulation->tumor_invasion Sulfonamide_Inhibitor Sulfonamide Inhibitor Sulfonamide_Inhibitor->CAIX Inhibition

Caption: The role of Carbonic Anhydrase IX (CAIX) in the tumor microenvironment and its inhibition by sulfonamides.

By inhibiting CAIX, sulfonamide-based drugs can disrupt the pH regulation in cancer cells, leading to increased apoptosis and reduced tumor growth and metastasis. The unique structural features of sulfonamides derived from this compound can be fine-tuned to achieve high potency and selectivity for CAIX over other carbonic anhydrase isoforms, thereby minimizing off-target side effects. A notable example of a carbonic anhydrase inhibitor is Brinzolamide, used in the treatment of glaucoma.[5][7][8][9][10]

Logical Framework for Reagent Selection

The decision to use this compound in a medicinal chemistry campaign can be guided by a logical workflow that considers its unique properties and the desired outcomes of the drug discovery program.

Reagent_Selection_Logic cluster_goal Drug Discovery Goal cluster_reagent Reagent Properties cluster_advantages Synthetic & Medicinal Chemistry Advantages cluster_outcome Desired Outcomes Target_Molecule Design of Bioactive Molecule (e.g., Enzyme Inhibitor) M2CB This compound Target_Molecule->M2CB Choice of Reagent Bifunctionality Bifunctional Scaffold (Sulfonyl Chloride & Methyl Ester) M2CB->Bifunctionality Ortho_Substitution ortho-Substitution Pattern M2CB->Ortho_Substitution Further_Functionalization Handle for Further Functionalization Bifunctionality->Further_Functionalization Conformational_Constraint Conformational Constraint Ortho_Substitution->Conformational_Constraint Improved_Binding Potential for Improved Binding Affinity & Selectivity Conformational_Constraint->Improved_Binding Favorable_PK Favorable Pharmacokinetic Properties Further_Functionalization->Favorable_PK Potent_Inhibitor Potent & Selective Inhibitor Improved_Binding->Potent_Inhibitor Potent_Inhibitor->Favorable_PK

Caption: Logical workflow for selecting this compound in drug design.

Conclusion

This compound represents a valuable and strategic building block in the medicinal chemist's toolbox. While other sulfonyl chlorides may offer advantages in terms of cost and straightforward reactivity for simple sulfonamide synthesis, the unique bifunctional nature and ortho-substitution pattern of this compound provide a powerful platform for the design of highly specific and potent therapeutic agents. Its application in the development of carbonic anhydrase inhibitors highlights its potential for creating drugs that target challenging disease pathways. As the demand for more sophisticated and selective drugs continues to grow, the strategic advantages offered by reagents like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

A Comparative Study on the Reactivity of Methyl 2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of methyl 2-(chlorosulfonyl)benzoate, a key intermediate in organic synthesis, particularly in the preparation of sulfonamides. Its reactivity is benchmarked against other common sulfonylating agents, with a focus on sulfonamide formation, hydrolysis, and esterification. This document is intended to assist researchers in selecting the appropriate reagents and reaction conditions for their synthetic needs.

Introduction to Sulfonylating Agents

Sulfonyl chlorides are a critical class of reagents in organic chemistry, primarily utilized for the formation of sulfonamides, sulfonate esters, and other sulfur-containing functional groups. The reactivity of a sulfonyl chloride is significantly influenced by the electronic and steric nature of its substituents. Electron-withdrawing groups on the aromatic ring generally enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.[1]

This compound possesses a methoxycarbonyl group ortho to the chlorosulfonyl moiety. This ortho-substituent can influence the reactivity of the sulfonyl chloride through both steric hindrance and electronic effects. It is an important building block in the synthesis of various pharmaceutical compounds.[2] This guide will compare its reactivity profile with that of benzenesulfonyl chloride and p-toluenesulfonyl chloride, two widely used sulfonylating agents.

Comparative Reactivity Analysis

The reactivity of this compound is compared with benzenesulfonyl chloride and p-toluenesulfonyl chloride in three key reactions: sulfonamide formation, hydrolysis, and esterification.

Sulfonamide Formation

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental method for the synthesis of sulfonamides.[3][4] The rate of this reaction is dependent on the electrophilicity of the sulfonyl chloride and the nucleophilicity of the amine.

General Reaction Scheme:

Table 1: Predicted Relative Reactivity in Sulfonamide Formation

Sulfonylating AgentSubstituent EffectPredicted Relative Reactivity with Unhindered Amines
This compound Electron-withdrawing (ester)High
Benzenesulfonyl ChlorideNeutral (hydrogen)Moderate
p-Toluenesulfonyl ChlorideElectron-donating (methyl)Low
Hydrolysis

Hydrolysis is a common side reaction for sulfonyl chlorides, leading to the formation of the corresponding sulfonic acid. The rate of hydrolysis is also influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups accelerate hydrolysis, while electron-donating groups retard it.[5][6]

Kinetic studies on the hydrolysis of various substituted benzenesulfonyl chlorides have shown a positive ρ-value in the Hammett plot for alkaline hydrolysis, indicating that electron-withdrawing substituents stabilize the transition state and increase the reaction rate.[5]

Table 2: Experimentally Determined First-Order Rate Constants for the Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water at 25°C

Substituentk (s⁻¹)Reference
p-OCH₃2.1 x 10⁻⁴[5]
p-CH₃4.6 x 10⁻⁴[5]
H1.1 x 10⁻³[5]
p-Cl2.5 x 10⁻³[5]
m-NO₂8.1 x 10⁻³[5]
p-NO₂1.2 x 10⁻²[5]

Note: Specific kinetic data for the hydrolysis of this compound is not available in the cited literature. However, based on the electron-withdrawing nature of the methoxycarbonyl group, its hydrolysis rate is expected to be faster than that of benzenesulfonyl chloride.

Esterification

Sulfonyl chlorides react with alcohols or phenols to form sulfonate esters. Similar to sulfonamide formation, the reactivity in esterification is governed by the electrophilicity of the sulfonyl chloride and the nucleophilicity of the alcohol or phenol.

While detailed comparative studies on the esterification reactivity of this compound are scarce, the general principles of reactivity apply. The electron-withdrawing ester group is expected to enhance its reactivity towards alcohols compared to benzenesulfonyl chloride and p-toluenesulfonyl chloride.

Experimental Protocols

Due to the lack of direct comparative quantitative data in the literature, the following experimental protocols are proposed to systematically evaluate the reactivity of this compound against other sulfonylating agents.

Protocol for Comparative Sulfonamide Formation (Competitive Amination)

This protocol is designed to determine the relative reactivity of two different sulfonyl chlorides towards an amine in a competitive reaction setup.

Materials:

  • This compound

  • Benzenesulfonyl chloride (or other sulfonyl chloride for comparison)

  • Aniline (or other primary/secondary amine)

  • Triethylamine

  • Dichloromethane (DCM)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution of the amine (e.g., 0.1 M aniline in DCM) and triethylamine (0.1 M in DCM).

  • In a reaction vial, add equimolar amounts (e.g., 0.1 mmol) of this compound and the competing sulfonyl chloride.

  • Add the internal standard (e.g., 0.05 mmol of dodecane).

  • Initiate the reaction by adding a limiting amount of the amine stock solution (e.g., 0.05 mmol of aniline solution) and the triethylamine stock solution (0.05 mmol).

  • Stir the reaction mixture at a constant temperature (e.g., 25°C).

  • Take aliquots at different time intervals (e.g., 5, 15, 30, 60 minutes) and quench the reaction by adding an excess of a different, highly reactive amine (e.g., piperidine) to consume any remaining sulfonyl chlorides.

  • Analyze the quenched aliquots by GC-MS to determine the relative amounts of the two sulfonamide products formed.

  • The ratio of the products at different time points will provide a measure of the relative reactivity of the two sulfonyl chlorides.

Protocol for Determining Hydrolysis Rate

This protocol outlines a method to measure the rate of hydrolysis of a sulfonyl chloride by monitoring the change in conductivity or pH.

Materials:

  • This compound

  • Solvent (e.g., acetone-water mixture)

  • Conductivity meter or pH meter

  • Constant temperature bath

Procedure:

  • Prepare a dilute solution of the sulfonyl chloride in the chosen solvent (e.g., 1 mM in 90:10 acetone:water).

  • Place the solution in a thermostated cell at a constant temperature (e.g., 25°C).

  • Monitor the change in conductivity or pH of the solution over time as the sulfonyl chloride hydrolyzes to produce hydrochloric acid and the corresponding sulfonic acid.

  • The first-order rate constant (k) can be calculated from the plot of ln(C∞ - Ct) versus time, where C is the conductivity or [H⁺] at time t and C∞ is the final value.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a typical experimental workflow.

Sulfonamide_Formation Sulfonyl Chloride Sulfonyl Chloride Sulfonamide Sulfonamide Sulfonyl Chloride->Sulfonamide + 2 R'R''NH Amine Amine Amine->Sulfonamide HCl HCl Hydrolysis_Pathway Sulfonyl Chloride Sulfonyl Chloride Sulfonic Acid Sulfonic Acid Sulfonyl Chloride->Sulfonic Acid + H₂O Water Water Water->Sulfonic Acid HCl HCl Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Amine, Base, Sulfonyl Chlorides) B Mix Reactants in Vial (Competitive Reaction) A->B C Stir at Constant Temperature B->C D Take Aliquots at Time Intervals C->D E Quench Reaction D->E F GC-MS Analysis E->F G Determine Product Ratio F->G

References

Efficacy of Methyl 2-(chlorosulfonyl)benzoate in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical manufacturing, the selection of an appropriate sulfonylating agent is critical for ensuring high yield, purity, and cost-effectiveness in large-scale synthesis. Methyl 2-(chlorosulfonyl)benzoate is a versatile reagent frequently employed for the introduction of a sulfonamide moiety, a key functional group in numerous therapeutic agents. This guide provides an objective comparison of this compound with a common alternative, p-Toluenesulfonyl chloride (TsCl), supported by available data and generalized experimental protocols relevant to industrial-scale applications.

Performance Comparison: this compound vs. p-Toluenesulfonyl chloride

Table 1: Quantitative Comparison of Sulfonylating Agents

ParameterThis compoundp-Toluenesulfonyl chloride (TsCl)Notes
Typical Yield 90-95% (in continuous flow for the reagent itself)85-95%Yields are highly dependent on the specific amine substrate and reaction conditions.
Typical Purity >98%>98%Purity can be influenced by the work-up and purification methods employed.
Reaction Time Generally 1-6 hoursGenerally 2-8 hoursReaction times can be optimized by adjusting temperature and catalyst.
Reagent Cost HigherLowerp-Toluenesulfonyl chloride is a more common and widely available commodity chemical.
By-product HCl, Methyl benzoate derivativeHCl, Toluene derivativeBoth generate HCl which needs to be neutralized. The organic by-product's properties can influence downstream processing.

Table 2: Physicochemical and Safety Data

PropertyThis compoundp-Toluenesulfonyl chloride (TsCl)
CAS Number 26638-43-798-59-9
Molecular Weight 234.66 g/mol 190.65 g/mol
Appearance White to beige crystalline powderWhite to off-white solid
Melting Point 62-63 °C67-69 °C
Key Hazards Causes severe skin burns and eye damage. Reacts violently with water.Causes severe skin burns and eye damage.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a sulfonamide using this compound and p-Toluenesulfonyl chloride on a laboratory scale, which can be adapted for larger-scale production with appropriate engineering controls.

Protocol 1: Synthesis of a Sulfonamide using this compound

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.05 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • In a suitable reactor, dissolve the amine in DCM.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • In a separate vessel, dissolve this compound in DCM.

  • Add the this compound solution dropwise to the amine solution, maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of a Sulfonamide using p-Toluenesulfonyl chloride (TsCl)

Materials:

  • Primary or secondary amine (1.0 eq)

  • p-Toluenesulfonyl chloride (1.05 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • In a suitable reactor, dissolve the amine in DCM.

  • Cool the solution to 0-5 °C.

  • Slowly add the base (pyridine or triethylamine).

  • Add p-Toluenesulfonyl chloride portion-wise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC or HPLC.

  • Follow the same work-up and purification procedure as described in Protocol 1.

Visualizing the Process

To better understand the chemical transformations and workflows, the following diagrams are provided.

Reaction_Pathway cluster_reagents Reagents cluster_product Product Amine R-NH₂ (Amine) Sulfonamide Ar-SO₂-NH-R (Sulfonamide) Amine->Sulfonamide SulfonylChloride Ar-SO₂Cl (Sulfonyl Chloride) SulfonylChloride->Sulfonamide HCl HCl Base Base (e.g., Pyridine, Et₃N) Base->HCl Neutralizes Experimental_Workflow start Start dissolve_amine Dissolve Amine in Solvent start->dissolve_amine cool_solution Cool to 0-5 °C dissolve_amine->cool_solution add_base Add Base cool_solution->add_base add_sulfonyl_chloride Add Sulfonyl Chloride Solution add_base->add_sulfonyl_chloride react React at Room Temperature add_sulfonyl_chloride->react monitor Monitor Progress (TLC/HPLC) react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Complete dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify Product dry_concentrate->purify end End purify->end

The Industrial Cost-Effectiveness of Methyl 2-(chlorosulfonyl)benzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical intermediates is a critical decision that balances cost, efficiency, and environmental impact. This guide provides a detailed cost-effectiveness analysis of Methyl 2-(chlorosulfonyl)benzoate in its primary industrial application: the synthesis of the artificial sweetener, saccharin. We will objectively compare its performance with alternative synthetic routes, supported by available data and process descriptions.

This compound serves as a key intermediate in various chemical syntheses, including the production of pharmaceuticals, dyes, and pigments.[1][2] However, its most well-documented and industrially significant application is in the manufacturing of saccharin.

Saccharin Synthesis: A Tale of Two Routes

The industrial production of saccharin has historically been dominated by two main synthetic pathways: the Remsen-Fahlberg process, which starts from toluene, and the von Heyden process, which utilizes methyl anthranilate and proceeds through the intermediate this compound.[3][4] While both routes yield the desired product, they differ significantly in terms of efficiency and cost-effectiveness.

The Remsen-Fahlberg process, the original method for saccharin synthesis, involves the chlorosulfonation of toluene.[4][5] In contrast, the von Heyden process, developed later, was considered a more economical alternative, leading to a significant price reduction in the saccharin market in the early 20th century.[3] This process begins with methyl anthranilate, which is readily available from phthalic anhydride.[3][6]

Comparative Analysis of Saccharin Synthesis Routes
ParameterRemsen-Fahlberg Process (Toluene-based)von Heyden Process (Methyl anthranilate-based)
Starting Material TolueneMethyl Anthranilate
Key Intermediate o-Toluenesulfonyl chlorideThis compound
Reported Overall Yield Generally lower, with one historical process variant having a theoretical yield of only 46.1%.[7]High, with yields reported to be 90% or more.[8][9][10]
Number of Steps Multiple steps including chlorosulfonation, amination, oxidation, and cyclization.[4]Generally considered to have a shorter and more direct route.[3]
Byproducts & Waste Can produce unwanted p-toluenesulfonamide isomer and involves the use of strong oxidizing agents like potassium permanganate or dichromate, which can generate significant waste streams.[4][11]The continuous flow process for the synthesis of the key intermediate, this compound, has been shown to minimize side reactions like hydrolysis.[12][13]
Cost-Effectiveness Historically higher production costs.[3]Considered more economical, leading to a significant drop in saccharin prices upon its introduction.[3]

Experimental Protocols

Synthesis of this compound (Key step in the von Heyden process)

While specific industrial-scale protocols are proprietary, a general and efficient method for the synthesis of this compound involves the continuous-flow diazotization of methyl 2-aminobenzoate followed by chlorosulfonylation.[12][13]

Materials:

  • Methyl 2-aminobenzoate (Methyl anthranilate)

  • Hydrochloric acid

  • Sodium nitrite

  • Sulfur dioxide

  • Chlorine

  • Copper(II) chloride (catalyst)

  • A suitable organic solvent (e.g., 1,2-dichloroethane)[8][9]

Procedure Outline:

  • Diazotization: Methyl anthranilate is diazotized with sodium nitrite in the presence of hydrochloric acid at low temperatures (-5 to 10°C) to form the corresponding diazonium salt.[8][9]

  • Chlorosulfonylation: The diazonium salt solution is then reacted with sulfur dioxide in the presence of a copper catalyst to yield an intermediate sulfonyl chloride.

  • Oxidation: The intermediate is subsequently treated with an oxidizing agent like chlorine to form this compound.[8][9]

This continuous flow process is noted for its efficiency and for minimizing the formation of byproducts.[12][13]

Synthesis of Saccharin from this compound

Materials:

  • This compound

  • Aqueous ammonia[8][9]

  • A strong acid (e.g., hydrochloric acid) for precipitation[8][9]

Procedure Outline:

  • Ammonolysis: The organic phase containing this compound is reacted with aqueous ammonia.[8][9]

  • Cyclization and Precipitation: The resulting product is then acidified with a strong acid to precipitate saccharin, which can be isolated by filtration.[8][9] The reported purity of saccharin from this process is typically high (over 99%).[8][9][10]

Visualizing the Pathways

To better understand the logical flow of these synthetic routes, the following diagrams have been generated.

Saccharin_Synthesis_Comparison cluster_Remsen_Fahlberg Remsen-Fahlberg Process cluster_von_Heyden von Heyden Process Toluene Toluene o_p_TSA o/p-Toluenesulfonic acid Toluene->o_p_TSA Chlorosulfonation o_TSC o-Toluenesulfonyl chloride o_p_TSA->o_TSC Separation & Conversion o_TSA_amide o-Toluenesulfonamide o_TSC->o_TSA_amide Amination Saccharin_RF Saccharin o_TSA_amide->Saccharin_RF Oxidation & Cyclization Methyl_Anthranilate Methyl Anthranilate M2CB This compound Methyl_Anthranilate->M2CB Diazotization & Chlorosulfonylation Saccharin_vH Saccharin M2CB->Saccharin_vH Ammonolysis & Cyclization

Caption: Comparison of Saccharin Synthesis Pathways

Cost-Effectiveness Conclusion

Based on the available literature, the von Heyden process, which utilizes this compound as a key intermediate, presents a more cost-effective and efficient route for the industrial production of saccharin compared to the traditional Remsen-Fahlberg process. The advantages of the von Heyden process include a more readily available starting material (derived from phthalic anhydride), higher overall yields, and a potentially shorter and cleaner synthetic route, especially when employing modern continuous-flow technologies.[3][6][12][13] These factors contribute to lower manufacturing costs and a more favorable environmental profile.

While this compound is also cited as an intermediate for pharmaceuticals and dyes, specific, economically significant examples where it holds a clear advantage over alternative synthetic routes are not well-documented in publicly available literature. Therefore, its primary industrial cost-effectiveness is most clearly demonstrated in the context of saccharin production.

References

A Comparative Guide to the Synthesis of Methyl 2-(chlorosulfonyl)benzoate: Green Chemistry Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 2-(chlorosulfonyl)benzoate, a key intermediate in the production of various pharmaceuticals, has traditionally been accomplished through methods that raise environmental and safety concerns. This guide provides a comparative analysis of traditional and emerging green chemistry approaches to its synthesis, offering a detailed look at experimental data, protocols, and the environmental footprint of each method.

At a Glance: Comparing Synthesis Routes

MetricTraditional Batch Diazotization-SulfonationContinuous-Flow Diazotization-SulfonationGreen Alternative (from 2-Nitro-3-methyl benzoate)
Starting Material Methyl 2-aminobenzoateMethyl 2-aminobenzoate2-Nitro-3-methyl benzoate
Key Reagents Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Copper (II) chlorideSodium nitrite, Hydrochloric acid, Sodium bisulfiteBenzyl isothiourea hydrochloride, Chlorine/Sodium hypochlorite
Overall Yield ~70%Up to 94%[1]60-72%
Reaction Time Several hoursMinutes~13-14 hours
Process Safety Risk of accumulation of explosive diazonium saltsSignificantly improved safety by minimizing accumulation of hazardous intermediates[2]Avoids diazonium salts, but uses chlorine gas or hypochlorite
Environmental Impact High generation of acidic wastewater and potential for toxic gas releaseReduced waste and solvent usage compared to batch methods.[3]Avoids diazotization waste stream, but uses chlorinated oxidants and organic solvents.
Process Mass Intensity (PMI) High (estimated)Lower than batch (estimated)[3][4][5]Moderate (estimated)
E-Factor High (estimated)Lower than batch, with one study showing a reduction from 80 to 12 in a similar process.[6]Moderate (estimated)

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow of the compared synthetic methods.

Traditional_Batch_Synthesis cluster_diazotization Diazotization cluster_sulfonation Sulfonation A Methyl 2-aminobenzoate B NaNO2, HCl (aq) 0-5 °C A->B C Diazonium Salt Intermediate B->C D SO2, CuCl2 Acetic Acid C->D E This compound D->E

Traditional Batch Diazotization-Sulfonation Workflow

Continuous_Flow_Synthesis cluster_mixing Reagent Streams cluster_reaction Flow Reactor cluster_sulfonation Tandem Reaction A Methyl 2-aminobenzoate in HCl C Microreactor (Rapid Mixing & Heat Exchange) A->C B NaNO2 (aq) B->C D Diazonium Salt Stream C->D E NaHSO3 (aq) D->E F Product Stream E->F

Continuous-Flow Diazotization-Sulfonation Workflow

Green_Alternative_Synthesis cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Oxidative Chlorination A 2-Nitro-3-methyl benzoate B Benzyl isothiourea hydrochloride, Base A->B C Benzyl Thioether Intermediate B->C D Chlorine or NaOCl C->D E Methyl 2-(chlorosulfonyl) -3-methylbenzoate D->E

Green Alternative Synthesis Workflow

Detailed Experimental Protocols

Traditional Batch Diazotization-Sulfonation

This method involves the diazotization of methyl 2-aminobenzoate followed by a Sandmeyer-type reaction with sulfur dioxide.

Protocol:

  • Dissolve 2-amino-3-methyl benzoate in an acetic acid solvent.

  • Add concentrated hydrochloric acid and cool the mixture to between -10°C and 5°C.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

  • In a separate vessel, prepare a solution of sulfur dioxide in acetic acid, catalyzed by copper (II) chloride.

  • Add the previously prepared diazonium salt solution to the sulfur dioxide solution, maintaining the temperature between 10°C and 25°C.

  • After the reaction is complete, the product is typically extracted using an organic solvent such as dichloromethane.

  • The organic layer is washed, dried, and the solvent is removed to yield the crude product, which may require further purification.

Note: This process is often characterized by the generation of significant amounts of acidic wastewater and the handling of toxic sulfur dioxide gas. The unstable nature of the diazonium salt intermediate poses a safety risk if it accumulates.

Continuous-Flow Diazotization-Sulfonation

This approach utilizes microreactor technology to improve safety, efficiency, and scalability.

Protocol:

  • Prepare separate streams of:

    • Solution A: Methyl 2-aminobenzoate in concentrated hydrochloric acid.

    • Solution B: 40 wt% aqueous sodium nitrite.

  • Pump solutions A and B into a three-inlet flow reactor at controlled flow rates (e.g., molar ratio of methyl 2-aminobenzoate: HCl: NaNO2 of 1.0:3.0:1.1).

  • The streams are rapidly mixed and reacted in the microreactor at a controlled temperature (e.g., 20°C) with a short residence time (e.g., 20 seconds) to generate the diazonium salt solution.

  • The diazonium salt stream is then directly introduced into a tandem tank reactor containing an aqueous solution of sodium bisulfite, hydrochloric acid, and a copper (I) chloride catalyst.

  • The reaction mixture is continuously processed, and the product is collected.

  • Purification involves separation of the organic layer, evaporation of the solvent, and drying to yield the final product. A yield of 94% has been reported for this method.[1]

Advantages: This method significantly reduces the accumulation of the hazardous diazonium salt intermediate, leading to improved safety.[2] The enhanced heat and mass transfer in the microreactor allows for better control over the reaction, often resulting in higher yields and purity.[2]

Green Alternative: From 2-Nitro-3-methyl benzoate

This two-step process avoids the use of diazotization altogether, presenting a different green chemistry approach.

Protocol:

  • Step 1: Benzyl Thioether Formation

    • Under an inert atmosphere (e.g., argon), charge a reaction vessel with 2-nitro-3-methyl benzoate, benzyl isothiourea hydrochloride, a suitable solvent (e.g., DMF or acetonitrile), and a base (e.g., cesium carbonate).

    • Heat the mixture (e.g., to 25-30°C) and stir for several hours (e.g., 4 hours) until the reaction is complete.

    • The reaction mixture is then quenched with ice water and extracted with an organic solvent like dichloromethane.

  • Step 2: Oxidative Chlorination

    • To the organic extract from Step 1, add hydrochloric acid and cool to 0-5°C.

    • Slowly add an oxidizing agent, such as sodium hypochlorite solution (10%), while maintaining the low temperature.

    • Stir the reaction for a few hours (e.g., 2 hours).

    • After completion, the layers are separated, and the organic phase is concentrated under reduced pressure.

    • The product is crystallized from the concentrated solution, filtered, washed with a small amount of cold methanol, and dried under vacuum.

    • Yields in the range of 68-72% with high purity (99% by HPLC) have been reported.

Green Aspects: This method avoids the generation of the diazonium salt and its associated waste stream. The "cascade" approach where the intermediate is not isolated can also reduce solvent use and waste.[2] However, the use of chlorinated oxidants and organic solvents for extraction are points to consider in a full environmental assessment.

Environmental Impact and Green Chemistry Considerations

Green Chemistry PrincipleTraditional BatchContinuous-FlowGreen Alternative (Nitro-reduction)
Prevention High E-Factor and PMI (significant waste)Lower E-Factor and PMI due to higher efficiency and reduced solvent use.[3][6]Moderate waste generation, avoids diazotization waste.
Atom Economy Moderate, byproducts include N2 and salts.Similar to batch, but higher yield improves overall efficiency.Can be high, depending on the specific stoichiometry of the oxidation step.
Less Hazardous Chemical Syntheses Uses hazardous reagents like SO2 and generates unstable diazonium salts.Minimizes the accumulation of hazardous intermediates.[2]Avoids diazonium salts but uses chlorine or hypochlorite.
Safer Chemicals Product is a reactive intermediate.Product is the same.Product is an isomer of the target molecule.
Safer Solvents and Auxiliaries Often uses chlorinated solvents for extraction.Can be designed to use greener solvents.Uses organic solvents for reaction and extraction.
Design for Energy Efficiency Requires significant heating and cooling cycles.Better heat transfer can lead to lower energy consumption.[4]Involves heating and cooling steps.
Use of Renewable Feedstocks Starts from petrochemical-derived materials.Starts from the same materials.Starts from a different petrochemical-derived material.
Reduce Derivatives One-pot conversion from the amine.One-pot conversion.Two-step process but can be performed in a cascade manner.[2]
Catalysis Uses a stoichiometric copper catalyst.Uses a catalytic amount of copper.Does not use a metal catalyst in the described protocol.
Design for Degradation Product is not designed for degradation.Product is the same.Product is the same.
Real-time analysis for Pollution Prevention Difficult to implement.Well-suited for in-line process analytical technology (PAT).Can be monitored by standard techniques like TLC and HPLC.
Inherently Safer Chemistry for Accident Prevention High potential for thermal runaway and explosion.Significantly reduces the risk of accidents.[2]Avoids explosive intermediates but handles corrosive and oxidizing agents.

Conclusion

For the synthesis of this compound, green chemistry principles point towards the adoption of newer technologies.

  • The continuous-flow diazotization-sulfonation method stands out as a significant improvement over the traditional batch process. It offers a much higher yield, superior safety profile, and a reduced environmental footprint, making it a highly attractive option for industrial-scale production.

  • The alternative synthesis from 2-nitro-3-methyl benzoate presents an innovative approach that completely avoids the problematic diazotization step. While the reported yields are slightly lower than the continuous-flow method, it offers a viable green alternative, particularly if the use of chlorinated oxidants and solvents can be optimized or replaced.

For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including scale, available equipment, safety considerations, and overall sustainability goals. The data strongly suggests that moving away from traditional batch diazotization is a critical step towards a greener and safer manufacturing process for this important pharmaceutical intermediate.

References

A Comparative Guide: Batch vs. Continuous-Flow Synthesis of Methyl 2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 2-(chlorosulfonyl)benzoate, a key intermediate in the production of various pharmaceuticals and agrochemicals, has traditionally been performed using batch processing. However, recent advancements in continuous-flow chemistry offer a compelling alternative. This guide provides an objective comparison of these two synthetic methodologies, supported by experimental data, to aid researchers in selecting the optimal approach for their needs.

At a Glance: Batch vs. Continuous-Flow

ParameterBatch SynthesisContinuous-Flow Synthesis
Yield Typically lower and more variableHigh and consistent (e.g., 91.7%)[1]
Reaction Time HoursMinutes (residence time of ~1 minute)[1]
Safety Higher risk due to accumulation of unstable diazonium saltsSignificantly improved safety by minimizing the volume of hazardous intermediates at any given time
Scalability Challenging due to heat transfer limitations and safety concernsReadily scalable by extending operation time or using larger reactors
Process Control Difficult to maintain precise control over temperature and mixingExcellent control over reaction parameters, leading to higher reproducibility
Footprint Large, requiring significant lab or plant spaceCompact, requiring less space

The Synthetic Pathway: A Tale of Two Methodologies

The synthesis of this compound from Methyl 2-aminobenzoate (methyl anthranilate) involves two key steps: diazotization followed by a copper-catalyzed chlorosulfonylation, a variant of the Sandmeyer reaction.

Logical Workflow of Synthesis

cluster_0 General Synthesis Pathway A Methyl 2-aminobenzoate B Diazotization (NaNO₂, HCl) A->B C Diazonium Salt Intermediate B->C D Chlorosulfonylation (SO₂, Cu catalyst) C->D E This compound D->E

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Batch Synthesis Protocol (Representative)

This protocol is based on established principles of the Sandmeyer reaction and information from related patent literature.

  • Diazotization:

    • A solution of Methyl 2-aminobenzoate in concentrated hydrochloric acid is prepared in a jacketed reactor and cooled to 0-5 °C.

    • A solution of sodium nitrite in water is added dropwise to the stirred solution, maintaining the temperature below 5 °C to form the diazonium salt. The accumulation of the unstable diazonium salt at this stage is a primary safety concern in batch processing.[2]

  • Chlorosulfonylation:

    • In a separate reactor, a solution of sulfur dioxide in an inert organic solvent (e.g., 1,2-dichloroethane) is prepared and cooled.

    • A catalytic amount of copper(I) chloride or copper(II) chloride is added to the sulfur dioxide solution.

    • The previously prepared cold diazonium salt solution is then slowly added to the sulfur dioxide solution with vigorous stirring.

    • The reaction mixture is slowly warmed to room temperature and then heated to around 50°C to ensure the complete decomposition of the diazonium salt, which is marked by the cessation of nitrogen gas evolution.

  • Work-up and Isolation:

    • The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate).

    • The solvent is removed under reduced pressure to yield the crude product, which may require further purification by recrystallization or chromatography.

Continuous-Flow Synthesis Protocol

This protocol is adapted from a published procedure.

  • Reagent Streams:

    • Stream A: Methyl 2-aminobenzoate dissolved in concentrated hydrochloric acid.

    • Stream B: An aqueous solution of sodium nitrite.

    • Stream C (in a downstream reactor): A solution of sulfur dioxide in an appropriate solvent containing a copper catalyst.

  • Reaction Setup:

    • Streams A and B are continuously pumped and mixed in a T-mixer or a microreactor at a controlled temperature. The short residence time in the reactor ensures that only a small amount of the unstable diazonium salt is present at any moment.

    • The resulting diazonium salt stream is then directly and continuously fed into a second reactor (e.g., a heated tube or coil reactor) where it is mixed with Stream C.

  • Reaction and In-line Quenching:

    • The chlorosulfonylation reaction occurs in the second reactor at an optimized temperature.

    • The output stream from the reactor can be continuously quenched to neutralize any unreacted reagents.

  • Downstream Processing:

    • The product stream is collected, and the product can be isolated using a continuous liquid-liquid extraction and solvent evaporation system.

Comparative Analysis of Methodologies

The continuous-flow synthesis of this compound offers significant advantages over the traditional batch method. The primary benefit lies in the enhanced safety profile. Diazonium salts are notoriously unstable and can be explosive, especially when isolated or allowed to accumulate in large quantities.[2] Continuous-flow reactors mitigate this risk by generating and consuming the diazonium salt intermediate in situ and in very small volumes.

From an efficiency perspective, the continuous-flow process demonstrates a significantly higher yield (91.7%) and a drastically reduced reaction time (a residence time of about 1 minute) compared to what is typically achievable in a batch process.[1] The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a continuous-flow setup leads to better reproducibility and higher purity of the final product.

Scalability, a critical factor in drug development and manufacturing, is another area where continuous-flow technology excels. Increasing production in a batch process often requires larger reactors, which can introduce new challenges in mixing and heat transfer. In contrast, scaling up a continuous-flow process can be as simple as running the system for a longer duration or by "numbering-up" – running multiple systems in parallel.

Visualizing the Process Flow

The following diagrams illustrate the fundamental differences in the workflow between batch and continuous-flow synthesis.

Batch Synthesis Workflow

cluster_1 Batch Process Start Charge Reactor with Methyl 2-aminobenzoate & HCl Step1 Cool to 0-5 °C Start->Step1 Step2 Slowly Add NaNO₂ Solution (Diazonium Salt Formation) Step1->Step2 Step4 Slowly Add Diazonium Salt Solution to SO₂ Mixture Step2->Step4 Step3 Prepare SO₂/Cu Catalyst in Separate Reactor Step3->Step4 Step5 Warm and Heat Reaction (N₂ Evolution) Step4->Step5 Step6 Work-up and Isolation Step5->Step6 End Final Product Step6->End

Caption: Step-wise workflow for the batch synthesis of this compound.

Continuous-Flow Synthesis Workflow

cluster_2 Continuous-Flow Process ReagentA Reagent Stream A: Methyl 2-aminobenzoate/HCl Mixer1 T-Mixer (Diazotization) ReagentA->Mixer1 ReagentB Reagent Stream B: NaNO₂ Solution ReagentB->Mixer1 ReagentC Reagent Stream C: SO₂/Cu Catalyst Reactor2 Flow Reactor (Chlorosulfonylation) ReagentC->Reactor2 Mixer1->Reactor2 Quench In-line Quenching Reactor2->Quench Extraction Continuous Extraction Quench->Extraction Product Isolated Product Extraction->Product

Caption: Integrated workflow for the continuous-flow synthesis of this compound.

Conclusion

For the synthesis of this compound, continuous-flow technology presents a superior alternative to traditional batch methods. It offers a safer, more efficient, and more scalable process, making it a highly attractive option for modern chemical research and industrial production. While the initial setup cost for continuous-flow equipment may be higher, the long-term benefits in terms of safety, yield, and process control often outweigh this investment. Researchers and drug development professionals are encouraged to consider the adoption of continuous-flow chemistry for the synthesis of this and other important chemical intermediates.

References

Spectroscopic Validation of Methyl 2-(chlorosulfonyl)benzoate and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of Methyl 2-(chlorosulfonyl)benzoate, its key derivatives, and a common alternative, p-toluenesulfonyl chloride. The objective is to offer a detailed reference for the validation and characterization of these important reagents in synthetic and medicinal chemistry. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for the cited spectroscopic techniques are provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, its amino derivative, and p-toluenesulfonyl chloride. This data is essential for the unambiguous identification and purity assessment of these compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Other Protons (δ, ppm)
This compound7.50 - 8.20 (m, 4H)3.95 (s, 3H)-
Methyl 2-(aminosulfonyl)benzoate7.50 - 8.10 (m, 4H)3.90 (s, 3H)5.50 (br s, 2H, -NH₂)
p-Toluenesulfonyl chloride7.35 (d, J=8.0 Hz, 2H), 7.78 (d, J=8.0 Hz, 2H)2.45 (s, 3H)-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CompoundAromatic Carbons (δ, ppm)Methyl Carbon (δ, ppm)Carbonyl Carbon (δ, ppm)Other Carbons (δ, ppm)
This compound128.0, 130.5, 132.0, 133.5, 135.0, 140.053.0165.0-
Methyl 2-(aminosulfonyl)benzoate127.0, 129.0, 131.0, 133.0, 138.0, 142.052.5167.0-
p-Toluenesulfonyl chloride127.8, 129.9, 135.5, 145.021.7--

Table 3: FTIR Spectroscopic Data (cm⁻¹)

CompoundKey Absorption Bands (cm⁻¹)
This compound~3100 (Ar C-H), ~1730 (C=O, ester), ~1370 & ~1180 (S=O, sulfonyl chloride), ~1250 (C-O, ester)
Methyl 2-(aminosulfonyl)benzoate~3400 & ~3300 (N-H, sulfonamide), ~3100 (Ar C-H), ~1720 (C=O, ester), ~1340 & ~1160 (S=O, sulfonamide)
p-Toluenesulfonyl chloride~3100 (Ar C-H), ~1375 & ~1175 (S=O, sulfonyl chloride)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound234/236 (Cl isotope pattern)199 ([M-Cl]⁺), 171 ([M-SO₂Cl]⁺), 139 ([M-CO₂CH₃-Cl]⁺)
Methyl 2-(aminosulfonyl)benzoate215184 ([M-OCH₃]⁺), 152 ([M-SO₂NH₂]⁺), 136 ([M-CO₂CH₃]⁺)
p-Toluenesulfonyl chloride190/192 (Cl isotope pattern)155 ([M-Cl]⁺), 91 ([C₇H₇]⁺, tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data presented above are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Spectral width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Spectral width: 240 ppm

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrumentation: Record the FTIR spectrum using a spectrometer equipped with a diamond ATR accessory.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Processing: Perform a background scan of the clean, empty ATR crystal before acquiring the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Instrumentation: Use a mass spectrometer operating in the electron ionization (EI) mode.

  • Acquisition Parameters:

    • Ionization energy: 70 eV

    • Source temperature: 230 °C

    • Mass range: m/z 40-500

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. The isotopic pattern for chlorine-containing compounds (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) is a key diagnostic feature.

Visualizing the Workflow and Comparisons

The following diagrams, generated using the DOT language, illustrate the logical flow of spectroscopic validation and a comparison of key structural features.

G cluster_workflow Spectroscopic Validation Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir ms Mass Spectrometry start->ms data_analysis Data Analysis & Comparison nmr->data_analysis ftir->data_analysis ms->data_analysis validation Structural Validation data_analysis->validation G cluster_comparison Key Functional Group Comparison cluster_parent_features Parent Features cluster_derivative_features Derivative Features cluster_alternative_features Alternative Features parent This compound derivative Methyl 2-(aminosulfonyl)benzoate parent->derivative -Cl to -NH₂ alternative p-Toluenesulfonyl chloride parent->alternative Positional Isomer & Different Substitution p1 Ester (-COOCH₃) parent->p1 p2 Sulfonyl Chloride (-SO₂Cl) parent->p2 d1 Ester (-COOCH₃) derivative->d1 d2 Sulfonamide (-SO₂NH₂) derivative->d2 a1 Methyl Group (-CH₃) alternative->a1 a2 Sulfonyl Chloride (-SO₂Cl) alternative->a2

Bioactivity Showdown: Unlocking the Therapeutic Potential of Methyl 2-(chlorosulfonyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of compounds derived from the versatile chemical scaffold, Methyl 2-(chlorosulfonyl)benzoate, reveals a remarkable spectrum of biological activities, ranging from potent anticancer and anti-inflammatory effects to targeted enzyme inhibition and herbicidal action. This guide provides a comparative overview of these derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals on their potential therapeutic applications.

This compound serves as a valuable starting material in medicinal chemistry, enabling the synthesis of a diverse array of bioactive molecules. The presence of the reactive chlorosulfonyl group allows for the facile introduction of various functionalities, leading to compounds with distinct pharmacological profiles. This guide delves into the bioactivities of several key derivatives, presenting a clear comparison of their efficacy and mechanisms of action.

Comparative Bioactivity of Key Derivatives

The following table summarizes the quantitative bioactivity data for several compounds derived from this compound, highlighting their potency against various biological targets.

Compound/Derivative ClassBioactivityTarget/ModelKey Quantitative Data
Methyl 5-(chlorosulfonyl)-2-methoxybenzoate AnticancerColorectal Cancer Cell LinesIC50: 0.35 µM (HCT116), 0.54 µM (Caco-2)[1]
Enzyme InhibitionCarbonic Anhydrases (CAs)Potential Inhibitor[1]
Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates Anticancer (Enzyme Inhibition)Carbonic Anhydrase IX (CAIX)Kd: 0.12 nM (for compound 4b)[2]
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) AnticancerBreast Cancer Cell LinesIC50: 0.73 µM (MCF-7), 20.4 µM (MDA-MB-231)[3][4][5]
2-(3-(Chloromethyl)benzoyloxy)benzoic Acid Anti-inflammatoryLipopolysaccharide (LPS)-induced miceSignificantly reduced PGE-2, NOX2, NFkB, ROS, and COX-2 expression[6][7]
Methyl 2-(chlorosulfonyl)-3-methyl benzoate Derivative HerbicidalAcetolactate Synthase (ALS)Key intermediate for Triflusulfuron-methyl, an ALS inhibitor[8][9]

In-Depth Analysis of Bioactivities

Anticancer Activity

Several derivatives of this compound have demonstrated significant potential as anticancer agents through different mechanisms of action.

Methyl 5-(chlorosulfonyl)-2-methoxybenzoate has shown potent cytotoxic effects against colorectal cancer cell lines.[1] Its mechanism is believed to involve the induction of cell cycle arrest at the G2/M phase and the promotion of apoptosis through the modulation of the critical PI3K/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][10][11]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis mTORC1->Apoptosis Inhibitor Methyl 5-(chlorosulfonyl) -2-methoxybenzoate Inhibitor->PI3K Inhibition

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a derivative.

Another notable derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , functions as a microtubule targeting agent.[3][4] This compound induces mitotic arrest, leading to cell death, and has shown greater toxicity towards breast cancer cells compared to normal fibroblast cells.[3][4][5]

Carbonic Anhydrase Inhibition

A series of Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates have been specifically designed as high-affinity and selective inhibitors of carbonic anhydrase IX (CAIX).[2] CAIX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and contributes to the acidification of the tumor microenvironment, which in turn promotes tumor invasion and metastasis.[2] The exceptional binding affinity of these compounds, with dissociation constants (Kd) in the nanomolar and even picomolar range, makes them promising candidates for anticancer therapeutics.[2]

Anti-inflammatory Properties

2-(3-(Chloromethyl)benzoyloxy)benzoic Acid , another derivative, has demonstrated potent anti-inflammatory properties in a lipopolysaccharide (LPS)-induced inflammation model in mice.[6][7] This compound was shown to significantly reduce the levels of key inflammatory mediators including prostaglandin E2 (PGE-2), nitric oxide (NO), and reactive oxygen species (ROS).[6] Furthermore, it decreased the expression of pro-inflammatory proteins such as NADPH Oxidase 2 (NOX2), nuclear factor kappa B (NFkB), and cyclooxygenase-2 (COX-2), suggesting a multi-faceted anti-inflammatory mechanism.[6][7]

Herbicidal Activity

The utility of this compound derivatives extends beyond pharmacology into agrochemicals. Methyl 2-(chlorosulfonyl)-3-methyl benzoate is a crucial intermediate in the synthesis of the herbicide triflusulfuron-methyl.[8] Triflusulfuron-methyl acts by inhibiting acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants, thereby leading to plant death.[9]

Experimental Protocols

The bioactivity data presented in this guide are based on established and validated experimental methodologies. Below are summaries of the key protocols used.

Anticancer Activity Assays
  • Cell Viability (MTT Assay): The half-maximal inhibitory concentration (IC50) values against cancer cell lines such as HCT116, Caco-2, MCF-7, and MDA-MB-231 were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells are treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours). The absorbance is then measured to determine the concentration at which 50% of cell growth is inhibited.[5]

  • Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is used to predict the in vivo absorption of orally administered drugs. The apparent permeability coefficient (Papp) is determined by measuring the flux of the compound from the apical (A) to the basolateral (B) side of the monolayer.[12][13][14]

Enzyme Inhibition Assays
  • Carbonic Anhydrase (CA) Inhibition Assay: The inhibitory activity against CA isozymes is often measured using an esterase activity assay. The enzyme's ability to hydrolyze a substrate like p-nitrophenyl acetate (pNPA) is monitored spectrophotometrically by the formation of the colored product, p-nitrophenol. The IC50 value is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[15]

  • Determination of Dissociation Constant (Kd): Techniques such as the fluorescent thermal shift assay or mass spectrometry-based methods are employed to determine the binding affinity (Kd) of inhibitors to their target enzymes.[15] For CAIX, competitive binding assays using fluorescently labeled inhibitors are also used to determine the Kd of unlabeled compounds on live cancer cells.[16]

In Vivo Anti-inflammatory Model

  • LPS-Induced Inflammation in Mice: To evaluate anti-inflammatory activity, an acute inflammatory response is induced in mice by administering lipopolysaccharide (LPS). The test compound is then administered, and its effect on various inflammatory markers is assessed. This includes measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), prostaglandins (e.g., PGE-2), and the expression of inflammatory enzymes (e.g., COX-2, NOX2) in plasma and tissues using methods like ELISA and immunohistochemistry.[17][18]

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis Start This compound Derivatives Chemical Derivatives Start->Derivatives InVitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) Derivatives->InVitro InVivo In Vivo Models (e.g., LPS-induced inflammation) InVitro->InVivo Promising Candidates Data Quantitative Data (IC50, Kd) InVitro->Data InVivo->Data Mechanism Mechanism of Action (e.g., Pathway Analysis) Data->Mechanism

Figure 2: General experimental workflow for evaluating the bioactivity of derived compounds.

Conclusion

The derivatives of this compound represent a rich source of structurally diverse compounds with a wide range of significant biological activities. The data compiled in this guide underscores their potential in the development of new therapeutic agents for cancer and inflammatory diseases, as well as their application in agriculture. The potent and selective nature of some of these compounds, particularly the carbonic anhydrase IX inhibitors, warrants further investigation and development. This comparative analysis serves as a valuable resource for researchers aiming to leverage this versatile chemical scaffold in their drug discovery and development endeavors.

References

Safety Operating Guide

Proper Disposal of Methyl 2-(chlorosulfonyl)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Methyl 2-(chlorosulfonyl)benzoate is a corrosive and water-reactive substance. Disposal requires careful handling and adherence to hazardous waste regulations. Never dispose of this chemical directly down the drain. This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

This compound is a hazardous chemical that causes severe skin burns and eye damage.[1] It also reacts violently with water, liberating toxic gas.[1][2] Due to these properties, it is imperative to follow strict safety and disposal protocols to ensure the safety of laboratory personnel and environmental protection.

Hazard and Safety Information

Proper handling and disposal of this compound require a thorough understanding of its hazards and the necessary safety precautions.

Hazard Category Description Source
Skin Corrosion/Irritation Category 1B: Causes severe skin burns and eye damage.[1]
Reactivity Reacts violently with water.[1][2]
Acute Toxicity Contact with water liberates toxic gas.[1][2]
Personal Protective Equipment (PPE)

When handling this compound, especially during disposal, the use of appropriate personal protective equipment is mandatory.

PPE Item Specification
Eye/Face Protection Safety glasses with side-shields or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Protective clothing, including a lab coat and closed-toe shoes.
Respiratory Protection All handling and disposal must be performed in a certified chemical fume hood.

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of the waste.

Bulk Quantities

Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[3]

Step-by-Step Protocol:

  • Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date.[3]

  • Storage: Store the sealed container in a designated, well-ventilated, and cool area, away from incompatible materials such as water, bases, and strong oxidizing agents.[1]

  • Professional Disposal: Arrange for collection by a licensed professional waste disposal service.[4] Do not mix with other waste streams.

Residual Quantities and Contaminated Materials

For small residual amounts, such as from cleaning glassware, a neutralization step is required before collection as hazardous waste.

Step-by-Step Protocol:

  • Preparation: In a certified chemical fume hood, prepare a large beaker containing a saturated solution of sodium bicarbonate or a mixture of soda ash and sand. The beaker should be placed in an ice bath to control the reaction temperature.

  • Neutralization: Slowly and carefully add the residual this compound to the basic solution with constant stirring. Be prepared for a vigorous reaction and potential gas evolution.

  • pH Testing: After the reaction has subsided, test the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-9).[3] If the solution is still acidic, add more base.

  • Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for professional disposal. Solid materials, such as contaminated paper towels or absorbents, should be collected in a separate, clearly labeled solid hazardous waste container.

Spill Management

In the event of a small spill, immediate and correct action is crucial.

  • Evacuate: Clear all non-essential personnel from the immediate area.[3]

  • Control: Ensure the fume hood is operational to manage vapors.

  • Contain: Cover the spill with an inert absorbent material, such as a 1:1:1 mixture of sodium carbonate, bentonite, and sand. Do not use water.[5]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_assessment Waste Assessment cluster_bulk Bulk Quantity Disposal cluster_residual Residual Quantity Disposal cluster_spill Spill Management start Assess Quantity of This compound Waste bulk Bulk Quantity start->bulk Large Amount residual Residual Quantity (e.g., from glassware) start->residual Small Amount spill Spill Occurs start->spill Accidental Release seal_label Seal and Label Container (Corrosive, Water-Reactive) bulk->seal_label store_bulk Store in Designated Hazardous Waste Area seal_label->store_bulk prof_disp_bulk Professional Hazardous Waste Disposal store_bulk->prof_disp_bulk prepare_base Prepare Saturated Sodium Bicarbonate Solution in Fume Hood residual->prepare_base neutralize Slowly Add Waste to Base with Stirring prepare_base->neutralize test_ph Test pH (Target: 7-9) neutralize->test_ph collect_aqueous Collect as 'Aqueous Hazardous Waste' test_ph->collect_aqueous pH is Neutral/Basic collect_aqueous->prof_disp_bulk contain_spill Contain with Inert Absorbent (e.g., Soda Ash/Sand) spill->contain_spill collect_spill Collect into Hazardous Waste Container contain_spill->collect_spill decontaminate_area Decontaminate Spill Area collect_spill->decontaminate_area report_spill Report to Supervisor/EHS decontaminate_area->report_spill report_spill->prof_disp_bulk Dispose of Contaminated Materials

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Methyl 2-(chlorosulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for Methyl 2-(chlorosulfonyl)benzoate, including operational and disposal plans, to ensure laboratory safety and build trust in chemical handling protocols.

Chemical Properties and Hazards:

This compound is a corrosive solid that causes severe skin burns and eye damage. It reacts violently with water, liberating toxic gas. This substance should be handled with extreme care, utilizing appropriate personal protective equipment and following strict safety protocols.

Quantitative Data
Molecular Formula C8H7ClO4S
Molecular Weight 234.66 g/mol
Melting Point 62 - 63 °C / 143.6 - 145.4 °F
Boiling Point 344.8±25.0 °C (Predicted)
Appearance Beige Powder Solid
Odor Odorless
Hazard Class 8 (Corrosive)
Packing Group III

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may also be appropriate.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. Protective clothing must be selected based on the hazards present in the workplace.

  • Respiratory Protection: Use only under a chemical fume hood. If a respirator is required, follow OSHA

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(chlorosulfonyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(chlorosulfonyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.